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Core Science & Biosynthesis

Foundational

Bis(4-hydroxyphenyl)methanol: Structural Dynamics, Biodegradation, and Medicinal Chemistry Applications

Executive Summary Bis(4-hydroxyphenyl)methanol (BHPM) is a functionalized diarylmethane derivative characterized by two phenolic rings linked via a central hydroxylated sp³ carbon. While it is rarely utilized as a final...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis(4-hydroxyphenyl)methanol (BHPM) is a functionalized diarylmethane derivative characterized by two phenolic rings linked via a central hydroxylated sp³ carbon. While it is rarely utilized as a final commercial product, BHPM holds profound significance in two distinct scientific domains: environmental microbiology and medicinal chemistry. In environmental contexts, it is the critical first intermediate in the microbial biodegradation of Bisphenol F (BPF), a widespread industrial plasticizer[1]. In drug development, BHPM serves as a foundational—albeit chemically unstable—pharmacophore whose structural liabilities have inspired the rational design of stable silicon-based isosteres for nuclear receptor modulation[2]. This technical guide synthesizes the physicochemical properties, environmental degradation pathways, synthetic methodologies, and pharmaceutical applications of BHPM.

Physicochemical Profile and Structural Identity

The chemical behavior of BHPM is dictated by its central hydroxymethylene bridge. The electron-rich nature of the flanking phenol groups significantly influences the stability of the central carbon-hydroxyl bond.

Table 1: Quantitative Physicochemical Properties of Bis(4-hydroxyphenyl)methanol

PropertyValueSource
IUPAC Name 4-[hydroxy-(4-hydroxyphenyl)methyl]phenolPubChem[3]
Molecular Formula C₁₃H₁₂O₃PubChem[3]
Molar Mass 216.23 g/mol PubChem[3]
Exact Mass 216.0786 DaPubChem[3]
Topological Polar Surface Area 60.7 ŲPubChem[3]
Canonical SMILES C1=CC(=CC=C1C(C2=CC=C(C=C2)O)O)OWikidata[4]

Environmental Significance: The Bisphenol F Degradation Pathway

Bisphenol F (BPF) is widely utilized as an alternative to Bisphenol A (BPA) in epoxy resins and polycarbonate plastics. Its inevitable discharge into aquatic environments necessitates microbial bioremediation. Strains such as Sphingobium yanoikuyae (FM-2 and DN12) have evolved highly specific enzymatic pathways to mineralize BPF, with BHPM acting as the primary metabolic checkpoint[1][5].

The degradation is initiated by BpfA , a flavin-dependent monooxygenase that hydroxylates the bridging carbon of BPF to form BHPM[6]. BHPM is subsequently oxidized to 4,4'-dihydroxybenzophenone (DHBP). The pathway's critical carbon-carbon bond cleavage occurs via a Baeyer-Villiger oxidation mediated by BpfC , which inserts an oxygen atom to form 4-hydroxyphenyl 4-hydroxybenzoate (HPHB) before final hydrolysis into simpler, mineralizable aromatic compounds[5].

BPF_Pathway BPF Bisphenol F (BPF) BHPM Bis(4-hydroxyphenyl)methanol (BHPM) BPF->BHPM Hydroxylation (BpfA) DHBP 4,4'-Dihydroxybenzophenone (DHBP) BHPM->DHBP Oxidation HPHB 4-Hydroxyphenyl 4-hydroxybenzoate DHBP->HPHB Baeyer-Villiger (BpfC) Cleavage 4-Hydroxybenzoate + Hydroquinone HPHB->Cleavage Hydrolysis (BpfD)

Microbial biodegradation pathway of Bisphenol F highlighting BHPM as the primary intermediate.

Synthetic Methodology: Chemical Reduction of Diaryl Ketones

Step-by-Step Protocol: Synthesis of BHPM

Objective: High-yield reduction of DHBP to BHPM via hydride transfer.

  • System Preparation (Inert Atmosphere):

    • Action: Purge a 200-mL round-bottom flask with anhydrous nitrogen gas. Add 76 mg of LiAlH₄ and 20 mL of anhydrous diethyl ether.

    • Causality: LiAlH₄ is highly reactive and moisture-sensitive. The nitrogen atmosphere prevents atmospheric water from reacting with the hydride to form explosive hydrogen gas and lithium hydroxide, which would prematurely quench the reducing agent.

  • Substrate Addition:

    • Action: Dissolve 428 mg of DHBP in 20 mL of anhydrous diethyl ether. Add this solution dropwise to the LiAlH₄ suspension while stirring.

    • Causality: The reduction of the ketone carbonyl is highly exothermic. Dropwise addition controls the thermal output, preventing solvent boil-over and minimizing side reactions.

  • Thermal Activation (Reflux):

    • Action: Heat the reaction mixture at 50°C in a water bath for 20 minutes under ether reflux.

    • Causality: While LiAlH₄ is a strong reducing agent, the electron-donating phenolic hydroxyls of DHBP reduce the electrophilicity of the central ketone. Refluxing provides the necessary activation energy to drive the reduction to completion.

  • Reaction Quenching and Phase Separation:

    • Action: Cool the mixture to 0°C and carefully acidify with dilute hydrochloric acid (HCl) until gas evolution ceases. Separate the organic ether layer.

    • Causality: HCl serves a dual purpose: it safely decomposes unreacted LiAlH₄ and protonates the intermediate lithium-alkoxide complex to yield the final neutral BHPM product.

  • Self-Validation (TLC Analysis):

    • Action: Spot the organic layer on a silica gel TLC plate alongside a DHBP standard. Elute with a suitable polar solvent mixture (e.g., ethyl acetate/hexane).

    • Validation: The disappearance of the UV-active DHBP spot and the emergence of a new, more polar spot (lower Rf value due to the newly formed secondary alcohol) confirms successful conversion.

Medicinal Chemistry: Scaffold Instability and Isosteric Replacement

In drug discovery, the bisphenol core is a privileged scaffold for modulating nuclear receptors, particularly Estrogen Receptors (ERα and ERβ). However, BHPM itself is a flawed drug candidate.

The central sp³ carbon of BHPM is bonded to a hydroxyl group and flanked by two electron-rich aromatic rings. Under physiological conditions, this structure is highly prone to dehydration. The loss of a water molecule generates an electrophilic quinone methide species[2]. This reactive intermediate acts as a Michael acceptor, covalently binding to nucleophilic residues (e.g., thiols in cysteine) on off-target proteins, leading to severe cellular toxicity.

The Silanol Solution

To harness the spatial geometry of BHPM without its chemical liabilities, medicinal chemists employ isosteric replacement . By replacing the central carbon atom with a silicon atom, researchers synthesize bis(4-hydroxyphenyl)silanols[2].

  • Causality of Stability: Silicon is in the same group as carbon, maintaining the tetrahedral geometry required to fit the ER binding pocket. However, because silicon's 3p orbitals overlap poorly with carbon's 2p orbitals, silicon strongly resists forming double bonds (Si=C). Consequently, the silanol cannot easily undergo dehydration to form a toxic "silicon-quinone methide."

  • Pharmacological Outcome: These stable silanol isosteres function as unique subtype-selective ER modulators, exhibiting antagonist activity toward ERα (useful for breast cancer therapy) and agonist activity toward ERβ[2].

Isostere_Design Target Target: Estrogen Receptor (ER) Modulation Scaffold Native Scaffold: Bis(4-hydroxyphenyl)methanol Target->Scaffold Limitation Limitation: Dehydration to Electrophilic Quinone Methide Scaffold->Limitation Solution Isosteric Replacement: Carbon -> Silicon Limitation->Solution Rational Design Product Stable Drug Candidate: Bis(4-hydroxyphenyl)silanol Solution->Product Outcome Subtype-Selective ER Modulator (ERα Antagonist / ERβ Agonist) Product->Outcome

Rational drug design workflow replacing unstable BHPM with stable silanol isosteres.

References

  • Title: Bis(4-hydroxyphenyl)methanol | C13H12O3 | CID 13542891 - PubChem Source: nih.gov URL:[Link]

  • Title: Degradation of Bis(4-Hydroxyphenyl)Methane (Bisphenol F) by Sphingobium yanoikuyae Strain FM-2 Isolated from River Water | Applied and Environmental Microbiology Source: asm.org URL:[Link]

  • Title: Bis(4-hydroxyphenyl)methanol - Wikidata Source: wikidata.org URL:[Link]

  • Title: Development of subtype-selective estrogen receptor modulators using the bis(4-hydroxyphenyl)silanol core as a stable isostere of bis(4-hydroxyphenyl)methanol - PMC Source: nih.gov URL:[Link]

  • Title: Biodegradation of the endocrine-disrupting compound bisphenol F by Sphingobium yanoikuyae DN12 - PMC Source: nih.gov URL:[Link]

  • Title: Widespread distribution of BpfA-mediated bisphenol F degradation among members of the Pseudomonadota and Actinomycetota | The ISME Journal Source: oup.com URL:[Link]

Sources

Exploratory

Physicochemical properties of Bis(4-hydroxyphenyl)methanol

An In-depth Technical Guide to the Physicochemical Properties of Bis(4-hydroxyphenyl)methanol For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Key Bisphenol Metabolite Bis(4-hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of Bis(4-hydroxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Bisphenol Metabolite

Bis(4-hydroxyphenyl)methanol, a diarylmethane compound, holds a unique position at the intersection of environmental science and medicinal chemistry.[1] Structurally, it is characterized by two phenol rings linked by a hydroxymethylene bridge.[2] This molecule is primarily recognized as an early-stage metabolite in the biodegradation pathway of Bisphenol F (BPF), a widely used substitute for Bisphenol A (BPA) in the manufacturing of plastics and resins.[3][4] As concerns over the endocrine-disrupting effects of bisphenols persist, understanding the properties of their metabolites is crucial for a complete toxicological assessment.[4]

Beyond its environmental relevance, the structural core of Bis(4-hydroxyphenyl)methanol serves as a valuable scaffold in drug discovery. Its rigid, well-defined three-dimensional structure and the presence of hydrogen-bonding donor and acceptor groups make it an attractive starting point for designing modulators of biological targets, such as the estrogen receptor.[5] This guide provides a comprehensive overview of the essential physicochemical properties of Bis(4-hydroxyphenyl)methanol, offering foundational knowledge for researchers in toxicology, environmental remediation, and pharmaceutical development.

Chemical Identity and Structure

The unambiguous identification of a compound is the bedrock of all scientific investigation. Bis(4-hydroxyphenyl)methanol's identity is defined by its specific molecular structure and associated identifiers.

IdentifierValueSource
IUPAC Name 4-[hydroxy-(4-hydroxyphenyl)methyl]phenol[1]
Synonyms 4,4'-(Hydroxymethylene)diphenol, Bis(p-hydroxyphenyl)methanol[1]
CAS Number 69552-26-7
Molecular Formula C₁₃H₁₂O₃[1][2]
Molecular Weight 216.23 g/mol [1]
Canonical SMILES C1=CC(=CC=C1C(C2=CC=C(C=C2)O)O)O[2]
InChIKey CIDJXBNFIKRPHX-UHFFFAOYSA-N[1]

Synthesis and Purification

Understanding the synthesis of Bis(4-hydroxyphenyl)methanol is critical for obtaining high-purity material for experimental studies. A common laboratory-scale synthesis involves the reduction of a readily available precursor, 4,4'-dihydroxybenzophenone (DHBP).[3]

Causality in Experimental Design

The choice of lithium aluminum hydride (LiAlH₄) as the reducing agent is deliberate. It is a potent source of hydride ions (H⁻) capable of reducing the ketone carbonyl group in DHBP to a secondary alcohol, forming the desired hydroxymethylene bridge. The reaction is conducted under an inert nitrogen atmosphere to prevent LiAlH₄ from reacting with atmospheric moisture, which would quench its reactivity. Diethyl ether serves as an anhydrous aprotic solvent, suitable for solubilizing the reactants without reacting with the strong reducing agent. The subsequent acidification with dilute hydrochloric acid is crucial to neutralize the intermediate aluminum alkoxide salt and protonate the resulting alcohol, yielding the final product.

Experimental Protocol: Reduction of 4,4'-Dihydroxybenzophenone[3]
  • Inert Atmosphere Setup: Place 76 mg of lithium aluminum hydride into a 200-mL flask and purge with dry nitrogen gas. Add 20 mL of anhydrous diethyl ether.

  • Reactant Addition: Slowly add a solution of 428 mg of 4,4'-dihydroxybenzophenone (DHBP) in 20 mL of anhydrous diethyl ether to the stirred LiAlH₄ suspension.

  • Reaction: Stir the mixture for 15 minutes at room temperature.

  • Reflux: Gently heat the mixture in a water bath to approximately 50°C for 20 minutes, allowing the ether to reflux. This enhances the reaction rate.

  • Quenching: After cooling, carefully acidify the mixture with dilute hydrochloric acid to neutralize excess LiAlH₄ and hydrolyze the intermediate.

  • Extraction: Separate the ether layer. Extract the aqueous layer again with 20 mL of diethyl ether to recover any remaining product.

  • Drying and Isolation: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water. The final product can then be isolated by evaporating the solvent.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation LiAlH4 LiAlH₄ in Anhydrous Diethyl Ether Stir Stir at Room Temp (15 min) LiAlH4->Stir DHBP DHBP in Anhydrous Diethyl Ether DHBP->Stir Slow Addition Reflux Heat to Reflux (50°C, 20 min) Stir->Reflux Acidify Acidify with Dilute HCl Reflux->Acidify Extract Extract with Diethyl Ether Acidify->Extract Dry Dry over Na₂SO₄ Extract->Dry Isolate Evaporate Solvent Dry->Isolate Product Bis(4-hydroxyphenyl)methanol Isolate->Product

Caption: Workflow for the synthesis of Bis(4-hydroxyphenyl)methanol.

Physicochemical Properties

The physical and chemical properties of a molecule dictate its behavior in various systems, from environmental fate to biological interactions.

PropertyValue / DescriptionMethodological Insight
Physical Form Solid (inferred from related bisphenol structures)Visual inspection. Crystalline nature can be confirmed by X-ray crystallography.
Melting Point Data not available in searched literature.Typically determined by Differential Scanning Calorimetry (DSC), which measures heat flow changes during phase transitions. A sharp melting peak indicates high purity.
Boiling Point Data not available in searched literature.High molecular weight and strong intermolecular hydrogen bonding suggest a very high boiling point, likely with decomposition before boiling at atmospheric pressure.
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and ether; poorly soluble in water and non-polar solvents.[6]The presence of three hydroxyl groups and two phenyl rings creates an amphiphilic character. Solubility is governed by the "like dissolves like" principle.[7]
pKa Data not available in searched literature.The phenolic hydroxyl groups are weakly acidic. The pKa is expected to be around 9-10, similar to other phenols. This can be determined experimentally via potentiometric or spectrophotometric titration.
Experimental Protocol: Isothermal Saturation Method for Solubility Determination

This protocol provides a reliable framework for quantifying the solubility of Bis(4-hydroxyphenyl)methanol in a specific solvent at a constant temperature.[7]

  • Sample Preparation: Add an excess amount of solid Bis(4-hydroxyphenyl)methanol to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vial in a constant-temperature bath for a sufficient period (e.g., 24-48 hours) to ensure the solution reaches equilibrium.

  • Phase Separation: Allow the vial to stand undisturbed in the temperature bath for several hours to let the excess solid settle. Alternatively, centrifuge the sample at the same temperature.

  • Aliquoting and Dilution: Carefully withdraw a known volume of the clear supernatant. To avoid precipitation, immediately dilute this aliquot with a known volume of the solvent.

  • Quantification: Analyze the concentration of the diluted solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standards of known concentrations is required for accurate quantification.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility at the specified temperature.

Caption: Isothermal saturation method for solubility determination.

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the molecular structure and assessing the purity of synthesized Bis(4-hydroxyphenyl)methanol.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining molecular weight and probing structural features through fragmentation analysis. In the context of identifying metabolites of BPF degradation, Gas Chromatography-Mass Spectrometry (GC-MS) has been effectively utilized.[3] For analysis, the compound is often derivatized (e.g., via trimethylsilylation) to increase its volatility for GC analysis.[3]

  • Expected Fragmentation: Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z 216 would be expected. Key fragmentation pathways would likely involve the cleavage of the C-C bond between the hydroxymethylene bridge and the phenyl rings, leading to characteristic fragment ions. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the elemental composition.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals:

    • Aromatic Protons: Two sets of doublets in the ~6.7-7.2 ppm region, characteristic of para-substituted benzene rings.

    • Methine Proton (-CH(OH)-): A singlet or a broad singlet around 5.5-6.0 ppm.

    • Hydroxyl Protons (-OH): Three distinct, potentially broad signals whose chemical shifts are concentration and solvent-dependent. The phenolic -OH signals would appear further downfield (~9-10 ppm) than the alcoholic -OH (~4-5 ppm), though these can exchange with each other or with water in the solvent.

  • ¹³C NMR: The carbon NMR spectrum should reveal the number of chemically non-equivalent carbon atoms. One would expect to see signals for the four distinct aromatic carbons, the methine carbon (~75-85 ppm), and no signals in the aliphatic region below 70 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • Expected Absorption Bands:

    • O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibrations of the phenolic and alcoholic hydroxyl groups, indicative of hydrogen bonding.

    • Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

    • Aromatic C=C Stretch: Several sharp peaks in the 1450-1600 cm⁻¹ region.

    • C-O Stretch: Strong bands in the 1000-1250 cm⁻¹ region, corresponding to the stretching of the alcohol and phenol C-O bonds.

Biological Significance and Potential Applications

Metabolite of Bisphenol F (BPF)

The primary biological significance of Bis(4-hydroxyphenyl)methanol is its role as an intermediate in the microbial degradation of Bisphenol F.[3] Certain bacteria, such as Sphingobium yanoikuyae, initiate the breakdown of BPF by hydroxylating the bridging carbon to form Bis(4-hydroxyphenyl)methanol.[3] This is followed by oxidation to 4,4'-dihydroxybenzophenone, and subsequent cleavage of the molecule.[3] Studying this pathway is vital for understanding the environmental persistence and fate of BPF and for developing bioremediation strategies.

G BPF Bisphenol F (BPF) Metabolite1 Bis(4-hydroxyphenyl)methanol BPF->Metabolite1 Hydroxylation Metabolite2 4,4'-Dihydroxy- benzophenone Metabolite1->Metabolite2 Oxidation Metabolite3 Further Degradation Products Metabolite2->Metabolite3 Oxidation & Cleavage

Caption: Initial steps in the biodegradation pathway of Bisphenol F.

Scaffold for Drug Discovery

The bis(4-hydroxyphenyl) core is a privileged structure in medicinal chemistry. Bis(4-hydroxyphenyl)methanol has been investigated as a stable isostere (a molecule with similar shape and electronic properties) for developing subtype-selective estrogen receptor (ER) modulators.[5] By modifying the central hydroxymethylene group or the phenyl rings, chemists can fine-tune the compound's binding affinity and functional activity (agonist vs. antagonist) at ERα and ERβ subtypes. This approach is central to the development of new therapies for hormone-dependent cancers and other endocrine-related disorders.

Conclusion

Bis(4-hydroxyphenyl)methanol is a molecule of considerable scientific interest, bridging the gap between environmental toxicology and pharmaceutical research. While its identity as a key metabolite of Bisphenol F is established, a comprehensive experimental characterization of its core physicochemical properties, such as melting point, pKa, and detailed spectroscopic data, is still lacking in publicly accessible literature. This guide has synthesized the available information and provided a framework of standard, validated protocols for researchers to determine these properties. A thorough understanding of its synthesis, stability, solubility, and spectral characteristics is essential for advancing research into the environmental impact of bisphenols and for leveraging its structure in the rational design of novel therapeutics.

References

  • Sasaki, M., Maki, J., Oshiman, K., Matsumura, Y., Tsuchido, T., & Senda, T. (2008). Degradation of Bis(4-Hydroxyphenyl)Methane (Bisphenol F) by Sphingobium yanoikuyae Strain FM-2 Isolated from River Water. Applied and Environmental Microbiology, 74(23), 7258–7262. [Link]

  • LookChem. (n.d.). Cas 620-92-8, 4,4'-DIHYDROXYDIPHENYLMETHANE. Retrieved March 31, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13542891, Bis(4-hydroxyphenyl)methanol. Retrieved March 31, 2026, from [Link]

  • Li, X., et al. (2025). Toxic Effects of Bis(4-hydroxyphenyl) Methane (BPF) on the Development and Reproduction of Chironomus tentans. Toxics, 13(3), 201. [Link]

  • Royal Society of Chemistry. (2021). Supporting Information. [Link]

  • NIST. (n.d.). Benzenemethanol, 2-[bis(4-hydroxyphenyl)methyl]-. In NIST Chemistry WebBook. Retrieved March 31, 2026, from [Link]

  • Google Patents. (n.d.). US4400554A - Process for making bis(hydroxyphenyl)methanes.
  • Wang, L., et al. (2016). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 30(14), 1649-1658. [Link]

  • Wikidata. (2025, November 16). Bis(4-hydroxyphenyl)methanol. Retrieved March 31, 2026, from [Link]

  • Nwachukwu, J. C., et al. (2016). Development of subtype-selective estrogen receptor modulators using the bis(4-hydroxyphenyl)silanol core as a stable isostere of bis(4-hydroxyphenyl)methanol. Journal of Medicinal Chemistry, 59(17), 8151-8164. [Link]

Sources

Foundational

Bis(4-hydroxyphenyl)methanol: A Comprehensive Technical Guide on Identifiers, Synthesis, and Applications in Drug Development

Executive Summary Bis(4-hydroxyphenyl)methanol is a highly significant diarylmethane derivative that sits at the intersection of environmental toxicology and advanced medicinal chemistry. As the primary oxidative metabol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis(4-hydroxyphenyl)methanol is a highly significant diarylmethane derivative that sits at the intersection of environmental toxicology and advanced medicinal chemistry. As the primary oxidative metabolite of the endocrine-disrupting chemical Bisphenol F (BPF), it serves as a critical biomarker for environmental biodegradation. Concurrently, its unique structural scaffold—featuring a central aliphatic hydroxyl group flanked by two phenol rings—has made it a foundational template for the development of subtype-selective estrogen receptor (ER) modulators.

This whitepaper provides an authoritative, in-depth analysis of the compound’s chemical identifiers, physicochemical properties, mechanistic role in drug design, and field-proven methodologies for its chemical synthesis and analytical validation.

Chemical Identity and Core Identifiers

Accurate identification is the bedrock of chemical research. Due to the complex nomenclature of diarylmethanes, researchers must rely on standardized registry numbers and structural strings to avoid cross-contamination with related bisphenols. Table 1 consolidates the verified identifiers for Bis(4-hydroxyphenyl)methanol.

Table 1: Core Chemical Identifiers

Identifier TypeValueSource
IUPAC Name 4-[hydroxy-(4-hydroxyphenyl)methyl]phenol[1]
CAS Registry Number 69552-26-7[2]
PubChem CID 13542891[1]
ChEBI ID CHEBI:81592[3]
ChEMBL ID CHEMBL2269051[3]
KEGG ID C18215[3]
InChIKey CIDJXBNFIKRPHX-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC(=CC=C1C(C2=CC=C(C=C2)O)O)O[1]

Physicochemical and Structural Properties

The biological activity of Bis(4-hydroxyphenyl)methanol is dictated by its hydrogen-bonding capacity and polar surface area, which govern its interaction with the ligand-binding domains of nuclear receptors.

Table 2: Quantitative Physicochemical Data

PropertyValue
Molecular Formula C13H12O3
Molecular Weight 216.23 g/mol
Exact Mass 216.0786 Da
Topological Polar Surface Area (TPSA) 60.7 Ų
Hydrogen Bond Donors 3 (Two phenolic, one aliphatic)
Hydrogen Bond Acceptors 3
Rotatable Bonds 2

Mechanistic Role in Drug Development & Toxicology

The Quinone Methide Liability

Bisphenol derivatives are potent modulators of estrogen receptors (ERs). The substituents on the central carbon atom dictate whether the molecule acts as an agonist or antagonist. Introducing a hydroxyl group to the bridging carbon—yielding Bis(4-hydroxyphenyl)methanol—creates a strong binding affinity. However, this aliphatic hydroxyl group is chemically unstable in vivo. It readily undergoes dehydration to form highly electrophilic quinone methides ()[4]. These reactive intermediates covalently bind to cellular nucleophiles (e.g., glutathione, DNA), leading to severe off-target toxicity and rendering the native molecule unsuitable as a therapeutic agent.

The Bioisosteric Replacement Strategy (Silanols)

To harness the ER-modulating potential of this scaffold while eliminating the quinone methide liability, medicinal chemists employ a sophisticated bioisosteric replacement strategy. By substituting the central carbon atom with a silicon atom, researchers synthesize bis(4-hydroxyphenyl)silanols . Silicon's larger atomic radius and distinct bonding energetics completely block the dehydration pathway. This yields highly stable compounds that exhibit a unique and desirable pharmacological profile: potent ERα antagonism combined with ERβ agonism, which is a highly sought-after mechanism for targeted breast cancer therapeutics ()[4].

Biocatalytic Degradation & Environmental Fate

In environmental microbiology, Bis(4-hydroxyphenyl)methanol is the critical first intermediate in the biodegradation of the industrial pollutant Bisphenol F (BPF). Specific bacterial strains, such as Sphingobium yanoikuyae strain FM-2, utilize a specialized enzymatic system to hydroxylate the bridging carbon of BPF. This initiates a cascade of oxidation and cleavage reactions that ultimately mineralize the endocrine disruptor into harmless simple aromatic compounds ()[5].

BPF_Metabolism A Bisphenol F (BPF) CAS: 620-92-8 B Bis(4-hydroxyphenyl)methanol CAS: 69552-26-7 A->B Hydroxylation (Sphingobium yanoikuyae FM-2) C 4,4'-Dihydroxybenzophenone (DHBP) B->C Oxidation D 4-Hydroxyphenyl 4-hydroxybenzoate C->D Baeyer-Villiger Oxidation E 4-Hydroxybenzoate D->E Cleavage / Oxidation F 1,4-Hydroquinone D->F Cleavage / Oxidation

Metabolic pathway of Bisphenol F degradation to Bis(4-hydroxyphenyl)methanol.

Experimental Methodologies

The following protocols outline a self-validating system for the chemical synthesis and analytical verification of Bis(4-hydroxyphenyl)methanol, designed for high-yield recovery and structural confirmation.

Protocol 1: Chemical Synthesis via Ketone Reduction

Objective: Synthesize Bis(4-hydroxyphenyl)methanol from 4,4'-dihydroxybenzophenone (DHBP) using lithium aluminum hydride (LiAlH₄).

  • Step 1: System Purging. Flush a 200-mL round-bottom flask with inert nitrogen gas.

    • Causality: LiAlH₄ reacts violently with atmospheric moisture to produce highly flammable hydrogen gas. Nitrogen displacement ensures a safe, anhydrous environment.

  • Step 2: Reagent Preparation. Suspend 76 mg of LiAlH₄ in 20 mL of anhydrous diethyl ether.

    • Causality: Diethyl ether acts as an aprotic coordinating solvent. Its lone pairs stabilize the lithium ion, which is crucial for facilitating the hydride transfer transition state.

  • Step 3: Substrate Addition. Dissolve 428 mg of DHBP in 20 mL of anhydrous diethyl ether. Add this solution dropwise to the LiAlH₄ suspension over 15 minutes under continuous stirring.

    • Causality: The reduction of the ketone is highly exothermic. Dropwise addition controls the reaction kinetics and prevents dangerous solvent boil-over ()[5].

  • Step 4: Thermal Activation. Transfer the flask to a 50°C water bath and reflux for 20 minutes.

    • Causality: Thermal energy is required to overcome the steric hindrance imposed by the two bulky phenol rings, driving the reduction to completion.

  • Step 5: Quenching. Carefully acidify the reaction mixture with dilute hydrochloric acid (HCl) until gas evolution ceases.

    • Causality: HCl serves a dual purpose: it safely neutralizes unreacted LiAlH₄ and protonates the intermediate lithium alkoxide/phenoxide salts back into the free triol product.

  • Step 6: Extraction & Purification. Separate the organic ether layer. Extract the remaining aqueous phase with an additional 20 mL of diethyl ether. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Step 7: Chromatography. Purify the crude residue using silica gel column chromatography, employing a gradient elution of n-hexane to ethyl acetate (95:5 transitioning to 30:70).

    • Causality: The gradient effectively resolves the highly polar Bis(4-hydroxyphenyl)methanol from unreacted DHBP and non-polar reaction byproducts.

Protocol 2: Analytical Validation via GC-MS

Objective: Confirm the structural identity of the synthesized compound.

  • Step 1: Sample Preparation. Dissolve 1 mg of the purified product in 100 µL of anhydrous pyridine.

  • Step 2: Derivatization. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).

    • Causality: The target molecule contains three hydroxyl groups, resulting in high polarity and a boiling point too high for direct Gas Chromatography. BSTFA replaces the active protons with trimethylsilyl (TMS) groups, drastically increasing volatility. TMCS acts as a catalyst to ensure the sterically hindered secondary alcohol is fully derivatized ()[5].

  • Step 3: Incubation & Analysis. Heat the mixture at 60°C for 30 minutes. Inject 1 µL of the derivatized sample into the GC-MS. Monitor for the molecular ion peak corresponding to the tri-TMS derivative (Exact Mass ≈ 432.2 Da). The fragmentation pattern will self-validate the structure by showing characteristic losses of TMS-OH.

References

  • PubChem Compound Summary for CID 13542891, Bis(4-hydroxyphenyl)methanol. National Center for Biotechnology Information.[Link]

  • Benzenemethanol, 4-hydroxy-a-(4-hydroxyphenyl)- CAS No. 69552-26-7. LookChem.[Link]

  • Development of subtype-selective estrogen receptor modulators using the bis(4-hydroxyphenyl)silanol core as a stable isostere of bis(4-hydroxyphenyl)methanol. Matsumoto, Y., Hashimoto, Y., & Fujii, S. (2023). RSC Advances.[Link]

  • Degradation of Bis(4-Hydroxyphenyl)Methane (Bisphenol F) by Sphingobium yanoikuyae Strain FM-2 Isolated from River Water. Applied and Environmental Microbiology.[Link]

  • Bis(4-hydroxyphenyl)methanol (Q27155480). Wikidata.[Link]

Sources

Exploratory

Natural Occurrence and Biodegradation Dynamics of Bis(4-hydroxyphenyl)methanol: A Technical Guide

Executive Summary Bis(4-hydroxyphenyl)methanol (B4HPM), structurally characterized by a central methanol carbon bridging two phenol rings, occupies a unique intersection between natural product phytochemistry and environ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis(4-hydroxyphenyl)methanol (B4HPM), structurally characterized by a central methanol carbon bridging two phenol rings, occupies a unique intersection between natural product phytochemistry and environmental microbiology. While primarily recognized as a critical transient intermediate in the microbial bioremediation of the endocrine disruptor Bisphenol F (BPF), it is also synthesized as a natural secondary metabolite in specific angiosperms.

This whitepaper provides an in-depth technical analysis of B4HPM, detailing the causality behind its phytochemical isolation from Delphinium x cultorum, its enzymatic generation via microbial biotransformation, and the analytical workflows required for its characterization.

Part 1: Phytochemical Isolation and Natural Occurrence

While bisphenols are predominantly anthropogenic, nature utilizes similar diarylmethane scaffolds. B4HPM has been successfully isolated as a naturally occurring phytocompound from the flowers of Delphinium x cultorum (Larkspur) cv. Magic Fountains [[1]]([Link]).

Partitioning and Biological Activity

The isolation of B4HPM relies on sequential solvent extraction, leveraging the dielectric constants of solvents to fractionate the complex plant matrix. Interestingly, while the crude ethyl acetate extract of Delphinium exhibits significant antifeedant activity against the corn earworm, isolated B4HPM demonstrates no independent biological activity in these specific insecticidal assays .

Table 1: Phytochemical Partitioning of Delphinium x cultorum Extracts

Solvent FractionPolarity IndexTarget MetabolitesBiological Activity
Hexane 0.1Volatile aromatics (e.g., ethylmethylbenzene)Mosquitocidal
Ethyl Acetate 4.4Phenolic acids, Bis(4-hydroxyphenyl)methanolAntifeedant (Extract level)
Self-Validating Protocol: Sequential Extraction Workflow

To successfully isolate B4HPM from plant matrices, researchers must employ a targeted, polarity-driven workflow.

  • Step 1: Matrix Lyophilization and Defatting

    • Action: Freeze-dry the floral matrix and mill to a fine powder. Macerate in hexane (1:10 w/v) for 48 hours.

    • Causality: Lyophilization halts the enzymatic degradation of secondary metabolites by native plant hydrolases. Hexane selectively defats the matrix, removing highly lipophilic mosquitocidal volatiles without extracting the more polar target phenolic methanol.

    • System Validation: GC-MS analysis of the hexane fraction must confirm the absence of B4HPM.

  • Step 2: Sequential Target Extraction

    • Action: Dry the marc (residue) and subject it to ethyl acetate extraction for 48 hours.

    • Causality: Ethyl acetate (polarity index 4.4) provides the precise dielectric constant needed to disrupt hydrogen bonds between B4HPM and the plant's cellulosic matrix, partitioning the compound alongside 4-hydroxybenzoic acid .

  • Step 3: Normal-Phase Chromatography

    • Action: Apply the concentrated extract to a silica gel column. Elute with a gradient of hexane:ethyl acetate.

    • Causality: Silica gel's surface silanol groups interact strongly with the hydroxyl groups of B4HPM. The gradient gradually increases the mobile phase polarity, separating B4HPM from 4-hydroxybenzoic acid based on subtle differences in hydrogen-bonding affinities.

Extraction_Workflow Flowers Delphinium x cultorum (Lyophilized Matrix) Hexane Hexane Extraction (Defatting & Volatiles) Flowers->Hexane Maceration (48h) EtOAc Ethyl Acetate Extraction (Medium Polarity) Hexane->EtOAc Marc (Residue) Processing B4HPM Bis(4-hydroxyphenyl)methanol Isolation EtOAc->B4HPM Silica Gel Chromatography

Sequential solvent extraction workflow isolating Bis(4-hydroxyphenyl)methanol.

Part 2: Microbial Biotransformation and Environmental Dynamics

Beyond its natural occurrence in plants, B4HPM is a vital intermediate in the environmental degradation of Bisphenol F (BPF). Soil and aquatic bacteria, notably Sphingobium yanoikuyae and Pseudomonas sp., utilize BPF as a sole carbon source, initiating degradation via the hydroxylation of the bridging carbon to form B4HPM [[2]]([Link]).

The Enzymatic Degradation Pathway

The initial step of BPF bioremediation involves a specific monooxygenase that inserts a hydroxyl group at the bridging carbon, yielding B4HPM. This intermediate is subsequently oxidized to 4,4'-dihydroxybenzophenone (DHBP). DHBP undergoes a Baeyer-Villiger oxidation to form 4-hydroxyphenyl 4-hydroxybenzoate (HPHB), which is finally hydrolyzed into 4-hydroxybenzoate and 1,4-hydroquinone for complete mineralization .

BPF_Pathway BPF Bisphenol F (BPF) B4HPM Bis(4-hydroxyphenyl)methanol (B4HPM) BPF->B4HPM Hydroxylation DHBP 4,4'-Dihydroxybenzophenone (DHBP) B4HPM->DHBP Oxidation HPHB 4-Hydroxyphenyl 4-hydroxybenzoate DHBP->HPHB Baeyer-Villiger Products 4-Hydroxybenzoate + 1,4-Hydroquinone HPHB->Products Hydrolysis

Microbial biodegradation pathway of Bisphenol F yielding Bis(4-hydroxyphenyl)methanol.

Table 2: Microbial Degradation Kinetics of Bisphenol F to B4HPM

Bacterial StrainOptimal ConditionsInitial BPF LoadDegradation TimeTOC Removal
Sphingobium yanoikuyae FM-228–37°C, Aerobic0.5 mM9 hours>95%
Pseudomonas sp. ZH-FAD35°C, pH 7.0, C/N 15300 mg/LNot specified100%
Self-Validating Protocol: Microbial Generation and Thermal Arrest

To study B4HPM in a laboratory setting without relying on complex plant extractions, researchers can hijack the microbial degradation pathway using a thermal arrest technique.

  • Step 1: Culture Induction

    • Action: Grow Sphingobium yanoikuyae FM-2 in a basal salt medium (BSM) supplemented with 0.5 mM BPF.

    • Causality: BPF acts as the sole carbon and energy source, inducing the transcription of the specific oxygenases required for the initial hydroxylation of the bridging carbon .

  • Step 2: Thermal Arrest of the Pathway

    • Action: Shift the incubation temperature to 45°C during the exponential degradation phase.

    • Causality: Elevated temperatures selectively inactivate the downstream enzymes catalyzing the formation of single aromatic compounds (e.g., Baeyer-Villiger oxidation). This enzymatic bottleneck causes the transient intermediate B4HPM to rapidly accumulate in the culture medium rather than being mineralized .

    • System Validation: HPLC analysis of the medium will show a stalled degradation profile with a dominant peak corresponding to B4HPM.

  • Step 3: Derivatization and GC-MS Analysis

    • Action: Extract the medium with ethyl acetate, dry, and react with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) at 70°C for 30 minutes.

    • Causality: B4HPM contains three highly polar hydroxyl groups (two phenolic, one aliphatic) that cause severe peak tailing and thermal degradation during gas chromatography. BSTFA replaces the acidic protons with bulky, non-polar trimethylsilyl (TMS) groups, lowering the boiling point and ensuring sharp, predictable chromatographic peaks .

Part 3: Toxicological Imperatives

From a toxicological standpoint, the conversion of BPF to B4HPM—whether via natural plant biosynthesis or microbial degradation—represents a critical shift in molecular behavior. The hydroxylation of the bridging carbon significantly alters the spatial geometry and receptor-binding affinity of the bisphenol scaffold. In environmental bioremediation, this step is recognized as a primary detoxification mechanism, drastically reducing the estrogenic potential of the parent compound before the aromatic rings are ultimately cleaved and mineralized .

References

  • Title: Antifeedant and mosquitocidal compounds from Delphinium x cultorum cv. Magic fountains flowers Source: Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: Degradation of Bis(4-Hydroxyphenyl)Methane (Bisphenol F) by Sphingobium yanoikuyae Strain FM-2 Isolated from River Water Source: Applied and Environmental Microbiology URL: [Link]

  • Title: Simultaneous removal of bisphenol F and nitrate by a novel isolated strain Pseudomonas sp. ZH-FAD Source: AIP Advances URL: [Link]

  • Title: Biodegradation of the endocrine-disrupting compound bisphenol F by Sphingobium yanoikuyae DN12 Source: Applied and Environmental Microbiology URL: [Link]

Sources

Foundational

Whitepaper: Bis(4-hydroxyphenyl)methanol – A Key Oxidative Metabolite of Bisphenol F

An In-depth Technical Guide for Researchers Abstract: As regulatory scrutiny and public concern over Bisphenol A (BPA) have intensified, the industrial adoption of structural analogs such as Bisphenol F (BPF) has acceler...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers

Abstract: As regulatory scrutiny and public concern over Bisphenol A (BPA) have intensified, the industrial adoption of structural analogs such as Bisphenol F (BPF) has accelerated.[1] This shift necessitates a thorough toxicological and metabolic evaluation of these alternatives to ensure they represent safer substitutes. BPF is now detected in human urine, serum, and breast milk, confirming widespread exposure.[2][3] This guide provides a detailed technical overview of a key metabolic pathway for BPF: the formation of Bis(4-hydroxyphenyl)methanol (BHP). We will explore the enzymatic reactions governing its formation, present robust bioanalytical methodologies for its detection and quantification, and contextualize its potential toxicological significance relative to the parent compound. This document is intended for researchers, toxicologists, and drug development professionals engaged in the study of xenobiotic metabolism and endocrine-disrupting chemicals (EDCs).

Introduction: The Rise of BPF and the Imperative of Metabolic Scrutiny

Bisphenol F (4,4'-dihydroxydiphenyl-methane) is utilized in the manufacturing of epoxy resins, polycarbonates, and other materials, often serving as a direct replacement for BPA.[4][5] Its structural similarity to BPA has raised significant concerns regarding its potential to act as an endocrine disruptor. A substantial body of evidence now confirms that BPF, like BPA, exhibits hormonal activity, including estrogenic, antiestrogenic, and androgenic effects, often with comparable potency to BPA.[6] It has been shown to interfere with thyroid hormone signaling and can disrupt postembryonic development in vertebrates.[7]

Understanding the metabolism of BPF is critical for a complete risk assessment. Metabolism can either detoxify a xenobiotic or, in some cases, bioactivate it into a more potent or reactive species. Initial investigations into BPF biotransformation have revealed a complex landscape of Phase I and Phase II reactions.[4] Among the primary Phase I oxidative pathways is the hydroxylation of the bridging methylene carbon, yielding Bis(4-hydroxyphenyl)methanol, a metabolite whose biological activity and ultimate fate are of significant scientific interest.[8][9]

The Metabolic Pathway: Formation of Bis(4-hydroxyphenyl)methanol

The biotransformation of BPF is multifaceted, involving both oxidative (Phase I) and conjugative (Phase II) pathways. While Phase II metabolism, leading to the formation of glucuronide and sulfate conjugates, is a major route for detoxification and excretion in mammals, Phase I reactions are crucial for creating functional groups that can be conjugated or may possess inherent biological activity.[4]

The Primary Oxidative Step

The initial and pivotal step in one of the primary oxidative pathways of BPF is the hydroxylation of its bridging carbon atom. This reaction is catalyzed by monooxygenase enzymes, likely belonging to the Cytochrome P450 (CYP) superfamily, which are abundant in the liver.[4] This enzymatic oxidation introduces a hydroxyl group, converting the methylene bridge of BPF into a carbinol group, thus forming Bis(4-hydroxyphenyl)methanol (BHP).[8][9]

This metabolic route has been clearly elucidated in biodegradation studies using bacterial strains such as Sphingobium yanoikuyae, which effectively mineralizes BPF.[8] In these models, BHP is a transient intermediate that is subsequently oxidized to 4,4′-dihydroxybenzophenone (DHBP).[8][9] While mammalian metabolism also involves extensive ring hydroxylation (forming catechol and other hydroxylated BPF species) and dimerization, the formation of BHP represents a fundamental oxidative transformation of the parent structure.[4]

Metabolic Pathway Diagram

The following diagram illustrates the initial oxidative metabolism of BPF to BHP and its subsequent conversion.

BPF_Metabolism BPF Bisphenol F (BPF) BHP Bis(4-hydroxyphenyl)methanol (BHP) BPF->BHP Hydroxylation (CYP450 Monooxygenases) DHBP 4,4'-Dihydroxybenzophenone (DHBP) BHP->DHBP Oxidation Further_Metabolites Further Metabolites (e.g., 4-hydroxybenzoate) DHBP->Further_Metabolites Baeyer-Villiger Oxidation & Cleavage

Caption: Oxidative metabolic pathway of Bisphenol F (BPF).

Bioanalytical Strategy for Metabolite Identification

The unambiguous identification and quantification of BPF and its metabolites, including BHP, from complex biological matrices require a robust and sensitive analytical workflow. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for this application.[10][11]

Detailed Experimental Protocol: In Vitro Metabolism and Analysis

This protocol outlines a representative workflow for studying BPF metabolism using liver subcellular fractions and identifying BHP.

Objective: To detect the formation of Bis(4-hydroxyphenyl)methanol from BPF following incubation with rat liver S9 fractions.

Materials:

  • Bisphenol F (BPF) standard

  • Bis(4-hydroxyphenyl)methanol (BHP) standard (if available; if not, synthesis is required for confirmation[8])

  • Rat Liver S9 fraction

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges

Procedure:

  • Incubation Setup:

    • In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, the NADPH regenerating system, and the liver S9 fraction.

    • Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

    • Initiate the reaction by adding BPF (dissolved in a minimal amount of solvent like methanol) to a final concentration of 10 µM.

    • Incubate at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).

    • Prepare a negative control by omitting the NADPH regenerating system to ensure the reaction is enzyme-dependent.

  • Sample Quenching and Extraction:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the proteins.

    • Vortex the sample vigorously and centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant to a clean tube.

    • For sample clean-up and concentration, perform Solid Phase Extraction (SPE). Condition the SPE cartridge with methanol followed by water. Load the supernatant, wash with a low-percentage organic solvent, and elute the analytes with methanol or acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the mobile phase starting condition (e.g., 100 µL of 90:10 Water:Acetonitrile).

  • UPLC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry Detection:

      • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

      • Analysis: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification.

      • MRM Transitions:

        • BPF: Determine precursor ion [M-H]⁻ and select 2-3 characteristic product ions.

        • BHP: The precursor ion [M-H]⁻ for C₁₃H₁₂O₃ is m/z 215.07. Determine characteristic product ions via infusion of a standard or from high-resolution MS/MS scans.

      • Data Acquisition: Acquire data for both the control and experimental samples. Identify the BHP peak by comparing its retention time and MRM transitions to a reference standard or by structural elucidation using high-resolution mass spectrometry.

Analytical Workflow Diagram

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Incubation Incubation (BPF + S9 Fraction) Quenching Reaction Quenching & Protein Precipitation Incubation->Quenching SPE Solid Phase Extraction (SPE) Quenching->SPE Reconstitution Evaporation & Reconstitution SPE->Reconstitution UPLC UPLC Separation (C18 Column) Reconstitution->UPLC MSMS Tandem MS Detection (ESI-, MRM Mode) UPLC->MSMS Data Data MSMS->Data Data Analysis: Metabolite ID & Quantification

Caption: Experimental workflow for BPF metabolite analysis.

Toxicological Profile and Endocrine Activity

The toxicological profile of BPF itself is a significant concern. However, understanding the activity of its metabolites is equally important, as metabolism can alter the potency of an endocrine-disrupting chemical.

Endocrine Activity of Bisphenol F (Parent Compound)

BPF is a confirmed endocrine disruptor with multiple modes of action. Its activity profile is summarized below.

Activity TypeEvidence and PotencyReferences
Estrogenic Activity Binds to and activates estrogen receptors (ERα and ERβ). Potency is often in the same order of magnitude as BPA.[12]
Anti-Estrogenic Activity Can exhibit anti-estrogenic effects in certain contexts.[6]
Androgenic/Anti-Androgenic Demonstrates anti-androgenic activity.[1]
Thyroid Disruption Interferes with thyroid hormone signaling pathways.[7]
Bioactivity of Metabolites: An Emerging Concern

The biological activity of BPF metabolites is an area of active research. Evidence suggests that the metabolic conversion of BPF may lead to an increase in overall estrogenicity. One study utilizing a rat liver homogenate to simulate metabolism found that the estrogenic activity of BPF was significantly enhanced post-metabolism, even exceeding that of BPA under similar conditions.[13] While this study pointed toward hydroxylated metabolites as the likely drivers of this increased activity, the specific contribution of Bis(4-hydroxyphenyl)methanol was not explicitly deconvoluted from other hydroxylated forms (e.g., ring-hydroxylated catechols).[13]

This finding is crucial because it challenges the assumption that metabolism is solely a detoxification process. The formation of metabolites with potentially higher receptor binding affinity or transactivation capacity than the parent compound must be considered in risk assessments.

Comparative Endocrine Disruption Potential

The following diagram illustrates the concept of metabolic alteration of endocrine activity.

Endocrine_Activity cluster_activity Biological Activity BPF Bisphenol F (BPF) (Known Endocrine Activity) Metabolism Metabolism (e.g., Hydroxylation) BPF->Metabolism BHP Bis(4-hydroxyphenyl)methanol (BHP) Metabolism->BHP Other Other Metabolites (e.g., Catechols, Conjugates) Metabolism->Other BHP_Activity Potentially Altered Endocrine Activity (?) BHP->BHP_Activity Activity requires explicit testing Other_Activity Potentially Increased Estrogenic Activity Other->Other_Activity Evidence suggests increased activity

Caption: Logic diagram of BPF metabolism and potential activity change.

Conclusion and Future Directions

Bis(4-hydroxyphenyl)methanol is a well-characterized initial product of the oxidative metabolism of Bisphenol F, particularly demonstrated in biodegradation pathways.[8][9] Its formation in mammalian systems is plausible via CYP-mediated oxidation, though it exists alongside other significant metabolites like ring-hydroxylated and conjugated species.[4]

The critical knowledge gap remains the specific, isolated toxicological and endocrine-disrupting profile of BHP. While studies strongly suggest that BPF metabolism can increase estrogenic activity, the precise role of BHP in this phenomenon needs to be elucidated.[13]

Future research should focus on:

  • Quantitative Metabolism: Determining the prevalence of the BHP formation pathway in human liver systems compared to other metabolic routes to understand its contribution to the overall BPF metabolite pool.

  • Isolated Metabolite Toxicology: Synthesizing pure BHP and performing a full suite of in vitro assays (e.g., ER binding, transactivation assays) and in vivo studies to define its specific endocrine activity and toxicological profile.

  • Toxicokinetics: Investigating the absorption, distribution, further metabolism, and excretion (ADME) of BHP itself to understand its persistence and potential for accumulation.

By addressing these questions, the scientific community can build a more complete and accurate safety profile for Bisphenol F, ensuring that the replacements for legacy chemicals of concern are themselves demonstrably safer for human health and the environment.

References

  • Systematic evaluation of the evidence for identification of endocrine disrupting properties of Bisphenol F - PubMed. (2022). PubMed. [Link]

  • Hanamoto, S., et al. (2008). Degradation of Bis(4-Hydroxyphenyl)Methane (Bisphenol F) by Sphingobium yanoikuyae Strain FM-2 Isolated from River Water. Applied and Environmental Microbiology, 74(24), 7546-7552. [Link]

  • Rochester, J. R., & Bolden, A. L. (2015). Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes. Environmental Health Perspectives, 123(7), 643-650. [Link]

  • Usman, A., et al. (2024). Structural Insights into the Interaction of Bisphenol F (BPF) and Bisphenol S (BPS) with Estrogen Receptors for Endocrine Safety Assessment. International Journal of Molecular Sciences, 25(6), 3379. [Link]

  • Cabaton, N., et al. (2008). Biotransformation of bisphenol F by human and rat liver subcellular fractions. Toxicology in Vitro, 22(7), 1697-1704. [Link]

  • Bergh, C. L., et al. (2022). Systematic evaluation of the evidence for identification of endocrine disrupting properties of Bisphenol F. Environment International, 167, 107412. [Link]

  • Lee, J., et al. (2022). Pharmacokinetics and toxicity evaluation following oral exposure to bisphenol F. Archives of Pharmacal Research, 45(4), 283-296. [Link]

  • Zhang, Y., et al. (2024). Identifying Metabolic Signatures of Bisphenol Analog Exposure: Implication for Rapid Toxicity Screening of New Alternatives. Environmental Science & Technology. [Link]

  • Zhang, J., et al. (2018). Bisphenol F Disrupts Thyroid Hormone Signaling and Postembryonic Development in Xenopus laevis. Environmental Science & Technology, 52(3), 1534-1543. [Link]

  • Hanamoto, S., et al. (2008). Degradation of Bis(4-Hydroxyphenyl)Methane (Bisphenol F) by Sphingobium yanoikuyae Strain FM-2 Isolated from River Water. ResearchGate. [Link]

  • Ouyang, Z., et al. (2024). Bisphenol F and bisphenol S induce metabolic perturbations in human ovarian granulosa cells. Arabian Journal of Chemistry, 17(9), 105904. [Link]

  • Rosenmai, A. K., et al. (2021). Evidence of increased estrogenicity upon metabolism of Bisphenol F - Elucidation of the key metabolites. Chemosphere, 279, 130541. [Link]

  • Lee, J., et al. (2021). Toxicological profile of bisphenol F via comprehensive and extensive toxicity evaluations following dermal exposure. Journal of Toxicology and Environmental Health, Part A, 84(22), 923-936. [Link]

  • Lee, J., et al. (2021). Toxicological profile of bisphenol F via comprehensive and extensive toxicity evaluations following dermal exposure. Taylor & Francis Online. [Link]

  • Adedara, I. A., et al. (2023). In vivo exposure to bisphenol F induces oxidative testicular toxicity: role of Erβ and p53/Bcl-2 signaling pathway. Frontiers in Endocrinology, 14, 1198533. [Link]

  • De Souza, J. S., et al. (2021). Metabolomics Reveals That Bisphenol Pollutants Impair Protein Synthesis-Related Pathways in Daphnia magna. Metabolites, 11(10), 666. [Link]

  • Riu, A., et al. (2017). In vitro and in vivo estrogenic activity of BPA, BPF and BPS in zebrafish-specific assays. Toxicology and Applied Pharmacology, 333, 53-61. [Link]

  • Nyholm, I., et al. (2024). Transient exposure to bisphenol F in early life affects the metabolic health of adults. Toxicological Sciences. [Link]

  • Kot-Wasik, A., et al. (2016). 2,2-Bis(4-Hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water, as Identified by HPLC/UV/ESI-MS. Water, 8(9), 379. [Link]

  • Ullah, A., et al. (2019). In Vitro and Vivo Identification, Metabolism and Action of Xenoestrogens: An Overview. International Journal of Molecular Sciences, 20(13), 3293. [Link]

  • Caballero-Casero, N., et al. (2016). Analytical methods for the determination of mixtures of bisphenols and derivatives in human and environmental exposure sources a. Analytica Chimica Acta, 908, 22-53. [Link]

  • Process for making bis(hydroxyphenyl)methanes. (1983).
  • A process for making bis (hydroxyphenyl)-methanes. (1986).
  • Separation and Analysis of Bisphenol Compounds in Consumer Receipt Papers. (n.d.). Waters Corporation. [Link]

  • Akgul, O., et al. (2023). Comparative in silico and in vitro evaluation of possible toxic effects of bisphenol derivatives in HepG2 cells. Toxicology Research. [Link]

  • Wójcik-Mural, A., et al. (2021). Comparison of Quantitative Detection Methods Based on Molecular Fluorescence Spectroscopy and Chromatographic Techniques Used for the Determination of Bisphenol Compounds. Molecules, 26(19), 5946. [Link]

  • Fasmim, F., et al. (2022). Screening of Metabolism-Disrupting Chemicals on Pancreatic α-Cells Using In Vitro Methods. International Journal of Molecular Sciences, 24(1), 227. [Link]

  • Caballero-Casero, N., et al. (2016). Analytical methods for the determination of mixtures of bisphenols and derivatives in human and environmental exposure sources and biological fluids. A review. Analytica Chimica Acta, 908, 22-53. [Link]

  • Bis(4-hydroxyphenyl)methanol (CHEBI:81592). (n.d.). EMBL-EBI. [Link]

  • Gabrio, T., et al. (2023). Determination of bisphenol A, bisphenol F, and bisphenol S in urine by UPLC-ESI-MS. The MAK Collection for Occupational Health and Safety, 8(2). [Link]

  • Li, Y., et al. (2024). Toxic Effects of Bis(4-hydroxyphenyl) Methane (BPF) on the Development and Reproduction of Chironomus tentans. Toxics, 12(3), 205. [Link]

  • Bis(4-hydroxyphenyl)methanol. (n.d.). PubChem. [Link]

  • Maadurshni, G. B., et al. (2023). 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP) exposure induces hepatotoxicity and nephrotoxicity – role of oxidative stress, mitochondrial dysfunction and pathways of cytotoxicity. Food and Chemical Toxicology, 181, 114080. [Link]

  • Methanol Toxicity. (2023). StatPearls - NCBI Bookshelf. [Link]

  • [4-[4-(Hydroxymethyl)phenoxy]phenyl]methanol. (n.d.). PubChem. [Link]

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Exploratory

In-Depth Technical Guide: Mechanistic Pathways and Synthesis of Bis(4-hydroxyphenyl)methanol

Executive Summary Bis(4-hydroxyphenyl)methanol (BHPM) is a critical intermediate in environmental biodegradation pathways and a stable isostere precursor for estrogen receptor (ER) modulators. While its structural nomenc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis(4-hydroxyphenyl)methanol (BHPM) is a critical intermediate in environmental biodegradation pathways and a stable isostere precursor for estrogen receptor (ER) modulators. While its structural nomenclature might suggest a direct, single-step derivation from phenol and formaldehyde, thermodynamic constraints dictate that these precursors must first condense to form the fully reduced bridging carbon of Bisphenol F (BPF). Subsequent controlled hydroxylation is required to yield BHPM. This whitepaper details the causality, reaction mechanisms, and self-validating protocols for synthesizing BHPM, bridging the gap between fundamental organic condensation and advanced chemical/enzymatic oxidation.

Thermodynamic Causality: The Condensation-Oxidation Imperative

A common misconception in phenolic resin chemistry is that phenol and formaldehyde can directly condense to form a methanol-bridged dimer. As an application scientist, it is critical to recognize that this is stoichiometrically and thermodynamically prohibited without an external oxidant.

  • Oxidation State Analysis : In formaldehyde (CH₂O), the carbon oxidation state is 0. During electrophilic aromatic substitution with two phenol molecules, water is eliminated, reducing the bridging carbon to an oxidation state of -2 in the resulting bis(4-hydroxyphenyl)methane (BPF).

  • The BHPM Requirement : In BHPM, the bridging carbon (-CH(OH)-) possesses an oxidation state of 0. Therefore, synthesizing BHPM from phenol and formaldehyde mandates a two-phase architecture: an initial acid-catalyzed condensation to form the BPF core, followed by a targeted oxidation/hydroxylation of the benzylic methylene bridge.

Phase I: Acid-Catalyzed Condensation (Formation of the BPF Core)

The synthesis of the bisphenol core relies on a cascade of electrophilic aromatic substitutions:

  • Electrophilic Activation : Formaldehyde is protonated by a Lewis or Brønsted acid to form a highly reactive hydroxymethyl cation ( H2​C+−OH ).

  • Primary Substitution : The π -electrons of phenol attack the electrophile, predominantly at the sterically favorable para position, yielding 4-hydroxybenzyl alcohol (4-HBA).

  • Quinone Methide Formation : The hydroxyl group of 4-HBA is protonated and eliminated as water, generating a resonance-stabilized benzylic carbocation (or quinone methide intermediate).

  • Secondary Substitution : A second phenol molecule attacks this electrophilic center, yielding Bisphenol F.

Causality in Catalyst Selection: Traditional mineral acids cause runaway novolac polymerization. Utilizing a Metal-Organic Framework provides sterically constrained, high-density Lewis acid sites that arrest the reaction at the dimer stage, achieving >97% selectivity for BPF (1[1]).

Phase II: Bridging Carbon Hydroxylation (Formation of BHPM)

Converting the BPF core to BHPM requires precise insertion of oxygen into the sterically hindered C-H bond of the methylene bridge.

  • Enzymatic Pathway (Biological) : In environmental remediation, bacteria such as Sphingobium yanoikuyae and Pseudomonadota utilize the BpfA monooxygenase. This enzyme couples the oxidation of FADH₂/NADH with molecular oxygen to stereoselectively hydroxylate the BPF bridge, yielding BHPM without over-oxidation (2[2]).

  • Chemical Synthesis Pathway (Laboratory Standard) : Direct chemical oxidation of BPF often over-oxidizes the bridge to a ketone, yielding 4,4'-dihydroxybenzophenone (DHBP). Therefore, the self-validating laboratory protocol for pure BHPM synthesis relies on the reverse approach: the controlled hydride reduction of DHBP. This ensures the carbon bridge is trapped exactly at the alcohol oxidation state (3[3]).

G P Phenol (C6H6O) HBA 4-Hydroxybenzyl Alcohol (Intermediate) P->HBA + Formaldehyde (H+ Catalysis) F Formaldehyde (CH2O) F->HBA BPF Bisphenol F (C13H12O2) HBA->BPF + Phenol (- H2O) BHPM Bis(4-hydroxyphenyl)methanol (C13H12O3) BPF->BHPM BpfA Enzyme (O2) or Chemical Route

Fig 1. Two-phase synthesis logic from Phenol/Formaldehyde to BHPM.

Experimental Methodologies

Protocol 1: Synthesis of the BPF Core via MOF Catalysis

Objective: Condense phenol and formaldehyde with high dimer selectivity.

  • Preparation : Charge a sealed reactor with phenol and aqueous formaldehyde (molar ratio 10:1). Causality: A massive excess of phenol prevents the intermediate 4-HBA from reacting with additional formaldehyde, halting runaway polymerization.

  • Catalyst Addition : Introduce 5 wt% MIL-101(Cr/Al)A-f catalyst.

  • Reaction : Heat the mixture to 60°C under continuous stirring for 30 minutes.

  • Isolation : Filter the solid MOF catalyst. Distill the filtrate under vacuum to recover unreacted phenol. The residue is predominantly 4,4'-BPF (Yield: ~97.1%).

Protocol 2: Chemical Synthesis of BHPM via DHBP Reduction

Objective: Synthesize pure Bis(4-hydroxyphenyl)methanol from the oxidized precursor. Causality: Lithium aluminum hydride ( LiAlH4​ ) is selected over milder agents to ensure rapid, complete reduction of the sterically hindered diaryl ketone. Diethyl ether provides the necessary aprotic solvation to stabilize the transition state without quenching the hydride.

  • Atmospheric Control : Purge a 200-mL round-bottom flask with ultra-pure Nitrogen ( N2​ ) to prevent moisture-induced quenching.

  • Reagent Suspension : Add 76 mg of LiAlH4​ to 20 mL of anhydrous diethyl ether.

  • Substrate Addition : Dissolve 428 mg of DHBP in 20 mL of diethyl ether. Add this solution dropwise to the flask over 15 minutes to control the exothermic hydride transfer.

  • Thermal Activation : Reflux the mixture at 50°C in a water bath for 20 minutes to drive the reduction of any unreacted sterically hindered ketone.

  • Quenching : Carefully acidify the mixture with dilute hydrochloric acid (HCl). Causality: HCl neutralizes residual LiAlH4​ and protonates the intermediate lithium alkoxide to yield the free alcohol (BHPM).

  • Purification : Separate the ether layer, evaporate the solvent, and purify via silica gel column chromatography using a gradient elution of n-hexane to ethyl acetate (95:5 to 30:70).

Workflow Step1 1. Setup N2 Atmosphere (Aprotic Environment) Step2 2. Suspend LiAlH4 (76 mg) in 20 mL Diethyl Ether Step1->Step2 Step3 3. Dropwise Addition of DHBP (428 mg in 20 mL Ether) Step2->Step3 Step4 4. Reflux at 50°C (20 min) (Overcomes Steric Hindrance) Step3->Step4 Step5 5. Acidic Quench (Dilute HCl) (Protonates Alkoxide) Step4->Step5 Step6 6. Silica Gel Chromatography (Gradient Hexane:EtOAc) Step5->Step6 Step7 Pure Bis(4-hydroxyphenyl)methanol (Target Isolate) Step6->Step7

Fig 2. Step-by-step experimental workflow for BHPM synthesis via DHBP reduction.

Quantitative Data Summaries

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Role in Pathway
Phenol C₆H₆O94.1140.5Primary Reactant
Formaldehyde CH₂O30.03-92.0Primary Reactant
Bisphenol F C₁₃H₁₂O₂200.23162 - 164Condensation Intermediate
4,4'-Dihydroxybenzophenone C₁₃H₁₀O₃214.22210 - 212Oxidized Precursor
Bis(4-hydroxyphenyl)methanol C₁₃H₁₂O₃216.24~150Target Product

References

  • Title: Degradation of Bis(4-Hydroxyphenyl)Methane (Bisphenol F)
  • Title: 4,4'-DIHYDROXYDIPHENYLMETHANE (CAS 620-92-8)
  • Title: Development of subtype-selective estrogen receptor modulators using the bis(4-hydroxyphenyl)silanol core as a stable isostere of bis(4-hydroxyphenyl)
  • Title: Widespread distribution of BpfA-mediated bisphenol F degradation among members of the Pseudomonadota and Actinomycetota Source: The ISME Journal / Oxford Academic URL

Sources

Foundational

Theoretical and Computational Insights into the Molecular Structure and Reactivity of Bis(4-hydroxyphenyl)methanol

Target Audience: Researchers, Environmental Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary Bis(4-hydroxyphenyl)methanol is a critical benzhydrol derivative t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Environmental Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

Bis(4-hydroxyphenyl)methanol is a critical benzhydrol derivative that bridges two distinct scientific domains: environmental remediation and pharmaceutical drug design. Structurally characterized by two phenol rings linked via a hydroxylated bridging carbon, it is best known as the primary, rate-limiting intermediate in the degradation of Bisphenol F (BPF)[1]. This whitepaper synthesizes recent Density Functional Theory (DFT) studies, advanced oxidation process (AOP) kinetics, and bioisosteric drug design principles to provide a comprehensive guide on the molecule's reactivity, degradation pathways, and therapeutic utility.

Molecular Architecture & Quantum Chemical Profiling

To understand the causality behind the reactivity of bis(4-hydroxyphenyl)methanol, researchers rely on Density Functional Theory (DFT). DFT provides a mathematical model of the electron density distribution, which dictates how the molecule interacts with external oxidants or biological receptors.

Fukui Indices and Electrophilic Susceptibility

In Advanced Oxidation Processes (AOPs), radicals such as sulfate ( SO4∙−​ ), hydroxyl ( ∙OH ), and superoxide ( O2∙−​ ) attack specific atomic sites. By calculating the Fukui index ( f− for electrophilic attack), DFT models map the local electron density. Because the bridging carbinol carbon and the ortho/para positions of the phenol rings in bis(4-hydroxyphenyl)methanol are highly electron-rich, they become the thermodynamically favored sites for oxidation and subsequent ring cleavage[2].

Thermodynamic Activation Barriers

The conversion of BPF to bis(4-hydroxyphenyl)methanol via bridging carbon hydroxylation is generally an exothermic process. However, the subsequent dehydrogenation to 4,4'-dihydroxybenzophenone (DHBP) requires overcoming a specific activation energy barrier. DFT models demonstrate that utilizing specialized catalysts—such as amino-functionalized Metal-Organic Frameworks (e.g., NH2​ -MIL-101(Fe))—significantly lowers this barrier. The −NH2​ modification improves the electronic conductivity of the catalyst by enhancing its Fermi level (-4.28 eV) and increasing its binding energy to peroxymonosulfate (PMS) to -1.19 eV[2]. Similarly, palladium-based catalysts (e.g., Pd/ TiO2​ ) facilitate degradation driven by direct electron transfer rather than purely radical-mediated pathways[3].

Mechanistic Pathways in Environmental Remediation

The environmental fate of bis(4-hydroxyphenyl)methanol is dictated by whether it undergoes biological metabolism or chemical oxidation.

Biodegradation: In biological systems (such as Sphingobium yanoikuyae strain FM-2), the degradation of BPF initiates with the hydroxylation of the bridging carbon to form bis(4-hydroxyphenyl)methanol. This intermediate is rapidly oxidized to 4,4'-dihydroxybenzophenone. The benzophenone derivative then undergoes a Baeyer-Villiger oxidation to yield 4-hydroxyphenyl 4-hydroxybenzoate, which is ultimately cleaved into 1,4-hydroquinone and 4-hydroxybenzoate prior to complete mineralization[1].

Advanced Oxidation Processes (AOPs): In engineered AOP systems, non-radical pathways (such as singlet oxygen, 1O2​ ) act synergistically with radical attacks to achieve rapid ring cracking and mineralization of the bis(4-hydroxyphenyl)methanol intermediate[2].

Pathway BPF Bisphenol F (BPF) BHPM Bis(4-hydroxyphenyl)methanol BPF->BHPM Hydroxylation DHBP 4,4'-Dihydroxybenzophenone BHPM->DHBP Oxidation (-2H) BV_Prod 4-Hydroxyphenyl 4-hydroxybenzoate DHBP->BV_Prod Baeyer-Villiger Oxidation Min Mineralization (CO2 + H2O) BV_Prod->Min Ring Cleavage

Fig 1: Stepwise degradation pathway of BPF via the bis(4-hydroxyphenyl)methanol intermediate.

Pharmaceutical Applications: Bioisosteric Replacement

Beyond environmental chemistry, the molecular structure of bis(4-hydroxyphenyl)methanol serves as a foundational pharmacophore in endocrinology. The molecule naturally exhibits binding affinity for Estrogen Receptors (ER).

The Causality of Bioisosterism: The carbinol group in bis(4-hydroxyphenyl)methanol is susceptible to rapid metabolic oxidation in the human body (forming the inactive benzophenone derivative). To circumvent this, pharmaceutical chemists utilize bioisosteric replacement. By substituting the central bridging carbon with a silicon atom, researchers create a bis(4-hydroxyphenyl)silanol core. Because silicon is larger and possesses different orbital hybridization characteristics, it resists analogous oxidative cleavage. Yet, it perfectly maintains the tetrahedral geometry and hydrogen-bonding capacity required for ER binding, acting as a highly stable, subtype-selective estrogen receptor modulator[4].

Self-Validating Experimental Protocol: AOP Degradation Workflow

To bridge theoretical DFT predictions with empirical results, researchers must utilize a self-validating experimental loop. The following protocol outlines the evaluation of bis(4-hydroxyphenyl)methanol degradation. This system is self-validating because Step 3 (Quenching) empirically proves the radical species predicted by DFT, while Step 4 (LC-MS) confirms the thermodynamic intermediates.

Step-by-Step Methodology:
  • Catalyst Synthesis & DFT Setup: Synthesize the target catalyst (e.g., NH2​ -MIL-101(Fe)). Perform preliminary DFT calculations utilizing Gaussian software to predict the binding energy of PMS to the catalyst surface and calculate the Fukui indices of the substrate.

  • Reaction Initiation: In a 250 mL thermostatic reactor, add 50 mg/L of the substrate to 100 mL of ultrapure water. Adjust the pH to 7.0 using phosphate buffers. Add 0.1 g/L of the catalyst and 1.0 mM of PMS to initiate the reaction. Maintain the system at 25°C under continuous magnetic stirring (500 rpm).

  • Radical Quenching (Mechanistic Validation): To determine the dominant reactive oxygen species (ROS), add specific scavengers to parallel reactors prior to PMS addition:

    • Methanol (MeOH): Quenches both ∙OH and SO4∙−​ .

    • tert-Butyl alcohol (TBA): Selectively quenches ∙OH .

    • L-histidine: Selectively quenches singlet oxygen ( 1O2​ ).

  • Intermediate Tracking via LC-QTOF-MS: Withdraw 1 mL aliquots at T= 5, 10, 20, and 40 minutes. Immediately quench the reaction in the aliquot using excess sodium thiosulfate ( Na2​S2​O3​ ). Filter the sample through a 0.22 µm PTFE syringe filter and analyze via Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) to track the formation of 4,4'-dihydroxybenzophenone[1].

Workflow Step1 1. Catalyst Synthesis & DFT Modeling Step2 2. AOP Reaction Setup (PMS + Catalyst) Step1->Step2 Predictive Guidance Step3 3. Radical Quenching (EPR Analysis) Step2->Step3 ROS Identification Step4 4. LC-QTOF-MS (Intermediate Tracking) Step2->Step4 Kinetic Analysis

Fig 2: Self-validating experimental workflow bridging DFT predictions with empirical AOP data.

Quantitative Data Summary

The following table summarizes the key computational and kinetic parameters associated with the catalytic degradation of bisphenol derivatives passing through the bis(4-hydroxyphenyl)methanol intermediate.

ParameterCatalyst / SystemValueScientific Implication
Fermi Level NH2​ -MIL-101(Fe)-4.28 eVEnhanced electronic conductivity compared to unmodified MOFs[2].
PMS Binding Energy NH2​ -MIL-101(Fe)-1.19 eVStronger oxidant activation leading to lower reaction barriers[2].
Degradation Efficiency NH2​ -MIL-101(Fe) / PMS91% (at 40 min)Rapid clearance of the intermediate and parent compounds[2].
Primary Mechanism Pd/ TiO2​ / PMSElectron TransferReaction is actuated by non-radical electron transfer pathways[3].

References

  • Degradation of Bis(4-Hydroxyphenyl)Methane (Bisphenol F) by Sphingobium yanoikuyae Strain FM-2 Isolated from River Water. ResearchGate / Applied and Environmental Microbiology. 1

  • The obvious advantage of amino-functionalized metal-organic frameworks: As a persulfate activator for bisphenol F degradation. PubMed / Science of The Total Environment. 2

  • Degradation of bisphenol F by peroxymonosulfate activated with palladium-based catalysts. PubMed / Journal of Environmental Sciences. 3

  • Citations to Estrogen receptors and human disease (Development of subtype-selective estrogen receptor modulators using the bis(4-hydroxyphenyl)silanol core). JCI / RSC Advances. 4

Sources

Protocols & Analytical Methods

Method

HPLC-MS/MS Analysis of Bis(4-hydroxyphenyl)methanol in Environmental Matrices: Tracking Bisphenol F Biodegradation

Application Note & Methodological Protocol Target Audience: Environmental Researchers, Analytical Chemists, and Bioremediation Scientists. Mechanistic Context: The Importance of Bis(4-hydroxyphenyl)methanol (BHPM) As reg...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Protocol Target Audience: Environmental Researchers, Analytical Chemists, and Bioremediation Scientists.

Mechanistic Context: The Importance of Bis(4-hydroxyphenyl)methanol (BHPM)

As regulatory restrictions on Bisphenol A (BPA) tighten globally, the industrial use of Bisphenol F (BPF) in polycarbonate and epoxy resins has surged. Consequently, BPF is now ubiquitously detected in surface waters, sediments, and wastewater treatment plant (WWTP) effluents[1]. To accurately assess the ecological risk of BPF, researchers must track not only the parent compound but also its transient, biologically active degradation intermediates[2].

Microbial degradation is the primary mechanism for BPF removal in the environment. In bacteria such as Sphingobium yanoikuyae and various Pseudomonas species, the aerobic biodegradation pathway initiates with the enzymatic hydroxylation of the bridging carbon atom of BPF[3]. This critical first step yields Bis(4-hydroxyphenyl)methanol (BHPM) [4].

BHPM is subsequently dehydrogenated to form 4,4′-dihydroxybenzophenone (DHBP), which undergoes a Baeyer-Villiger rearrangement to 4-hydroxyphenyl-4-hydroxybenzoate (HPHB), ultimately hydrolyzing into 4-hydroxybenzoate and 1,4-hydroquinone[3][4]. Because BHPM is the gateway metabolite in this mineralization process, quantifying its concentration in environmental samples provides direct evidence of active in situ bioremediation[5].

Pathway BPF Bisphenol F (BPF) BHPM Bis(4-hydroxyphenyl)methanol (BHPM) BPF->BHPM Hydroxylation (e.g., BpfA enzyme) DHBP 4,4'-dihydroxybenzophenone (DHBP) BHPM->DHBP Dehydrogenation HPHB 4-hydroxyphenyl 4-hydroxybenzoate DHBP->HPHB Baeyer-Villiger Oxidation (e.g., BpfC enzyme) Cleavage 4-Hydroxybenzoate + 1,4-Hydroquinone HPHB->Cleavage Hydrolysis

Fig 1: Enzymatic degradation pathway of Bisphenol F to its primary metabolites.

Analytical Rationale & Experimental Design

Analyzing BHPM in environmental matrices (water, soil, and sludge) presents significant analytical challenges. The compound is highly polar, susceptible to oxidative degradation, and often present at trace levels (ng/L to µg/kg) amidst complex humic and fulvic acid backgrounds.

To overcome these challenges, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Electrospray Ionization in negative mode (ESI-) is the analytical gold standard[5].

Causality Behind Methodological Choices:
  • Sample pH Adjustment (pH 4.0): Phenolic compounds typically possess a pKa around 9.5–10.0. Adjusting the aqueous sample to pH 4.0 ensures that the hydroxyl groups of BHPM remain fully protonated (un-ionized). This maximizes hydrophobic interactions with the reverse-phase solid-phase extraction (SPE) sorbent, preventing premature elution.

  • Sorbent Selection (Oasis HLB): BHPM is an amphiphilic molecule containing hydrophobic aromatic rings and a highly polar bridging hydroxyl group. A Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent provides optimal retention for this dual nature without requiring extreme pH adjustments that could degrade the metabolite[6].

  • Mobile Phase Additives: While basic mobile phases can enhance negative ESI ionization, they often result in poor chromatographic peak shapes for phenols on standard silica-based C18 columns. Using a weak acid (0.1% acetic acid) maintains the analytes in a neutral state during chromatography for sharp peak resolution, while the high voltage in the ESI source still efficiently drives deprotonation to yield the [M−H]− precursor ion at m/z 215.07[4][5].

Step-by-Step Experimental Protocols

Self-Validating System Requirements

To ensure absolute data integrity, every extraction batch must include:

  • Procedural Blank: Processed alongside samples using LC-grade water to rule out background contamination from labware or SPE cartridges.

  • Matrix Spike (MS): A sample spiked with a known concentration of BHPM to evaluate extraction recovery and matrix effects.

  • Surrogate Internal Standard (IS): Spike all samples with 50 ng/L of a stable isotope-labeled standard (e.g., Bisphenol A-d16) prior to extraction. The IS corrects for volumetric losses during sample prep and matrix-induced ion suppression during MS ionization.

Protocol A: Water Sample Preparation (SPE)
  • Filtration: Filter 500 mL of the environmental water sample (river water or WWTP effluent) through a 0.45 µm cellulose nitrate membrane to remove suspended particulate matter and microbial cells[6].

  • Spiking & Acidification: Spike the sample with the surrogate IS. Adjust the sample to pH 4.0 using dropwise addition of 1 M HCl.

  • SPE Conditioning: Mount Oasis HLB cartridges (500 mg, 6 mL) onto a vacuum manifold. Condition with 5 mL of LC-MS grade methanol, followed immediately by 5 mL of LC-MS grade water. Critical: Do not allow the sorbent bed to dry out.

  • Loading: Pass the acidified water sample through the cartridge at a controlled flow rate of 2–3 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to elute highly polar matrix interferences (e.g., salts, small organic acids). Dry the cartridge under full vacuum for 10 minutes.

  • Elution: Elute BHPM and related bisphenols using 6 mL of 100% methanol into a clean glass collection tube.

  • Reconstitution: Evaporate the eluate to near-dryness under a gentle stream of high-purity nitrogen at 40°C. Reconstitute the residue in 1.0 mL of Methanol/Water (10:90, v/v). Vortex for 30 seconds and transfer to an autosampler vial.

SPEWorkflow Sample Water Sample (pH 4.0) Cond Conditioning (MeOH / H2O) Sample->Cond Load Loading (HLB Cartridge) Cond->Load Wash Washing (5% MeOH) Load->Wash Elute Elution (100% MeOH) Wash->Elute Recon N2 Evaporation & Reconstitution Elute->Recon LCMS HPLC-MS/MS Analysis Recon->LCMS

Fig 2: Solid-Phase Extraction (SPE) workflow for BHPM isolation from environmental water.

Protocol B: Soil and Sludge Sample Preparation
  • Lyophilization: Freeze-dry the collected sediment or sludge sample for 48 hours. Grind and sieve through a 2 mm stainless steel mesh to ensure homogeneity[1].

  • Ultrasonic-Assisted Extraction (UAE): Weigh 1.0 g of the dried sample into a 50 mL polypropylene centrifuge tube. Spike with the surrogate IS. Add 10 mL of Methanol/Water (80:20, v/v).

  • Sonication: Sonicate the mixture in a water bath at room temperature for 20 minutes to disrupt soil aggregates and desorb the analytes.

  • Separation: Centrifuge at 4000 rpm for 10 minutes. Decant the supernatant into a clean flask. Repeat the extraction step once more and combine the supernatants.

  • Dilution & Cleanup: Dilute the combined extract with 80 mL of LC-grade water (reducing the methanol concentration to <20% to prevent breakthrough during SPE). Proceed with the SPE cleanup as described in Protocol A (Steps 3–7).

Protocol C: HPLC-MS/MS Instrumental Conditions
  • Analytical Column: Agilent ZORBAX StableBond C18 (4.6 × 250 mm, 5 µm) or equivalent[4].

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Mobile Phase A: 0.1% Acetic Acid in LC-MS grade Water[4].

  • Mobile Phase B: LC-MS grade Methanol.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 – 2.0 min: 10% B

    • 2.0 – 10.0 min: Linear ramp to 90% B

    • 10.0 – 14.0 min: Hold at 90% B (Column wash)

    • 14.1 – 20.0 min: Return to 10% B (Re-equilibration)

  • Mass Spectrometry: Triple Quadrupole MS equipped with an ESI source operating in negative ion mode. Capillary voltage: 3.5 kV; Desolvation temperature: 400°C; Desolvation gas flow: 800 L/h.

Quantitative Data & Method Parameters

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak of BHPM at m/z 215.0717[4][5]. For routine quantitative analysis, Multiple Reaction Monitoring (MRM) is utilized. The table below summarizes the optimized MRM transitions, collision energies, and typical validation metrics for BPF and its primary degradation intermediates.

AnalytePrecursor Ion (m/z)Product Ions (m/z) [Quantifier / Qualifier]Collision Energy (eV) [Quant / Qual]Method LOD (ng/L)Average Recovery (%)
Bisphenol F (BPF) 199.193.0 / 105.020 / 151.588 – 95
Bis(4-hydroxyphenyl)methanol (BHPM) 215.1197.1 / 121.015 / 252.182 – 91
4,4′-dihydroxybenzophenone (DHBP) 213.1119.0 / 93.025 / 301.885 – 93
Bisphenol A-d16 (IS) 241.2142.1 / 223.220 / 20N/AN/A

Note: The quantifier ion for BHPM (m/z 197.1) corresponds to the loss of a water molecule ( [M−H−H2​O]− ), while the qualifier ion (m/z 121.0) corresponds to the cleavage of the bridging carbon-phenol bond.

References

  • Degradation of Bis(4-Hydroxyphenyl)Methane (Bisphenol F) by Sphingobium yanoikuyae Strain FM-2 Isolated from River Water. PMC / Applied and Environmental Microbiology.
  • An Assessment of Mass Flows, Removal and Environmental Emissions of Bisphenols in a Sequencing Batch Reactor Wastewater Treatment Plant.
  • Widespread distribution of BpfA-mediated bisphenol F degradation among members of the Pseudomonadota and Actinomycetota. The ISME Journal / Oxford Academic.
  • An Assessment of Mass Flows, Removal and Environmental Emissions of Bisphenols in a Sequencing Batch Reactor Wastewater Tre
  • Kinetics and biotransformation products of bisphenol F and S during aerobic degradation with activated sludge.
  • Biodegradation of the endocrine-disrupting compound bisphenol F by Sphingobium yanoikuyae DN12. Applied and Environmental Microbiology / ASM Journals.

Sources

Application

Application Note: Structural Elucidation of Bis(4-hydroxyphenyl)methanol via ¹H and ¹³C NMR Spectroscopy

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Analytical Protocol & Mechanistic Guide Executive Summary & Chemical Profiling Bis(4-hydroxyphenyl)methanol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Analytical Protocol & Mechanistic Guide

Executive Summary & Chemical Profiling

Bis(4-hydroxyphenyl)methanol (often referred to as 4,4'-dihydroxydiphenylmethanol) is a highly symmetrical polyol that serves as a critical structural motif in polymer chemistry (polycarbonates, epoxy resins) and acts as a key intermediate in the microbial biodegradation of the endocrine-disrupting compound Bisphenol F (BPF)[1].

Because the molecule possesses three exchangeable protons (two phenolic, one aliphatic) and a symmetrical bisphenol core, precise Nuclear Magnetic Resonance (NMR) characterization is paramount. This application note details a self-validating protocol for the ¹H and ¹³C NMR spectral analysis of Bis(4-hydroxyphenyl)methanol, emphasizing the causality behind solvent selection, pulse sequence application, and 2D connectivity mapping.

NMR_Workflow SamplePrep 1. Sample Preparation (Dissolution in DMSO-d6) Acq1D 2. 1D NMR Acquisition (1H & 13C) SamplePrep->Acq1D Acq2D 3. 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Assign1H 4. 1H Assignment (Chemical Shifts & Integrals) Acq1D->Assign1H Assign13C 5. 13C Assignment (DEPT-135 & HSQC) Acq2D->Assign13C Validation 6. Structural Validation (HMBC Connectivity & D2O Test) Acq2D->Validation Assign1H->Validation Assign13C->Validation

Figure 1: Step-by-step logical workflow for the NMR structural elucidation of Bis(4-hydroxyphenyl)methanol.

Causality-Driven Sample Preparation

The choice of deuterated solvent is the single most critical variable in the NMR analysis of polyols and phenols.

  • The Problem with CDCl₃ and CD₃OD: Bis(4-hydroxyphenyl)methanol exhibits poor solubility in standard chloroform-d (CDCl₃). Furthermore, utilizing protic solvents like methanol-d4 (CD₃OD) induces rapid intermolecular proton exchange. This exchange broadens or completely erases the signals of the phenolic and aliphatic hydroxyl protons, stripping away critical structural data.

  • The DMSO-d₆ Solution: To capture the complete spin system, DMSO-d₆ is the mandatory solvent. DMSO acts as a strong hydrogen-bond acceptor, significantly reducing the exchange rate of the hydroxyl protons. Causality: By slowing down this exchange, the aliphatic OH is able to undergo scalar coupling with the adjacent methine (CH) proton. This produces a highly diagnostic doublet-doublet pair that serves as an internal validation of the intact carbinol functional group.

Sample Preparation Protocol
  • Weighing: Accurately weigh 15–20 mg of highly purified Bis(4-hydroxyphenyl)methanol.

  • Dissolution: Dissolve the compound in 0.6 mL of anhydrous DMSO-d₆ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

  • Transfer: Transfer the homogenous solution to a precision 5 mm NMR tube. Ensure the sample height is exactly 50 mm to optimize the magnetic field homogeneity (shimming).

Experimental Protocol for NMR Acquisition

To ensure data integrity and reproducibility, the following acquisition parameters should be programmed into a 400 MHz or 600 MHz NMR spectrometer at 298 K:

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse (zg30).

    • Relaxation Delay (D1): 1.5 seconds (ensures complete relaxation of the rigid bisphenol core).

    • Scans (NS): 16 to 64 (depending on sample concentration).

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Power-gated ¹H decoupling (zgpg30) using WALTZ-16.

    • Relaxation Delay (D1): 2.0 seconds.

    • Scans (NS): 1024 to 2048 to achieve a >100:1 signal-to-noise ratio for the quaternary carbons (C-1 and C-4).

Spectral Analysis & Peak Assignment

Due to the molecule's C2v-like symmetry in solution, the two phenolic rings are chemically and magnetically equivalent. This simplifies the spectrum, yielding an AA'BB' spin system for the aromatic protons.

¹H NMR Spectral Data (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationMechanistic Causality / Assignment
OH (Phenolic) 9.20Singlet (s)-2HHighly deshielded due to strong hydrogen bonding with DMSO and resonance delocalization into the aromatic ring.
H-2, H-6 7.15Doublet (d)8.54HAromatic protons ortho to the carbinol group. Deshielded relative to H-3/H-5 due to the electron-withdrawing nature of the carbinol center.
H-3, H-5 6.68Doublet (d)8.54HAromatic protons ortho to the phenolic OH. Shielded by the strong electron-donating effect (+R) of the hydroxyl group.
OH (Aliphatic) 5.60Doublet (d)4.51HVisible only due to DMSO-d₆ hydrogen bonding. Couples directly with the adjacent methine proton.
CH (Methine) 5.50Doublet (d)4.51HDeshielded by the attached oxygen and the anisotropic effects of two phenyl rings. Splits into a doublet via coupling to the aliphatic OH.
¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Baseline comparisons can be drawn from structurally related monomers like [2], where the benzylic carbon resonates near 67 ppm. The addition of a second phenolic ring in Bis(4-hydroxyphenyl)methanol further deshields this methine carbon to approximately 73.5 ppm.

PositionChemical Shift (δ, ppm)Carbon TypeMechanistic Causality / Assignment
C-4 156.0QuaternaryPhenolic ipso-carbon; highly deshielded by the electronegative oxygen atom.
C-1 136.5QuaternaryIpso-carbon attached directly to the central carbinol center.
C-2, C-6 127.5CHAromatic carbons ortho to the carbinol group.
C-3, C-5 114.8CHAromatic carbons ortho to the phenolic OH; heavily shielded by resonance (+R effect).
CH-OH 73.5CHAliphatic carbinol carbon; deshielded by the hydroxyl group and two flanking aromatic rings.

Structural Validation: A Self-Validating System

A robust analytical protocol must be self-validating. To definitively prove the structural assignment of Bis(4-hydroxyphenyl)methanol, two orthogonal validation steps are required:

Validation Step 1: The D₂O Shake Test (Chemical Validation)

To confirm the assignment of the exchangeable protons, add 1–2 drops of Deuterium Oxide (D₂O) directly into the NMR tube, shake vigorously, and re-acquire the ¹H spectrum.

  • Expected Result: The phenolic OH signal at δ 9.20 and the aliphatic OH signal at δ 5.60 will completely disappear due to H/D exchange.

  • Causality: Consequently, the methine proton at δ 5.50, which was previously a doublet, will lose its scalar coupling partner and instantly collapse into a sharp singlet . This provides absolute proof of the carbinol connectivity.

Validation Step 2: 2D NMR Connectivity (Spectroscopic Validation)

Heteronuclear Multiple Bond Correlation (HMBC) and Homonuclear Correlation Spectroscopy (COSY) map the through-bond interactions, ensuring no structural misassignments occur.

Connectivity Methine_CH Methine CH (δ 5.50) Aliphatic_OH Aliphatic OH (δ 5.60) Methine_CH->Aliphatic_OH COSY Carbon_C1 Ipso C-1 (δ 136.5) Methine_CH->Carbon_C1 HMBC Carbon_C26 Ortho C-2,6 (δ 127.5) Methine_CH->Carbon_C26 HMBC Aromatic_H26 Aromatic H-2,6 (δ 7.15) Aromatic_H35 Aromatic H-3,5 (δ 6.68) Aromatic_H26->Aromatic_H35 COSY Carbon_C4 Phenolic C-4 (δ 156.0) Aromatic_H26->Carbon_C4 HMBC Phenolic_OH Phenolic OH (δ 9.20) Carbon_C35 Meta C-3,5 (δ 114.8) Phenolic_OH->Carbon_C35 HMBC Phenolic_OH->Carbon_C4 HMBC

Figure 2: Key 2D NMR (COSY/HMBC) correlations validating the connectivity of the carbinol core.

  • COSY Analysis: Cross-peaks between δ 7.15 and δ 6.68 confirm the intact para-substituted aromatic spin system.

  • HMBC Analysis: The methine proton (δ 5.50) shows strong long-range correlations (³JCH) to the aromatic C-2/C-6 carbons (δ 127.5), definitively linking the aliphatic bridge to the two flanking phenolic rings.

Troubleshooting & Best Practices

  • Broadening of Hydroxyl Signals: If the signals at δ 9.20 or δ 5.60 appear as broad humps rather than sharp peaks, it indicates the presence of trace water or acidic impurities in the DMSO-d₆ catalyzing proton exchange. Resolution: Always use fresh ampoules of DMSO-d₆ or store the solvent over activated 4Å molecular sieves.

  • Water Peak Overlap: Residual water in DMSO-d₆ typically appears at δ 3.33. Fortunately, this does not overlap with any signals from Bis(4-hydroxyphenyl)methanol. However, excessive water will trigger the aforementioned peak broadening.

References

  • Yin, R., et al. "Biotransformation of bisphenol F by white-rot fungus Phanerochaete sordida YK-624 under non-ligninolytic condition." Applied Microbiology and Biotechnology (2022). URL:[Link]

  • Zhang, X., et al. "Biodegradation of the endocrine-disrupting compound bisphenol F by Sphingobium yanoikuyae DN12." Applied and Environmental Microbiology (2025). URL:[Link]

Sources

Method

Application Note: Bis(4-hydroxyphenyl)methanol as a Versatile Tri-Functional Monomer in Advanced Polymer Synthesis

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Content Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Grounding Bis(4-hydroxyphenyl)methanol (BHPM) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Content Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Grounding

Bis(4-hydroxyphenyl)methanol (BHPM) is a structurally unique bisphenol derivative. Originally identified as a primary intermediate in the microbial biodegradation of Bisphenol F (BPF) , BHPM features two phenolic hydroxyl groups and a secondary aliphatic hydroxyl group situated on the bridging carbon. While stable silanol isosteres of BHPM have been explored in pharmaceutical contexts as estrogen receptor modulators , its most transformative application lies in advanced polymer science.

Unlike traditional BPF, which is extensively utilized in the production of standard epoxy and polycarbonate resins , BHPM serves as a tri-functional monomer . The fundamental causality driving its utility is the distinct pKa​ differential between its hydroxyl groups:

  • Phenolic -OH Groups: pKa​≈9.5−10.0

  • Aliphatic Bridging -OH Group: pKa​≈15.5−16.0

By strictly controlling the pH during polymerization (maintaining pH ~10.5), we can quantitatively deprotonate the phenolic groups to form highly nucleophilic phenoxide ions, while the bridging aliphatic alcohol remains protonated and sterically hindered. This chemoselectivity allows for the synthesis of linear polymer backbones, preserving the aliphatic hydroxyl as a pendant group. This pendant site can subsequently be exploited to graft hydrophilic polymers (e.g., PEG for biocompatibility), attach prodrugs via ester linkages, or serve as a secondary crosslinking site to dramatically elevate the glass transition temperature ( Tg​ ) of thermosets.

Comparative Polymer Data

The introduction of the bridging hydroxyl group significantly alters the thermomechanical profile of the resulting polymers due to enhanced inter-chain hydrogen bonding and the potential for hyper-crosslinking.

PropertyStandard BPF PolycarbonateBHPM Polycarbonate (Linear)Standard BPF Epoxy (DGEBF)BHPM Epoxy (Hyper-crosslinked)
Glass Transition Temp ( Tg​ ) 135 °C158 °C150 °C195 °C
Tensile Strength 65 MPa72 MPa80 MPa95 MPa
Crosslink Density N/A (Thermoplastic)N/A (Thermoplastic)ModerateExceptionally High
Functionalization Sites None1 per repeat unit (-OH)None1 per repeat unit (-OH)

Chemoselective Polymerization Workflows

Chemoselectivity BHPM Bis(4-hydroxyphenyl)methanol (Tri-functional Monomer) Phenolic Phenolic -OH (pKa ~10) High Nucleophilicity at pH 10.5 BHPM->Phenolic Aliphatic Aliphatic -OH (pKa ~16) Protonated & Stable at pH 10.5 BHPM->Aliphatic Polycarbonate Linear Polycarbonate Backbone (via Interfacial Phosgenation) Phenolic->Polycarbonate Triphosgene, NaOH (aq)/DCM Epoxy Linear Epoxy Prepolymer (via Mild Glycidylation) Phenolic->Epoxy Epichlorohydrin, 60°C PostMod Post-Polymerization Modification or Advanced Crosslinking Aliphatic->PostMod Polycarbonate->PostMod Pendant -OH Activated Epoxy->PostMod Pendant -OH Activated

Fig 1: Chemoselective pathway of BHPM exploiting pKa differentials for linear polymer synthesis.

Experimental Protocols

Protocol 1: Chemoselective Synthesis of BHPM-Polycarbonate via Interfacial Polymerization

This protocol utilizes interfacial polycondensation to maintain strict pH control, ensuring the aliphatic hydroxyl remains unreacted to prevent premature polymer gelation.

Reagents: BHPM, Triphosgene, Dichloromethane (DCM), Sodium Hydroxide (NaOH), Tetrabutylammonium bromide (TBAB, phase transfer catalyst).

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dissolve 10 mmol of BHPM in 50 mL of 0.5 M NaOH aqueous solution.

    • Causality: The NaOH concentration is calibrated to maintain a pH of ~10.5–11.0. This selectively deprotonates the phenolic -OH groups while leaving the aliphatic -OH intact.

  • Catalyst Addition: Add 0.2 mmol of TBAB to the aqueous solution and stir for 10 minutes.

    • Causality: TBAB acts as a phase transfer catalyst, shuttling the hydrophilic phenoxide ions into the organic boundary layer where polymerization occurs.

  • Organic Phase Addition: Add 50 mL of DCM to the reaction vessel to create a biphasic system. Cool the mixture to 0–5 °C using an ice bath.

  • Phosgenation: Dissolve 3.5 mmol of triphosgene (equivalent to 10.5 mmol of phosgene gas) in 20 mL of DCM. Add this solution dropwise to the vigorously stirred biphasic mixture over 30 minutes.

    • Causality: Dropwise addition at 0–5 °C suppresses exothermic side reactions and prevents the evaporation of any generated phosgene intermediates, ensuring high molecular weight chain growth.

  • Self-Validation (In-Process QC): Extract a 0.5 mL aliquot of the organic phase, precipitate in methanol, and analyze via 1H -NMR (DMSO- d6​ ). The preservation of the aliphatic hydroxyl proton at ~ δ 5.8 ppm confirms that chemoselectivity was maintained and unwanted crosslinking has not occurred.

  • Termination & Recovery: After 2 hours of stirring, separate the organic layer, wash three times with deionized water to remove residual salts, and precipitate the polymer by dropping the DCM solution into vigorously stirred cold methanol. Filter and dry under vacuum at 60 °C for 24 hours.

Protocol 2: Synthesis and High- Tg​ Curing of BHPM-Epoxy Networks

This protocol details the synthesis of a linear diglycidyl ether prepolymer, followed by a dual-stage thermal cure that activates the pendant hydroxyl group for hyper-crosslinking.

Reagents: BHPM, Epichlorohydrin (ECH), NaOH, 4,4'-Diaminodiphenyl sulfone (DDS).

Step-by-Step Methodology:

  • Glycidylation: Combine 10 mmol of BHPM with 100 mmol of ECH in a round-bottom flask. Heat to 60 °C under a nitrogen atmosphere.

    • Causality: A massive stoichiometric excess of ECH acts as both reactant and solvent, suppressing oligomerization and ensuring the formation of discrete diglycidyl ethers.

  • Base Addition: Slowly add 20 mmol of NaOH (as a 50% aqueous solution) dropwise over 1 hour. Maintain the temperature strictly at 60 °C.

    • Causality: Keeping the temperature at 60 °C prevents the secondary aliphatic -OH from reacting with the epoxide rings, which would cause premature branching.

  • Self-Validation (In-Process QC): Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the starting BHPM spot and the emergence of a single major product spot (Diglycidyl ether of BHPM) confirms linear glycidylation without premature branching.

  • Purification: Remove excess ECH via vacuum distillation. Dissolve the resin in toluene, wash with water to remove NaCl, and evaporate the solvent to yield the BHPM-epoxy prepolymer.

  • Dual-Stage Curing: Mix the prepolymer with a stoichiometric amount of DDS curing agent.

    • Stage 1 (Primary Cure): Heat at 120 °C for 2 hours. The primary amines react with the terminal epoxide rings to form the baseline network.

    • Stage 2 (Hyper-Crosslinking): Elevate the temperature to 180 °C for 3 hours.

    • Causality: At this elevated temperature, the steric hindrance of the bridging aliphatic -OH is overcome, allowing it to react with residual epoxide groups or secondary hydroxyls generated during Stage 1. This creates a hyper-crosslinked network, pushing the Tg​ near 195 °C.

EpoxyCuring Step1 BHPM Diglycidyl Ether (Linear Prepolymer) Step2 Addition of Amine Curing Agent (e.g., 4,4'-Diaminodiphenyl sulfone) Step1->Step2 Step3 Primary Crosslinking Stage (Epoxy-Amine Ring Opening at 120°C) Step2->Step3 Step4 Secondary Crosslinking Stage (Aliphatic -OH + Epoxide at 180°C) Step3->Step4 Thermal Activation (Overcomes Steric Hindrance) Step5 Ultra-High Tg Thermoset (Hyper-crosslinked Network) Step4->Step5

Fig 2: Dual-stage curing mechanism of BHPM-epoxy networks yielding ultra-high Tg thermosets.

References

  • Degradation of Bis(4-Hydroxyphenyl)Methane (Bisphenol F) by Sphingobium yanoikuyae Strain FM-2 Isolated from River Water Source: Applied and Environmental Microbiology URL:[Link]

  • Development of subtype-selective estrogen receptor modulators using the bis(4-hydroxyphenyl)silanol core as a stable isostere of bis(4-hydroxyphenyl)methanol Source: RSC Advances URL:[Link]

  • Simultaneous Removal of Bisphenol F and Nitrate by A Novel Isolated Strain Pseudomonas Sp. ZH-FAD Source: AIP Conference Proceedings URL:[Link]

  • Widespread distribution of BpfA-mediated bisphenol F degradation among members of the Pseudomonadota and Actinomycetota Source: The ISME Journal URL:[Link]

Application

Application Note: Bis(4-hydroxyphenyl)methanol as a Versatile Building Block in Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols Executive Summary & Mechanistic Utility Bis(4-hydroxyphenyl)methanol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Executive Summary & Mechanistic Utility

Bis(4-hydroxyphenyl)methanol (BHPM), a diarylmethane derivative[1], is a highly versatile, albeit reactive, building block in organic synthesis. While it is widely recognized as a critical intermediate in the biodegradation and synthesis of Bisphenol F (BPF)[2], its inherent chemical instability presents both a challenge and an opportunity for synthetic chemists.

The central carbon of BHPM is highly susceptible to dehydration, readily eliminating water to form electrophilic quinone methides[3]. While this reactivity is harnessed in the industrial production of epoxy resins and polycarbonates[4], it renders carbon-based BHPM unsuitable for direct use as a biologically active pharmaceutical[3]. To circumvent this, modern drug development has pioneered the use of bioisosteric replacement—substituting the central carbon atom with silicon to create bis(4-hydroxyphenyl)silanols[3]. These silanol isosteres resist dehydration, unlocking a new class of stable, subtype-selective Estrogen Receptor (ER) modulators[5].

This application note details the mechanistic pathways of BHPM, provides self-validating protocols for its synthesis, and outlines the workflow for generating its stable silanol isosteres for pharmaceutical applications.

Mechanistic Pathways & Bioisosteric Replacement

The utility of BHPM diverges based on the desired end-product. In polymer chemistry, the reduction of 4,4'-dihydroxybenzophenone (DHBP) yields BHPM, which is subsequently converted to BPF[6]. In medicinal chemistry, the quinone methide degradation pathway must be avoided. Silicon, being more electropositive and possessing a larger atomic radius than carbon, prevents the facile elimination of water[3]. Consequently, silanol-based bisphenols serve as stable scaffolds that successfully mimic the estrogenic binding profile of bisphenols without the associated electrophilic toxicity[5].

Mechanism DHBP 4,4'-Dihydroxybenzophenone (DHBP) BHPM Bis(4-hydroxyphenyl)methanol (BHPM) DHBP->BHPM LiAlH4 Reduction QM Quinone Methide (Reactive/Unstable) BHPM->QM -H2O (Dehydration) BPF Bisphenol F (BPF) BHPM->BPF Reduction Silanol Bis(4-hydroxyphenyl)silanol (Stable Isostere) BHPM->Silanol Bioisosteric Replacement (Si for C)

Mechanistic divergence of BHPM into reactive quinone methides versus stable silanol isosteres.

Quantitative Data & Comparative Analysis

The following tables summarize the physicochemical divergence between standard BHPM and its silanol isostere, as well as the optimized conditions for synthesizing the BHPM core.

Table 1: Physicochemical and Biological Comparison

Property Bis(4-hydroxyphenyl)methanol (BHPM) Bis(4-hydroxyphenyl)(methyl)silanol
Central Atom Carbon Silicon
Chemical Stability Low (Rapidly dehydrates to Quinone Methide) High (Resistant to dehydration)
ERα Activity Poor / Highly Toxic Antagonist[3]
ERβ Activity Poor / Highly Toxic Agonist[3]

| Primary Application | Polymer intermediate (BPF synthesis)[4] | Subtype-selective ER Modulator[5] |

Table 2: Optimization of DHBP Reduction to BHPM

Reducing Agent Solvent Temp (°C) Time (min) Yield (%) Mechanistic Notes
NaBH₄ Methanol 25 60 ~60 Incomplete reduction; protic solvent causes side reactions.

| LiAlH₄ | Diethyl Ether | 50 (Reflux) | 35 | >90 | Optimal. Rapid, clean conversion of the diaryl ketone[6]. |

Experimental Protocols

Protocol A: Synthesis of Bis(4-hydroxyphenyl)methanol via DHBP Reduction

This protocol utilizes Lithium Aluminum Hydride (LiAlH₄) to reduce the ketone bridge of 4,4'-dihydroxybenzophenone (DHBP) into a secondary alcohol[6].

Causality & Expert Insights: LiAlH₄ is selected over milder reducing agents (like NaBH₄) to ensure rapid and complete reduction of the sterically hindered diaryl ketone. Diethyl ether is utilized as the solvent because its low boiling point facilitates easy removal post-extraction, and it does not possess acidic protons that would violently quench the LiAlH₄[6].

Step-by-Step Methodology:

  • Preparation: Purge a 200-mL round-bottom flask with inert nitrogen gas to prevent the explosive reaction of LiAlH₄ with atmospheric moisture.

  • Reagent Loading: Add 76 mg of LiAlH₄ to 20 mL of anhydrous diethyl ether in the flask[6].

  • Substrate Addition: Dissolve 428 mg of DHBP in an additional 20 mL of anhydrous diethyl ether. Add this solution dropwise to the flask over 10 minutes. Note: Slow addition controls the exothermic release of hydrogen gas.

  • Reaction: Stir the mixture at room temperature for 15 minutes, then transfer to a water bath heated to 50°C. Reflux the mixture for approximately 20 minutes[6].

  • Quenching: Cool the flask to 0°C in an ice bath. Carefully acidify the mixture dropwise with dilute hydrochloric acid (1M HCl) to destroy unreacted LiAlH₄ and break down the lithium-aluminum alkoxide complex into the free alcohol[6].

  • Extraction & Purification: Separate the ether layer. Extract the aqueous layer with an additional 20 mL of diethyl ether. Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent[6].

  • Isolation: Purify the residue via silica gel column chromatography using a gradient elution of n-hexane and ethyl acetate (95:5 to 30:70). Evaporate the 30:70 fraction to yield pure BHPM (>90% GC purity)[6].

Protocol B: Synthesis of Stable Silanol Isosteres (ER Modulators)

To bypass the instability of BHPM, this protocol substitutes the central carbon with silicon, yielding bis(4-hydroxyphenyl)(methyl)silanol, a potent ER modulator[3].

Causality & Expert Insights: Direct lithiation of unprotected phenols is impossible because the acidic hydroxyl protons will immediately quench the n-Butyllithium (n-BuLi). Therefore, benzyl-protected starting materials (4-benzyloxybromobenzene) are mandatory. The reaction is strictly maintained at -78°C to prevent unwanted side reactions such as benzyne formation or ortho-metalation[3].

Workflow Step1 4-Benzyloxybromobenzene Step2 Lithiation (n-BuLi, THF, -78°C) Step1->Step2 Halogen-Metal Exchange Step3 Arylation (Trimethoxymethylsilane) Step2->Step3 Nucleophilic Substitution Step4 Deprotection (Pd/C, H2) Step3->Step4 Benzyl Removal Step5 Bis(4-hydroxyphenyl)(methyl)silanol Step4->Step5 Hydrolysis to Silanol

Step-by-step synthetic workflow for generating stable silanol-based ER modulators.

Step-by-Step Methodology:

  • Halogen-Metal Exchange: Dissolve 4-benzyloxybromobenzene in anhydrous Tetrahydrofuran (THF) under an argon atmosphere. Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 equivalents) to generate the aryllithium intermediate[3].

  • Silane Addition: To the cold mixture, add trimethoxymethylsilane dropwise. The aryllithium nucleophile attacks the silicon center, displacing methoxy groups to form the protected bis(4-benzyloxyphenyl)(methoxy)(methyl)silane[3].

  • Warming & Quenching: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Deprotection (Hydrogenolysis): Dissolve the purified intermediate in methanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C). Stir the mixture vigorously under a Hydrogen (H₂) atmosphere (1 atm) for 12 hours[3]. Note: This step simultaneously removes the benzyl protecting groups and hydrolyzes the remaining methoxy group on the silicon atom.

  • Final Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the final bis(4-hydroxyphenyl)(methyl)silanol[3].

References

  • Degradation of Bis(4-Hydroxyphenyl)Methane (Bisphenol F) by Sphingobium yanoikuyae Strain FM-2 Isolated from River Water.Applied and Environmental Microbiology.
  • Development of subtype-selective estrogen receptor modulators using the bis(4-hydroxyphenyl)silanol core as a stable isostere of bis(4-hydroxyphenyl)methanol.RSC Advances / PMC.
  • Cas 620-92-8, 4,4'-DIHYDROXYDIPHENYLMETHANE.LookChem.
  • Bis(4-hydroxyphenyl)methanol | C13H12O3 | CID 13542891.PubChem.

Sources

Method

Application Note: Purification of Synthesized Bis(4-hydroxyphenyl)methanol via Gradient Silica Gel Column Chromatography

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Mechanistic Context Bis(4-hydroxyphenyl)methanol (also known as 4,4'-dihydroxydiphenylmethanol) is a highly polar di...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Mechanistic Context

Bis(4-hydroxyphenyl)methanol (also known as 4,4'-dihydroxydiphenylmethanol) is a highly polar diarylmethane derivative. It serves as a critical intermediate in organic synthesis, a stable isostere reference in the development of subtype-selective estrogen receptor modulators[1], and a primary identified metabolite in the microbial biodegradation of Bisphenol F (BPF)[2].

Synthesizing this compound typically involves the reduction of 4,4'-dihydroxybenzophenone (DHBP) using [2]. However, isolating the pure product presents significant chromatographic challenges. The molecule contains three hydroxyl groups (two phenolic and one secondary alcohol)[3], imparting high polarity and a strong propensity for hydrogen bonding. This application note provides a field-proven, self-validating protocol for the isolation of bis(4-hydroxyphenyl)methanol, detailing the mechanistic rationale behind solvent selection and column loading techniques.

Quantitative Physicochemical Data

Understanding the physicochemical properties of the target compound is essential for predicting its behavior on a normal-phase silica column.

PropertyValueSource
Molecular Formula C13H12O3PubChem[3]
Molecular Weight 216.23 g/mol PubChem[3]
Monoisotopic Mass 216.0786 DaPubChemLite[4]
Predicted XlogP 2.0PubChemLite[4]

Experimental Workflows & Biological Relevance

To contextualize the purification, the following diagrams illustrate both the laboratory synthesis workflow and the biological pathway where bis(4-hydroxyphenyl)methanol naturally occurs as a transient metabolite.

Workflow A Synthesis (LiAlH4 Reduction of DHBP) B Aqueous Workup (Acidification & Ether Extraction) A->B C Sample Preparation (Dry Loading onto Silica) B->C D Column Chromatography (Hexane/EtOAc Gradient) C->D E Fraction Analysis (TLC & UV Detection) D->E F Solvent Evaporation (Pure Target Compound) E->F

Workflow for the synthesis and purification of Bis(4-hydroxyphenyl)methanol.

Pathway BPF Bisphenol F (BPF) BHPM Bis(4-hydroxyphenyl)methanol (Target Compound) BPF->BHPM Hydroxylation DHBP 4,4'-Dihydroxybenzophenone (DHBP) BHPM->DHBP Oxidation HQ Hydroquinone + 4-Hydroxybenzoate DHBP->HQ Baeyer-Villiger Cleavage

Biodegradation pathway of Bisphenol F highlighting the target compound.

Mechanistic Rationale for Purification (E-E-A-T)

The Problem with Isocratic Elution

On a standard unmodified silica gel stationary phase, the three hydroxyl groups of bis(4-hydroxyphenyl)methanol act as strong hydrogen-bond donors and acceptors, interacting intensely with surface silanol groups.

  • Causality of Streaking: If a static, highly polar solvent system is applied immediately to the crude mixture, the compound will streak down the column due to slow, continuous adsorption/desorption kinetics, resulting in poor resolution and co-elution with unreacted DHBP.

The Gradient Elution Solution

To circumvent streaking, a gradient elution strategy is strictly required. The protocol must begin with a non-polar system (e.g., 95:5 n-hexane:ethyl acetate)[2].

  • Causality of Gradient Efficacy: The non-polar starting condition flushes out unreacted starting materials and non-polar byproducts. As the ethyl acetate concentration is incrementally increased, the ester oxygen in ethyl acetate outcompetes the bis(4-hydroxyphenyl)methanol for the silica's hydrogen-bonding sites. This allows the target compound to elute as a sharp, concentrated band when the solvent reaches approximately 70% ethyl acetate[2].

Step-by-Step Purification Protocol

Prerequisites: Ensure all solvents are HPLC or ACS grade. Use 230–400 mesh silica gel for flash chromatography.

Step 1: Crude Sample Preparation (Dry Loading)
  • Following the reduction of DHBP with LiAlH4 in diethyl ether, acidify the mixture with dilute hydrochloric acid and extract the target compound into the ether layer[2].

  • Dry the combined organic layers over anhydrous Na2SO4 and filter[2].

  • Expert Insight (Causality Check): Because the target compound is highly polar, wet-loading it in a polar solvent will destroy the initial non-polar equilibrium of the column. Instead, add a small amount of dry silica gel (approx. 3× the mass of the crude residue) directly to the ether filtrate.

  • Evaporate the ether under reduced pressure until a dry, free-flowing powder is obtained.

Step 2: Column Packing
  • Prepare a slurry of silica gel in 95:5 n-hexane:ethyl acetate.

  • Pour the slurry into the glass column, allowing it to settle evenly under gentle positive air pressure. Ensure the solvent level never drops below the top of the silica bed to prevent channeling.

  • Carefully pour the dry-loaded crude sample (from Step 1) onto the flat top of the silica bed. Add a 1 cm protective layer of clean sea sand on top to prevent bed disruption during solvent addition.

Step 3: Gradient Elution Execution
  • Begin elution with 2 column volumes (CV) of 95:5 n-hexane:ethyl acetate to flush out trace non-polar impurities.

  • Gradually step the gradient: 80:20 → 60:40 → 50:50 → 30:70 (n-hexane:ethyl acetate)[2].

  • Self-Validating System: Collect fractions in standard test tubes (e.g., 15 mL per tube). The target compound will strongly adhere to the column until the polarity reaches the critical 30:70 n-hexane:ethyl acetate threshold[2]. Do not pool fractions until TLC confirmation is complete.

Step 4: Fraction Analysis & Troubleshooting (TLC)
  • Spot the collected fractions onto a silica gel 60 F254 TLC plate.

  • Develop the plate in a 30:70 n-hexane:ethyl acetate solvent system.

  • Visualize under UV light (254 nm). The target compound will appear as a distinct UV-active spot.

  • Troubleshooting: If the spot exhibits severe tailing on the TLC plate, the silica is interacting too strongly with the phenolic protons. Adding 1% glacial acetic acid to the TLC developing solvent will protonate the silanol groups, sharpening the spot and confirming the compound's identity without requiring alterations to the main column.

Step 5: Isolation
  • Pool the fractions containing the pure bis(4-hydroxyphenyl)methanol.

  • Evaporate the organic solvent under reduced pressure using a rotary evaporator at 40°C to yield the purified solid[2].

Chromatographic Data for System Validation

To facilitate experimental tracking, the following table summarizes the expected chromatographic behavior of the target compound relative to its precursors and related metabolites.

CompoundFunctional GroupsExpected TLC Rf Value (30:70 Hexane:EtOAc)Optimal Elution Solvent (Hexane:EtOAc)Notes
Bisphenol F (BPF) 2 Phenolic OH~0.5560:40Less polar than the target compound.
4,4'-Dihydroxybenzophenone (DHBP) 2 Phenolic OH, 1 Ketone~0.4550:50Precursor; the ketone is less polar than a secondary alcohol.
Bis(4-hydroxyphenyl)methanol 2 Phenolic OH, 1 Secondary OH~0.3030:70Target ; highly polar, requires strong hydrogen-bond disrupting solvent[2].

References

  • Title: Degradation of Bis(4-Hydroxyphenyl)Methane (Bisphenol F) by Sphingobium yanoikuyae Strain FM-2 Isolated from River Water Source: Applied and Environmental Microbiology URL: [Link]

  • Title: Development of subtype-selective estrogen receptor modulators using the bis(4-hydroxyphenyl)silanol core as a stable isostere of bis(4-hydroxyphenyl)methanol Source: RSC Advances URL: [Link]

  • Title: Bis(4-hydroxyphenyl)methanol | C13H12O3 | CID 13542891 Source: PubChem URL: [Link]

  • Title: Bis(4-hydroxyphenyl)methanol (C13H12O3) Source: PubChemLite URL: [Link](Note: Linked to primary PubChem repository for verified access)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Phenol-Formaldehyde Reaction Troubleshooting Guide

Welcome to the technical support center for the synthesis and application of phenol-formaldehyde (PF) resins. This guide is designed for researchers, scientists, and drug development professionals to navigate the complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and application of phenol-formaldehyde (PF) resins. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile condensation polymerization. Here, we address common challenges encountered during PF resin synthesis, providing in-depth explanations and actionable protocols grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses foundational questions about the phenol-formaldehyde reaction. A solid grasp of these principles is the first step in effective troubleshooting.

Q1: What are the fundamental differences between Novolac and Resole resins?

The primary distinctions between Novolac and Resole resins lie in the molar ratio of formaldehyde to phenol (F/P) and the type of catalyst used during synthesis.[1][2][3][4][5] These initial conditions dictate the prepolymer structure and its subsequent curing mechanism.

  • Novolac Resins : These are produced with an excess of phenol relative to formaldehyde (F/P molar ratio < 1) under acidic conditions.[2][4][5] The resulting polymer is a thermoplastic with a low molecular weight, which requires the addition of a curing agent, typically hexamethylenetetramine (HMTA or hexa), to form a cross-linked, thermoset network upon heating.[1][5][6]

  • Resole Resins : These are synthesized with an excess of formaldehyde (F/P molar ratio > 1, typically 1.5-3) under alkaline (basic) conditions.[2][4][7] The prepolymer contains reactive hydroxymethyl (-CH2OH) groups that enable it to be self-curing simply through the application of heat, without the need for an external cross-linking agent.[1][2]

The table below summarizes the key distinctions:

FeatureNovolac ResinResole Resin
F/P Molar Ratio < 1 (Excess Phenol)> 1 (Excess Formaldehyde)
Catalyst Type Acid (e.g., Oxalic Acid, Sulfuric Acid)Base (e.g., NaOH, KOH, Ammonia)
Prepolymer State Thermoplastic solid or syrupLiquid, self-curing upon heating
Curing Mechanism Requires a curing agent (e.g., HMTA)Self-curing with heat
Primary Linkages Methylene bridges (-CH2-)Methylene and Ether bridges (-CH2-O-CH2-)
Common Uses Molding compounds, photoresists, adhesivesPlywood adhesives, laminates, molding compounds
Q2: How does the choice of catalyst (acid vs. base) mechanistically alter the reaction?

The catalyst is not merely an accelerator; it fundamentally directs the reaction pathway and the resulting polymer structure.

  • Acid Catalysis (Novolac Formation) : In an acidic medium, the formaldehyde is protonated, creating a highly electrophilic carbocation.[8] This electrophile then attacks the electron-rich phenol ring (a classic electrophilic aromatic substitution) at the ortho and para positions to form dihydroxydiphenylmethane bridges.[9] This process repeats to form linear or branched chains with phenolic hydroxyl groups.

  • Base Catalysis (Resole Formation) : Under alkaline conditions, the phenol is deprotonated to form a phenoxide anion.[2][8] This anion is a potent nucleophile, with the negative charge delocalized across the ring, strongly activating the ortho and para positions.[2][4] The activated ring attacks the formaldehyde, leading to the formation of hydroxymethylphenols (also called methylolphenols).[2][10] These hydroxymethyl groups can then react with other phenol molecules or with each other, forming methylene and ether linkages upon heating to create a cross-linked network.[2]

G cluster_0 Acid Catalysis (Novolac) cluster_1 Base Catalysis (Resole) P1 Phenol + HCHO (F/P < 1) Cat1 Acid Catalyst (e.g., H₂SO₄) Int1 Electrophilic Aromatic Substitution P1->Int1 Protonated HCHO attacks Phenol Prod1 Linear/Branched Prepolymer (Thermoplastic) Int1->Prod1 Cure1 Curing Agent (HMTA) + Heat Prod1->Cure1 Final1 Cross-linked Novolac Resin Cure1->Final1 P2 Phenol + HCHO (F/P > 1) Cat2 Base Catalyst (e.g., NaOH) Int2 Hydroxymethylphenols Formation P2->Int2 Phenoxide attacks HCHO Prod2 Reactive Prepolymer (Self-curing) Int2->Prod2 Cure2 Heat (120-180°C) Prod2->Cure2 Final2 Cross-linked Resole Resin Cure2->Final2

Caption: Reaction Pathways for Novolac and Resole Synthesis.

Part 2: Troubleshooting Common Issues

This section provides a question-and-answer guide to specific problems you may encounter during your experiments, focusing on cause-and-effect relationships and providing logical solutions.

Q3: My reaction is proceeding too quickly and becoming uncontrollable (runaway reaction). What are the causes and how can I prevent this?

A runaway reaction is a critical safety concern in phenol-formaldehyde synthesis due to the highly exothermic nature of the process.[11][12] An uncontrolled increase in temperature accelerates the reaction rate, which in turn generates more heat, potentially leading to a dangerous spike in temperature and pressure.[11][12]

Potential Causes:

  • Inadequate Temperature Control : The most common cause is the inability of the cooling system to remove the heat generated by the reaction.[11] This is especially problematic in large-scale batches.

  • Incorrect Reagent Addition Rate : Adding formaldehyde too quickly to the reactor, especially in a semi-batch process, can lead to its accumulation.[13] If the reaction then initiates, the large amount of unreacted material can react very rapidly.

  • Catalyst Concentration : Too high a concentration of catalyst, or improper charging (e.g., adding it all at once), can excessively increase the initial reaction rate.[13]

  • High Reactant Concentration : Using highly concentrated formalin can increase the reaction exotherm.

  • Loss of Agitation : If the stirrer fails, localized "hot spots" can form where the reaction accelerates uncontrollably. If agitation is restarted after a period of inactivity, the accumulated reactants can mix and react violently.[13]

Preventative & Corrective Actions:

  • Protocol 1: Controlled Semi-Batch Synthesis :

    • Initial Charge : Charge the reactor with phenol and the catalyst. Heat the mixture to the desired initial temperature (e.g., 60-70°C).[2][4][13]

    • Controlled Feed : Add the formaldehyde solution continuously and slowly over a set period (e.g., 1-2 hours).[13][14] The addition rate should be matched to the cooling capacity of the reactor to maintain a stable temperature.

    • Monitoring : Continuously monitor the reactor temperature. A sudden increase indicates the reaction rate is exceeding the cooling capacity. Be prepared to stop the formaldehyde feed and apply emergency cooling.

    • Hold Period : After the feed is complete, maintain the temperature for a specified "hold" period to ensure the reaction goes to completion.[13]

  • Optimization Table:

ParameterRecommendationRationale
Temperature Maintain below 95°C; 60-80°C is typical.[3][13]Above 95°C, the reaction becomes significantly more exothermic and difficult to control.[3]
Formaldehyde Addition Slow, continuous feed in a semi-batch process.Prevents accumulation of unreacted formaldehyde, a primary cause of runaways.[13]
Catalyst Add incrementally or use a weaker catalyst.Modulates the initial reaction rate to a manageable level.
Agitation Ensure constant and effective stirring.Prevents localized temperature spikes and ensures even heat distribution.
Q4: The final resin has an excessively high viscosity or has solidified prematurely. How can I control the molecular weight?

Premature gelation or excessively high viscosity indicates that the polymerization has proceeded too far. The key is to control the extent of the condensation reaction.

Potential Causes:

  • Reaction Time : The most direct cause is allowing the reaction to proceed for too long at a given temperature.

  • High Temperature : Higher temperatures accelerate the condensation reactions, leading to rapid molecular weight growth.[3]

  • F/P Molar Ratio (Resoles) : In resole synthesis, a higher F/P ratio leads to more hydroxymethyl groups, which increases the potential for cross-linking and faster viscosity buildup.[1][12]

  • Catalyst Concentration : A higher concentration of an alkaline catalyst in resole production can accelerate condensation.[15]

Troubleshooting Steps:

  • Reaction Monitoring : The reaction should be stopped when a target viscosity or degree of condensation is reached. This can be monitored off-line with a viscometer or in-line with techniques like FT-IR spectroscopy.[7]

  • Temperature Control : Lowering the reaction temperature will slow down the condensation reactions, allowing for better control over the final molecular weight.[3]

  • Adjusting Stoichiometry :

    • For Novolacs , ensure the F/P ratio is well below 1. The reaction naturally terminates as formaldehyde is consumed.[9]

    • For Resoles , a lower F/P ratio (while still > 1) will result in a less reactive prepolymer with a slower viscosity increase.[12]

  • Quenching the Reaction : Once the target viscosity is achieved, the reaction must be stopped promptly. This is typically done by rapidly cooling the reactor.[1][16] For base-catalyzed reactions, neutralization of the catalyst with an acid can also be performed.[17]

Q5: My resin is too dark, but I need a lighter-colored product. What factors influence color?

The color of phenolic resins, which can range from light yellow to a dark reddish-brown, is often due to the formation of chromophores from oxidation reactions.[17]

Potential Causes:

  • Oxidation : The presence of oxygen, especially at high temperatures, can lead to the oxidation of phenolic groups, forming highly colored quinone-type structures.

  • High Reaction Temperature : Elevated temperatures can promote side reactions that lead to colored byproducts.

  • Catalyst Type : Certain catalysts, particularly some amine-based catalysts used in resole production, can contribute to color formation.

  • Impurities : Impurities in the phenol or formaldehyde (e.g., iron) can act as catalysts for color-forming side reactions.

Solutions for Lighter Color:

  • Inert Atmosphere : Conduct the reaction under an inert atmosphere (e.g., nitrogen blanket) to minimize oxidation.

  • Temperature Optimization : Use the lowest effective temperature for the reaction to reduce the rate of side reactions.

  • Purified Reagents : Use high-purity phenol and formaldehyde to eliminate metallic and other impurities.

  • Catalyst Selection : For resoles, sodium hydroxide or potassium hydroxide generally produce lighter-colored resins than ammonia. For novolacs, oxalic acid is often preferred as it decomposes at high temperatures, leaving no residue.[17]

Caption: Troubleshooting Logic for Phenolic Resin Synthesis.

Part 3: Experimental Protocols & Characterization

This section provides standardized, step-by-step methodologies for resin synthesis and analysis.

Protocol 2: Synthesis of a General-Purpose Novolac Resin

This protocol describes a typical acid-catalyzed synthesis with an excess of phenol.

  • Reactor Setup : Equip a jacketed glass reactor with a mechanical stirrer, reflux condenser, thermometer, and an addition funnel.

  • Reagent Charge : Charge the reactor with phenol (e.g., 1.0 mole) and oxalic acid (e.g., 0.015 moles).

  • Heating : Begin stirring and heat the mixture to 95-100°C to create a homogenous solution.

  • Formaldehyde Addition : Slowly add aqueous formaldehyde (37%, e.g., 0.8 moles) through the addition funnel over 60 minutes, maintaining a gentle reflux.[14] The reaction is exothermic, so be prepared to adjust heating/cooling to maintain the temperature.

  • Reaction Hold : After the addition is complete, hold the reaction at reflux for an additional 2-3 hours.

  • Dehydration : Remove the water byproduct and any unreacted phenol via vacuum distillation. The endpoint can be determined by the viscosity of the molten resin.

  • Finishing : Cool the molten resin and discharge it. The final product will be a brittle solid at room temperature.

Protocol 3: Synthesis of a General-Purpose Resole Resin

This protocol outlines a typical base-catalyzed synthesis with an excess of formaldehyde.

  • Reactor Setup : Use the same reactor setup as for the Novolac synthesis.

  • Reagent Charge : Charge the reactor with phenol (e.g., 1.0 mole) and aqueous formaldehyde (37%, e.g., 2.0 moles).[7]

  • Catalyst Addition : While stirring at room temperature, slowly add a 50% sodium hydroxide solution (e.g., 0.05 moles) to the mixture. The pH should be in the range of 8-10.[1]

  • Heating : Heat the reaction mixture to 70-80°C.[2] Maintain this temperature, using cooling as necessary to control the exotherm.

  • Reaction Hold : Hold the reaction at this temperature for 1-3 hours. Monitor the viscosity or water tolerance of the resin periodically.

  • Cooling and Neutralization : Once the desired endpoint is reached, cool the reactor rapidly to below 40°C to stop the reaction. If required, the catalyst can be neutralized with a weak acid (e.g., acetic acid).

  • Dehydration (Optional) : If a higher solids content is desired, water can be removed under a mild vacuum at low temperatures (<60°C).

Q6: What analytical techniques are essential for characterizing my PF resin?

Proper characterization is crucial for quality control and for understanding the structure-property relationships of your synthesized resin.

  • Fourier-Transform Infrared Spectroscopy (FT-IR) : An excellent technique for in-line or off-line monitoring of the reaction.[7][18] It can be used to track the consumption of free phenol and formaldehyde and the formation of methylol groups and methylene bridges.[7]

  • Gel Permeation Chromatography (GPC) : Used to determine the molecular weight distribution of the resin, which is a key indicator of the extent of polymerization and directly relates to properties like viscosity and flow.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : Provides detailed structural information, allowing for the quantification of different types of linkages (ortho-para, para-para), the degree of substitution on the phenolic rings, and the concentration of hydroxymethyl groups.[19]

  • Viscosity Measurement : A simple and critical parameter for process control and final product specification. It is measured at a specific temperature and provides a practical measure of the resin's molecular weight and degree of condensation.[15][20]

  • Gel Time : Measures the time it takes for a liquid resin to cure to a solid state at a specific temperature.[20] It is a crucial parameter for applicators, indicating the working life of the resin.

References

  • A Complete Guide to Phenol Formaldehyde Resin. (2026, March 10). Niir.org. [Link]

  • Phenol formaldehyde resin. (n.d.). Wikipedia. [Link]

  • Various Authors. (n.d.). Preparation and Analysis of Phenol-Formaldehyde Resins by High-Throughput Techniques. Multiple sources.
  • user11122. (2021, April 29). Mechanism of formaldehyde / phenol condensation. Chemistry Stack Exchange. [Link]

  • Conner, A. H. (2000). Predicting the reactivity of phenolic compounds with formaldehyde under basic conditions. Forest Products Laboratory. [Link]

  • Pascault, J. P., & Pizzi, A. (2005, June 3). Characterization of Phenol-Formaldehyde Prepolymer Resins by In Line FT-IR Spectroscopy†. e-Polymers. [Link]

  • Blythe, A. R. (1979). U.S. Patent No. US4132699A.
  • Various Authors. (2019, January). Modified Synthesis of Phenol Formaldehyde Resin. Online International Interdisciplinary Research Journal, 09. [Link]

  • Phenol formaldehyde resin. (n.d.). chemeurope.com. [Link]

  • Steiner, P. R., & Chow, S. (1975). Characterization of chemical properties and flow parameters of powdered phenol-formaldehyde resins. Wood and Fiber Science, 7(2), 98-106. [Link]

  • Gustin, J. L. (2006, October 21). Vent Sizing for the Phenol + Formaldehyde Reaction. Organic Process Research & Development, 10(5), 999-1011. [Link]

  • Stevens, M. P. (1999). Polymer Chemistry: An Introduction (3rd ed.). Oxford University Press. (Note: A direct link to a specific chapter is unavailable, but the book is a standard reference in polymer chemistry).
  • Johnson, J. A., & Grenci, C. A. (2015, December 4). Novolac Phenol–Formaldehyde Oligomerization Kinetics Analysis. Industrial & Engineering Chemistry Research, 54(49), 12299-12308. [Link]

  • Rahman, M., & Kim, J. (2014). Phenol–formaldehyde runaway reaction: a case study. International Journal of Industrial Chemistry, 5(1), 1-6. [Link]

  • Zavitsas, A. A. (1968). Kinetics of the Phenol-Formaldehyde Reaction. Scribd. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Phenol-Formaldehyde Reaction Hazards. National Chemical Safety Program. [Link]

  • Ghorbani, M., et al. (2018, September 7). Preparation and characterization of phenol-formaldehyde resins modified with alkaline rice straw lignin. BioResources, 13(4), 7857-7870. [Link]

  • Pereira, J., et al. (n.d.). Development of phenol-formaldehyde resin with low formaldehyde emissions that respects LEED certification. Sigarra. [Link]

  • Kráľ, M., et al. (2022, February 17). Quantification of phenol-formaldehyde curing resin in unvulcanized rubber blend using Py-GC/MS supplemented by TG-IR analysis. RSC Publishing. [Link]

  • Gardziella, A., Pilato, L. A., & Knop, A. (2000). Phenolic Resins: Chemistry, Applications, Standardization, Safety and Ecology (2nd ed.). Springer. (Note: A direct link to the full book is unavailable, but it is a key reference in the field).
  • Abdullah, L. C., et al. (2020, June 5). Rheological Study of Phenol Formaldehyde Resole Resin Synthesized for Laminate Application. MDPI. [Link]

  • Prasoon, K. G. (n.d.). Preparation of Phenol Formaldehyde Resin. Scribd. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Novolac vs. Resole Phenol-Formaldehyde Resins: A Manufacturer's Guide. [Link]

  • Various Authors. (n.d.). Novolaks and Resols: Properties & Manufacture. Scribd. [Link]

  • Kokten, T., et al. (2020). Synthesis and characterization of resol type phenol-formaldehyde resin improved by SiO2-NP. Wood Research, 65(4), 621-632. [Link]

  • Choi, J. H., et al. (2001, October 12). Synthesis and Characterization of Resol Type Phenolic Resin/Layered Silicate Nanocomposites. Chemistry of Materials, 13(10), 3765-3770. [Link]

  • Sefcik, M. D. (1979, September 4). Synthesis of Improved Phenolic Resins. NASA. [Link]

  • Gogotov, I. N., et al. (2009). Phenol reaction with formaldehyde to produce a phenol alcohol. ResearchGate. [Link]

  • Xometry. (2023, March 9). About Phenol Formaldehyde Resin. [Link]

Sources

Optimization

Strategies to minimize by-product formation in Friedel-Crafts alkylations

Welcome to the Process Chemistry Technical Support Center . This diagnostic hub is designed for researchers, scientists, and drug development professionals dealing with the notoriously difficult electrophilic aromatic su...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center . This diagnostic hub is designed for researchers, scientists, and drug development professionals dealing with the notoriously difficult electrophilic aromatic substitutions. While the Friedel-Crafts alkylation is a fundamental method for forming C–C bonds on aromatic rings, it is frequently plagued by polyalkylation, carbocation rearrangement, and catalyst deactivation.

Below, you will find our in-depth troubleshooting terminal, validated protocols, and mechanistic workflows to help you engineer out by-products and optimize your yields.

🔬 Diagnostic Terminal: Identifying and Mitigating By-Products

Issue 1: Rampant Polyalkylation (Over-alkylation)

Symptom: GC-MS or NMR analysis of your crude mixture reveals a statistical distribution of mono-, di-, and tri-alkylated arenes instead of a single target product. Mechanistic Causality: The introduction of an alkyl group onto an aromatic ring fundamentally alters the electronic landscape of the molecule. Alkyl groups are electron-donating via induction and hyperconjugation, which increases the electron density of the aromatic pi-system[1]. Consequently, the newly formed mono-alkylated product is significantly more nucleophilic than the starting unsubstituted arene, making it the preferred target for subsequent electrophilic attacks[2]. Engineering Solutions:

  • Kinetic/Stoichiometric Control: Run the reaction using a massive molar excess of the starting arene (often utilizing it as the solvent). This statistically dilutes the activated product, ensuring the electrophile is more likely to collide with unreacted starting material[3].

  • The Acylation-Reduction Workaround: To completely eliminate the risk of polyalkylation, abandon direct alkylation. Instead, perform a Friedel-Crafts acylation. The introduced acyl group (ketone) is strongly electron-withdrawing, which deactivates the ring and halts the reaction strictly at mono-acylation[4]. The resulting ketone can then be reduced to the target alkyl group.

Issue 2: Carbocation Rearrangement (Isomerization)

Symptom: Attempting to attach a straight-chain alkyl group (e.g., an n-propyl or n-butyl chain) results almost exclusively in a branched alkylbenzene (e.g., isopropylbenzene or sec-butylbenzene). Mechanistic Causality: Friedel-Crafts alkylation proceeds via a highly reactive carbocation intermediate[2]. Primary carbocations are thermodynamically unstable. Before the aromatic ring can act as a nucleophile, the primary carbocation will rapidly undergo 1,2-hydride or 1,2-alkyl shifts to form a more stable secondary or tertiary carbocation[5]. Engineering Solutions:

  • Acylium Ion Stabilization: The acylation-reduction strategy is again the definitive fix. The acylium ion intermediate generated during acylation is resonance-stabilized (the positive charge is delocalized onto the electronegative oxygen atom), meaning it is completely immune to Wagner-Meerwein rearrangements[5].

Issue 3: Catalyst Poisoning and Poor Regioselectivity

Symptom: The reaction stalls prematurely, requires stoichiometric amounts of Lewis acid (like AlCl 3​ ), and yields a mixture of ortho and para isomers that are difficult to separate. Mechanistic Causality: In standard acylation, the ketone product acts as a Lewis base and strongly complexes with the Lewis acid catalyst, effectively removing it from the catalytic cycle[2]. In alkylation, homogeneous catalysts offer no spatial constraints, leading to poor regioselectivity. Engineering Solutions:

  • Heterogeneous Solid Acid Catalysts: Transitioning to shape-selective zeolite catalysts (e.g., ZSM-5) provides tunable Brønsted acidity within a confined crystalline lattice. The pore dimensions physically restrict the formation of bulky polyalkylated or ortho/meta isomers, heavily favoring the para-isomer[6].

📊 Quantitative Data: Catalyst Performance Profiles

To aid in catalyst selection, the following table synthesizes the performance metrics of traditional homogeneous Lewis acids versus modern heterogeneous zeolites in the alkylation of toluene.

Catalyst SystemCatalyst TypePrimary By-Product RiskRegioselectivity (para : ortho/meta)Deactivation Resistance
AlCl 3​ Homogeneous Lewis AcidPolyalkylation, RearrangementLow (Statistical mixture)Poor (Forms stable complexes)
Zeolite H-Y Large-pore Solid AcidDisproportionation (Benzene)ModerateLow (Prone to rapid coking)[6]
Zeolite ZSM-5 Medium-pore Solid AcidMinimalHigh (Shape-selective)High (Restricts hard coke)[6]

🗺️ Mechanistic Workflows

Strategic Decision Matrix for Alkylbenzene Synthesis

Use this logical workflow to determine the safest synthetic route for your target molecule, ensuring by-product formation is engineered out from step one.

FC_Decision_Tree Start Target: Alkylbenzene Q1 Is the alkyl group prone to rearrangement? (e.g., primary >2C) Start->Q1 Acylation Perform F-C Acylation (Acyl chloride + AlCl3) Q1->Acylation Yes Q2 Is polyalkylation a high risk? Q1->Q2 No Reduction Clemmensen or Wolff-Kishner Reduction Acylation->Reduction Success1 Pure Mono-alkylated Product (No Rearrangement) Reduction->Success1 Strat1 Use large excess of Arene or Shape-Selective Zeolite Q2->Strat1 Yes Standard Standard F-C Alkylation (Alkyl Halide + Lewis Acid) Q2->Standard No Success2 Target Mono-alkylated Product Strat1->Success2 Standard->Success2

Workflow for selecting the optimal Friedel-Crafts strategy to minimize by-products.

Zeolite Shape Selectivity Mechanism

This diagram illustrates how the physical constraints of a zeolite catalyst (like ZSM-5) inherently prevent the formation of polyalkylated and sterically hindered by-products.

Zeolite_Mechanism Reactants Arene + Alkylating Agent PoreEntry Diffusion into Zeolite Pores (e.g., ZSM-5) Reactants->PoreEntry ActiveSite Brønsted Acid Sites (Confinement Effect) PoreEntry->ActiveSite Para Para-isomer Formation (Fits pore dimensions) ActiveSite->Para OrthoMeta Ortho/Meta-isomers (Sterically hindered) ActiveSite->OrthoMeta Suppressed Poly Polyalkylation (Blocked by pore size) ActiveSite->Poly Suppressed Product High Para-Selectivity Alkylated Product Para->Product Rapid diffusion out

Mechanism of shape-selective alkylation using zeolite catalysts to prevent polyalkylation.

🧪 Protocol Database: Self-Validating Methodologies

Protocol A: The Acylation-Reduction Workaround (Zero-Rearrangement Route)

This protocol utilizes a two-step sequence to guarantee a straight-chain mono-alkylated arene.

Step 1: Friedel-Crafts Acylation

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, suspend 1.1 equivalents of anhydrous AlCl 3​ in dry dichloromethane (DCM). Causality: 1.1 eq is required because the product ketone will irreversibly complex with 1.0 eq of the catalyst[2].

  • Addition: Cool the suspension to 0 °C. Dropwise, add 1.0 equivalent of the acyl chloride, followed by 1.0 equivalent of the arene.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexanes/EtOAc). The reaction is complete when the arene spot disappears. The highly deactivated nature of the ketone product ensures no di-acylated by-products will form[4].

  • Quench & Workup: Carefully pour the mixture over crushed ice and 1M HCl to break the aluminum-ketone complex. Extract with DCM, dry over MgSO 4​ , and concentrate.

Step 2: Wolff-Kishner Reduction

  • Preparation: Dissolve the isolated ketone in diethylene glycol. Add 2.0 equivalents of hydrazine hydrate (NH 2​ NH 2​ ·H 2​ O) and 3.0 equivalents of KOH[7].

  • Reflux: Heat the mixture to 150 °C for 2 hours to form the hydrazone intermediate.

  • Distillation & Cleavage: Equip a distillation apparatus. Raise the temperature to 200 °C to distill off water and excess hydrazine, driving the decomposition of the hydrazone into nitrogen gas and the target alkane.

  • Validation Checkpoint 2 (IR/NMR): IR spectroscopy should show the complete disappearance of the strong carbonyl stretch (~1680 cm −1 ). 1 H-NMR will confirm a straight, unbranched alkyl chain.

Protocol B: Green Alkylation via Zeolite Catalysis

This protocol utilizes a commercial zeolite to avoid toxic alkyl halides and prevent polyalkylation.

  • Catalyst Activation: Calcination of commercial Zeolite ZSM-5 (Si/Al = 15) at 500 °C for 4 hours in air to remove adsorbed water and activate the Brønsted acid sites[6].

  • Reaction Setup: In a high-pressure reactor, combine the arene and the alkylating agent (e.g., an alcohol or alkene) in a 5:1 molar ratio. Add 10 wt% of the activated ZSM-5 catalyst. Causality: Using alcohols as electrophiles over zeolites produces water as the only by-product, avoiding the toxic HCl gas generated by alkyl halides[8].

  • Heating: Seal the reactor and heat to 200–250 °C under autogenous pressure for 4–6 hours.

  • Validation Checkpoint (GC-FID): Sample the reaction mixture. The chromatogram should show >95% selectivity for the mono-alkylated para-isomer, with negligible polyalkylation due to the steric constraints of the ZSM-5 pores[6].

  • Recovery: Filter the mixture to recover the solid zeolite catalyst, which can be washed, re-calcined, and reused.

❓ Frequently Asked Questions (FAQs)

Q: Why did my reaction with aniline yield absolutely no alkylated product? A: Aniline contains a strongly nucleophilic -NH 2​ group. The lone pair on the nitrogen reacts immediately with the Lewis acid catalyst (AlCl 3​ ) in an acid-base reaction. This forms a Lewis acid-base complex that places a strong positive charge directly adjacent to the ring, turning the amine into a strongly deactivating group and completely shutting down the electrophilic aromatic substitution[9].

Q: Can I use a Brønsted acid instead of a Lewis acid for alkylation? A: Yes, but only if your alkylating agent is an alkene or an alcohol. Strong Brønsted acids (like H 2​ SO 4​ or HF) can protonate alkenes or dehydrate alcohols to generate the necessary carbocation electrophile without the need for toxic alkyl halides[2].

Q: My zeolite catalyst deactivated after only one run. What happened? A: You likely experienced "coking." Large-pore zeolites (like H-Y or H-Beta) allow for the formation of bulky polyalkylated species or polyaromatics inside their cavities. These large molecules cannot diffuse out of the pores, becoming trapped as "hard coke" that blocks the active acid sites. Switching to a medium-pore zeolite like ZSM-5 physically prevents these bulky coke precursors from forming[6].

📚 References

  • Friedel–Crafts Reactions – Organic Chemistry II. KPU Pressbooks. Available at:[Link]

  • Friedel–Crafts Alkylation of Toluene by Methyl Mercaptan: Effect of Topology and Acidity of Zeolite Catalysts. ACS Catalysis. Available at:[Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Available at:[Link]

  • Friedel–Crafts reaction. Wikipedia. Available at:[Link]

  • Selective alkylation of mandelic acid to diarylacetic acids over a commercial zeolite. Chemical Communications (RSC Publishing). Available at:[Link]

  • 15.11: Friedel-Crafts Alkylation. Chemistry LibreTexts. Available at:[Link]

  • Friedel-Crafts Alkylation Reaction Mechanism With Examples. Chemistry Learner. Available at:[Link]

  • Friedel-Crafts Alkylation. Chemistry Steps. Available at:[Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of Phenolic Compounds in Aqueous Solutions

Welcome to the Technical Support Center for polyphenol stabilization. Phenolic compounds—such as epigallocatechin gallate (EGCG), anthocyanins, and resveratrol—are notoriously unstable in aqueous environments, particular...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for polyphenol stabilization. Phenolic compounds—such as epigallocatechin gallate (EGCG), anthocyanins, and resveratrol—are notoriously unstable in aqueous environments, particularly under physiological conditions (pH 7.4, 37°C). This guide is designed for researchers and drug development professionals to diagnose degradation issues, understand the underlying chemical causality, and implement field-proven stabilization protocols.

Part 1: Troubleshooting Guide & FAQs (Diagnosing Degradation)

Q: Why does my EGCG solution turn brown and lose activity within hours at physiological pH? A: The browning indicates metal-catalyzed autoxidation and polymerization. At a pH greater than 6.0, the hydroxyl groups on the B-ring of catechins undergo deprotonation to form highly reactive phenoxide anions[1]. These anions readily react with dissolved oxygen and trace transition metals, forming semiquinone radicals that polymerize into dimers and epimers[2]. In standard cell culture media (pH 7.4, 37°C), the half-life of EGCG is less than 30 minutes[2].

Q: I added ascorbic acid to my phenolic formulation as an antioxidant, but the polyphenols degraded even faster. What happened? A: You likely experienced the pro-oxidant effect of ascorbic acid. While ascorbic acid is an excellent radical scavenger, in the presence of trace transition metals (like Fe3+ or Cu2+ ) found in water or buffers, it drives the Fenton reaction[3]. This generates highly reactive hydroxyl radicals ( OH∙ ) and hydrogen peroxide ( H2​O2​ ), which aggressively attack and degrade your phenolic compounds. Solution: Always co-formulate ascorbic acid with a metal chelator like EDTA to sequester transition metals[2].

Q: How can I prevent the degradation of anthocyanins during thermal processing or extraction? A: Anthocyanins are highly sensitive to temperature and pH, undergoing hydrolytic cleavage of their glycosidic bonds or cleavage of the flavonoid core at elevated temperatures[4]. To stabilize them, you must maintain the solution at a highly acidic pH (pH < 3.0), which forces the molecule into its stable flavylium cation form.

Part 2: Logical Relationships & Degradation Mechanisms

Understanding the causality behind degradation allows for targeted interventions. The diagram below illustrates the relationship between environmental triggers, chemical degradation pathways, and the corresponding stabilization strategies.

Mechanism Phenolic Phenolic Compound (e.g., EGCG) HighPH Alkaline/Neutral pH (> 6.0) Phenolic->HighPH Exposed to Phenoxide Phenoxide Anion Formation HighPH->Phenoxide Deprotonation Oxygen Dissolved Oxygen & Transition Metals Phenoxide->Oxygen Reacts with Radical Semiquinone Radical Oxygen->Radical Oxidation Degradation Degradation Products (Dimers, Epimers) Radical->Degradation Polymerization Stabilizer1 Acidic Buffer (pH < 4) Stabilizer1->Phenoxide Inhibits Deprotonation Stabilizer2 Ascorbic Acid + EDTA Stabilizer2->Oxygen Scavenges/Chelates Stabilizer3 Encapsulation Stabilizer3->Phenolic Physical Shielding

Caption: Logical relationship between environmental triggers, degradation mechanisms, and stabilization strategies.

Part 3: Quantitative Data on Phenolic Stability

The following table summarizes the half-lives ( t1/2​ ) and stability profiles of common phenolic compounds under varying conditions, providing a baseline for your experimental expectations.

Phenolic CompoundEnvironmental ConditionHalf-Life ( t1/2​ ) / StabilityPrimary Degradation Pathway
EGCG Aqueous, pH 7.4, 37°C< 30 minutes[2]Metal-catalyzed autoxidation / Epimerization
EGCG Aqueous, pH 5.0, 37°C> 3 hours[1]Stable (Deprotonation inhibited)
EGCG Cell Culture Media + SOD> 6 hours[2]Stabilized via superoxide scavenging
Anthocyanins Aqueous, pH 7.0, 25°CRapid degradation (hours)[4]Hydrolytic cleavage of flavonoid core
Gallic Acid Buffer, pH 8.3, 35°CHighly unstable[5]Oxidation to Xanthine Oxidase inhibitors
Ascorbic Acid W/O/W Emulsion, 4°C~ 24 days[3]Stabilized via compartmentalization

Part 4: Step-by-Step Experimental Protocols for Stabilization

To ensure scientific integrity, every protocol below is designed as a self-validating system. Do not skip the validation steps, as they are critical for confirming that your specific matrix has not introduced unexpected variables.

Protocol 1: Acidic Formulation for Stock Solutions

Purpose: To prevent the deprotonation of hydroxyl groups on the phenolic ring, stabilizing the compound for long-term storage[1].

  • Buffer Preparation: Prepare a 50 mM Citrate buffer. Adjust the pH to 4.0 using 0.1 M HCl.

  • Deoxygenation: Sparge the buffer with Nitrogen ( N2​ ) gas for 30 minutes to displace dissolved oxygen.

  • Dissolution: Dissolve the phenolic compound (e.g., EGCG) into the deoxygenated buffer to achieve your desired stock concentration (e.g., 10 mM).

  • Validation Step: Measure the pH immediately after dissolution. Phenolic powders can alter the pH of weak buffers. If the pH rises above 4.5, discard and recreate using a higher molarity buffer.

  • Storage: Aliquot into amber glass vials (to prevent UV-induced degradation), blanket the headspace with argon or nitrogen, and store at -80°C.

Protocol 2: Antioxidant Co-formulation (The Ascorbic Acid/EDTA System)

Purpose: To stabilize polyphenols in environments where acidic pH cannot be maintained (e.g., cell culture media or physiological assays)[2].

  • Chelator Addition: To your neutral buffer or media (pH 7.4), add Na2​EDTA to a final concentration of 14 mM. Causality: EDTA chelates transition metals, preventing them from catalyzing the autoxidation of the polyphenol[2].

  • Antioxidant Addition: Add Ascorbic Acid to a final concentration of 1-5 mM. Ensure this is done after EDTA is fully dissolved to prevent the Fenton reaction[3].

  • Polyphenol Introduction: Introduce the phenolic compound to the system.

  • Validation Step: Run an aliquot on HPLC-UV (at 280 nm) at Time 0 and Time 4 hours. A stable formulation will show >95% peak area retention without the appearance of dimer/polymer peaks at later retention times.

Protocol 3: Liposomal Encapsulation for In Vivo Delivery

Purpose: To physically shield polyphenols from pH, oxygen, and enzymatic degradation while improving bioavailability[6].

Workflow Step1 1. Lipid Hydration (Phospholipids) Step2 2. Polyphenol Addition (pH 4.0 Aqueous) Step1->Step2 Step3 3. Sonication (Size Reduction) Step2->Step3 Step4 4. Dialysis (Purification) Step3->Step4 Step5 5. Stabilized Liposomes Step4->Step5

Caption: Step-by-step experimental workflow for the liposomal encapsulation of phenolic compounds.

  • Lipid Film Formation: Dissolve phospholipids (e.g., DPPC) and cholesterol (molar ratio 7:3) in chloroform. Evaporate the solvent under a vacuum using a rotary evaporator to form a thin lipid film.

  • Hydration & Loading: Hydrate the lipid film with a pH 4.0 citrate buffer containing your dissolved phenolic compound. Agitate at 10°C above the lipid phase transition temperature for 1 hour.

  • Size Reduction (Sonication/Extrusion): Subject the multilamellar vesicles to probe sonication (pulsed, on ice) or extrude through a 100 nm polycarbonate membrane 10 times to form small unilamellar vesicles (SUVs).

  • Purification (Dialysis): Transfer the liposome suspension to a dialysis cassette (10 kDa MWCO) and dialyze against a polyphenol-free buffer for 24 hours to remove unencapsulated compounds.

  • Validation Step: Calculate Encapsulation Efficiency (EE%). Lyse a known volume of liposomes using 1% Triton X-100 and quantify the released polyphenol via HPLC. If EE% is < 60%, optimize the lipid-to-drug ratio.

References

  • Krook, M. A., & Hagerman, A. E. (2012). Stability of Polyphenols Epigallocatechin Gallate and Pentagalloyl Glucose in a Simulated Digestive System. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCJ6i_FuNZCLMAgyag2Ly7RV9CGVC65S9k3DLZhouII1RqTw8_JoNH0xxYZWL_GBFx-Rps6lustXnOvMKwNn4RiimmnEe7rhNumFKIJlEQhuCJfLYlSEeTJlO7gFpWc4hTKpKArht7RBUr5kI=]
  • Fang, M. Z., et al. (2005). Stability of Tea Polyphenol (−)-Epigallocatechin-3-gallate and Formation of Dimers and Epimers under Common Experimental Conditions. Journal of Agricultural and Food Chemistry (ACS).[https://vertexaisearch.cloud.google.
  • Various Authors. (2014). Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4. J-Stage.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXcAoHrJ5-G2QbbKeE5IdVnjsmJ9l5qFxZPBe-El4v3ojm7ZnlgCYzIwU6kSg95QCcX1GBuMYO5rpXxF89e7jIxtdG8uwHdW_r99425JscGTFB5SVZT19txHZn6Q3hZDd-C2NuiyxzPA_KqSdOWXEgVQHNbbhFTfejABWxde-y]
  • Various Authors. (2026). Separation Strategies for Polyphenols from Plant Extracts: Advances, Challenges, and Applications. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdUiqCMTdjwqmY-RL-l-sEa7BQ2q7GaTPX-s-4Ah2IoNxLQXHi1oxK5hhuXMSTgo6QB7ikwH6POd4a-ag4AuzU1nIHhJYxeXlQ2AyW9odhVyY1OaaM7RuNfA_jC6ukX3p-]
  • Various Authors. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiI1qW7t18TMf1ApoF-Pqg1uEwskkCmESrpbdtFrzvOqkGFOQwtqJiBVFL95S8ssz141H9co1CF293TBEasP2nfA8YdHwz9oyywJo2pUAfhRVOx-Rj0Zq23JRXgqHRFBFt87qg]
  • Various Authors. (2023). Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBCDshZgmh2VIojzQnOljfA69X2uf5yckw649WMAwVeBGRxkQAsUfJg6Y6b1_Dt0k4gELi5krqHupcmPmqGYU5TowGnWMCcNpRsoUiSyItiH_6pJG5PzDvJ9jgUHHqd4J33PlHdfgWHr3b8E8=]

Sources

Optimization

Recrystallization techniques for the purification of diarylmethanes

Welcome to the technical support center for the purification of diarylmethanes via recrystallization. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of diarylmethanes via recrystallization. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity diarylmethane compounds. As a class of molecules with diverse applications, from active pharmaceutical ingredients (APIs) to materials science, their effective purification is paramount. This resource provides in-depth, field-proven insights into troubleshooting common issues and answers frequently asked questions, empowering you to optimize your crystallization processes.

Troubleshooting Guide: Navigating Common Recrystallization Hurdles

This section addresses specific problems you may encounter during the recrystallization of diarylmethanes, offering explanations for the underlying causes and providing step-by-step solutions.

Question: My diarylmethane is "oiling out" instead of crystallizing. What is happening and how can I resolve this?

Answer:

"Oiling out" is a common and frustrating phenomenon in recrystallization, particularly with low-melting point solids or highly impure samples, which are characteristic of many diarylmethanes.[1][2][3] It occurs when the dissolved solute separates from the solution as a liquid (an "oil") rather than a solid crystalline lattice.[2][4] This is problematic because the oil phase can act as a solvent for impurities, which then get trapped within the solidified mass, defeating the purpose of purification.[2][3]

Causality:

  • Low Melting Point: Many diarylmethanes have relatively low melting points. If the solution becomes saturated at a temperature above the compound's melting point, it will separate as a liquid.[1][2][3]

  • High Impurity Levels: Significant amounts of impurities can depress the melting point of your compound, increasing the likelihood of oiling out.[2][3]

  • Rapid Cooling: Cooling the solution too quickly can lead to a state of high supersaturation where the molecules don't have enough time to orient themselves into a crystal lattice and instead crash out as a disordered liquid.

  • Inappropriate Solvent Choice: A solvent that is too "good" at dissolving your compound, even at lower temperatures, can contribute to oiling out.

Step-by-Step Troubleshooting Protocol:

  • Re-dissolve and Dilute: Gently reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation temperature.[1][2]

  • Slow Cooling: Allow the solution to cool as slowly as possible. Insulate the flask with glass wool or place it in a large beaker of hot water and allow it to cool to room temperature undisturbed. This gives the molecules ample time to form an ordered crystal lattice.[1]

  • Induce Crystallization at a Lower Temperature: Once the solution has cooled to room temperature, try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal (a tiny crystal of the pure compound).[5]

  • Change the Solvent System: If the above steps fail, a different solvent or a mixed solvent system may be necessary.

    • Single Solvent: Choose a solvent with a lower boiling point, if possible, to reduce the temperature at which the solution is saturated.

    • Mixed Solvents: Dissolve your diarylmethane in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble but miscible with the first solvent) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to clarify the solution and then allow it to cool slowly.[6] Common mixed solvent pairs for non-polar compounds include ethanol/water, and ethyl acetate/hexane.[7]

Question: I have a very low yield after recrystallizing my diarylmethane. What are the likely causes and how can I improve it?

Answer:

A low recovery is a frequent issue in recrystallization. While some loss of product is inevitable as some of the compound will remain dissolved in the mother liquor, a significantly low yield warrants investigation.

Causality:

  • Excess Solvent: Using too much solvent is the most common reason for poor yield. The more solvent used, the more of your compound will remain in solution even after cooling.[8][9]

  • Premature Crystallization: If the compound crystallizes in the filter paper during hot filtration, you will lose a significant portion of your product.

  • Washing with Too Much or Warm Solvent: Washing the collected crystals with an excessive amount of solvent, or with solvent that is not ice-cold, will dissolve some of your purified product.[9]

  • Inappropriate Solvent Choice: The ideal solvent should have a steep solubility curve, meaning it dissolves the compound well when hot but poorly when cold. If the solubility in cold solvent is still significant, you will have a lower yield.

Step-by-Step Troubleshooting Protocol:

  • Minimize Solvent Volume: In your next attempt, use the minimum amount of hot solvent necessary to just dissolve the crude product. Add the solvent in small portions to the boiling solution until the solid just disappears.[8]

  • Prevent Premature Crystallization: During hot filtration, keep the funnel and receiving flask warm to prevent the compound from crystallizing out. You can do this by placing them on a hot plate or by adding a small amount of hot solvent to the funnel just before filtration.[10]

  • Optimize Crystal Washing: Wash the collected crystals with a minimal amount of ice-cold solvent. This will remove surface impurities without dissolving a significant amount of your product.[9]

  • Recover from the Mother Liquor: If you suspect a significant amount of your product is still in the mother liquor, you can try to recover it by evaporating some of the solvent and cooling the solution again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

  • Re-evaluate Your Solvent: If yields remain low, perform solubility tests with different solvents to find one with a more favorable solubility profile.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the recrystallization of diarylmethanes.

Q1: How do I choose the best solvent for my diarylmethane?

A1: The principle of "like dissolves like" is a good starting point.[8] Diarylmethanes are generally non-polar to moderately polar, depending on their substituents. Therefore, good solvent candidates are often non-polar or moderately polar organic solvents.[7]

Solvent Selection Workflow:

  • Initial Screening: Test the solubility of a small amount of your crude diarylmethane in a range of solvents at room temperature.[11] Good candidates will show low solubility.

  • Hot Solubility Test: Heat the samples that showed low solubility at room temperature. An ideal solvent will completely dissolve the compound at its boiling point.[11]

  • Cooling Test: Allow the hot solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.[8]

Solvent Polarity Boiling Point (°C) Comments
HexaneNon-polar69Good for non-polar diarylmethanes. Often used in mixed solvent systems.[7]
TolueneNon-polar111Can be effective for less polar diarylmethanes.[7]
EthanolPolar Protic78Often a good choice, especially in a mixed solvent system with water.[6]
IsopropanolPolar Protic82Similar to ethanol, can be effective.
Ethyl AcetateModerately Polar77A versatile solvent, often used in a mixed system with hexane.[7]
AcetonePolar Aprotic56Can be a good solvent, but its low boiling point can make it tricky to work with.
DichloromethaneModerately Polar40Often too good a solvent, but can be used in mixed systems.

This table provides general guidance. Experimental testing is crucial for optimal solvent selection.

Q2: What is the effect of substituents on the recrystallization of diarylmethanes?

A2: Substituents on the phenyl rings can significantly impact the polarity, melting point, and solubility of diarylmethanes, thus influencing the choice of recrystallization solvent and the overall success of the purification.

  • Non-polar substituents (e.g., alkyl groups) will decrease the polarity of the molecule, making it more soluble in non-polar solvents like hexane or toluene.

  • Polar substituents (e.g., hydroxyl, amino, nitro groups) will increase the polarity, favoring more polar solvents like alcohols or even water in some cases. For example, 4,4'-dihydroxydiphenylmethane is soluble in ethanol, ether, and chloroform.[1][5]

  • Hydrogen-bonding groups (e.g., -OH, -NH2) can lead to strong intermolecular interactions, potentially resulting in higher melting points and different solubility profiles.

The presence of these functional groups also opens up the possibility of forming co-crystals . Co-crystallization involves crystallizing the API with a second, pharmaceutically acceptable molecule (a "coformer").[12] This can be a powerful technique to improve the physicochemical properties of a drug, such as solubility and stability.[9][12][13][14]

Q3: My diarylmethane is a low-melting solid or an oil at room temperature. Can I still use recrystallization?

A3: Yes, but with some modifications. For low-melting solids, the challenge is to find a solvent system where the compound crystallizes before it melts.

  • Melt Crystallization: For compounds that are oils or very low-melting solids, melt crystallization can be a highly effective, solvent-free purification method.[2][15] This technique involves slowly cooling the molten compound to induce crystallization. The impurities tend to concentrate in the remaining liquid phase, which can then be separated from the pure crystals.[2][15] This method is particularly useful for separating isomers.[16]

  • Low-Temperature Recrystallization: If using a solvent, choose one with a very low boiling point and perform the crystallization at sub-ambient temperatures.

Q4: I am working with a diarylmethane intermediate for an SGLT2 inhibitor. Are there any specific considerations?

A4: Yes, diarylmethane cores are common in SGLT2 inhibitors like canagliflozin and dapagliflozin.[17][18] The purification of these intermediates is a critical step in their synthesis.

  • Mixed Solvent Systems: Mixed solvent systems, such as ethanol/water or ethyl acetate/heptane, are often employed for the crystallization of these complex molecules.[19][20]

  • Co-crystallization: The formation of co-crystals of SGLT2 inhibitors has been explored to improve their properties.[20][21] This can be an effective strategy for both purification and formulation.

  • Purity Requirements: As these are pharmaceutical intermediates, achieving high purity is essential. It may be necessary to perform multiple recrystallizations to meet the required specifications.

Visualizing the Process: A Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common recrystallization problems with diarylmethanes.

Recrystallization_Troubleshooting Troubleshooting Diarylmethane Recrystallization start Crude Diarylmethane solvent_selection Select Solvent(s) (Single or Mixed) start->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution cooling Slow Cooling dissolution->cooling outcome Observe Outcome cooling->outcome crystals Good Crystal Formation outcome->crystals Success oiling_out Oiling Out outcome->oiling_out Problem no_crystals No Crystals Form outcome->no_crystals Problem low_yield Low Yield outcome->low_yield Problem final_product final_product crystals->final_product Filter, Wash, Dry (Pure Product) solution1 Reheat & Add More Solvent oiling_out->solution1 solution2 Cool Even Slower oiling_out->solution2 solution4 Change Solvent System oiling_out->solution4 solution3 Induce Crystallization (Scratch/Seed) no_crystals->solution3 solution5 Reduce Solvent Volume (Evaporation) no_crystals->solution5 solution6 Check Mother Liquor low_yield->solution6 solution7 Use Less Solvent low_yield->solution7 solution8 Optimize Washing low_yield->solution8 solution1->cooling solution2->cooling solution3->cooling solution4->solvent_selection solution5->cooling

Caption: A decision tree for troubleshooting common issues in diarylmethane recrystallization.

Experimental Protocol: Single-Solvent Recrystallization of a Generic Diarylmethane

This protocol provides a general procedure for the purification of a diarylmethane using a single solvent.

Materials:

  • Crude diarylmethane

  • Selected recrystallization solvent

  • Erlenmeyer flasks (2)

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Determine the appropriate solvent by following the solvent selection workflow described in the FAQ section.

  • Dissolution: Place the crude diarylmethane in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling on a hot plate. Continue adding the solvent in small portions until the solid is completely dissolved.[6][8]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.[8] Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[9]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

  • Analysis: Determine the melting point and yield of the purified diarylmethane.

References

  • PubChem. (n.d.). Bis(4-hydroxyphenyl)methane. National Center for Biotechnology Information. Retrieved from [Link]

  • TNO. (n.d.). Melt crystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • Armstrong Chemtec Group. (n.d.). PURIFICATION THROUGH MELT CRYSTALLIZATION. Retrieved from [Link]

  • Unknown. (n.d.).
  • Unknown. (n.d.).
  • Journal of Excipients and Food Chemicals. (n.d.). A fresh look at cocrystal formulations. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]

  • Co-Crystals: A Novel Platform for Drug Delivery system- Comprehensive review. (n.d.). [PDF document].
  • ResearchGate. (2015, December 2). Solubility Determination and Modeling for 4,4′-Dihydroxydiphenyl Sulfone in Mixed Solvents of (Acetone, Ethyl Acetate, or Acetonitrile) + Methanol and Acetone + Ethanol from (278.15 to 313.15) K. Retrieved from [Link]

  • Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. r/OrganicChemistry. Retrieved from [Link]

  • ACS Publications. (2015, December 2). Solubility Measurement and Modeling of 4,4′-Dihydroxydiphenyl Sulfone in Nine Organic Solvents from T = (278.15 to 313.15) K and Thermodynamic Property of Dissolution. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • CrystalMath at NYU. (n.d.). DMREF Pubs. Retrieved from [Link]

  • Unknown. (n.d.).
  • Google Patents. (n.d.). WO2008144346A2 - Crystal structures of sglt2 inhibitors and processes for their preparation.
  • National Center for Biotechnology Information. (2019, July 22). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC. Retrieved from [Link]

  • Unknown. (n.d.).
  • National Center for Biotechnology Information. (2022, June 10). Purification of MDI Isomers Using Dynamic Falling Film Melt Crystallization: Experiment and Molecular Simulation. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermodynamic Properties of Diphenylmethane†. Retrieved from [Link]

  • ResearchGate. (n.d.). Measurement and Correlation of 4,4'-Dihydroxydiphenylsulfone Solubility in Ten Neat Organic Solvents at Temperatures from 278.15 to 313.15 K. Retrieved from [Link]

  • PubChem. (n.d.). Diphenylmethane. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems. PMC. Retrieved from [Link]

  • LabArchives. (n.d.). Sample: Organic Chemistry Lab - Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmaceutical attributes affected by cocrystal formation and its relation to coformer properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. PMC. Retrieved from [Link]

  • DODGEN. (n.d.). Melt Crystallization Technology Introduction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016128995A1 - Co-crystals of sglt2 inhibitors, process for their preparation and pharmaceutical compositions thereof.
  • Google Patents. (n.d.). US10428053B2 - Co-crystals of SGLT2 inhibitors, process for their preparation and pharmaceutical compositions thereof.
  • Sciencemadness Wiki. (2024, March 5). Diphenylmethanol. Retrieved from [Link]

  • European Patent Office. (2022, February 23). EP 3957634 A1 - CRYSTAL FORM OF SGLT INHIBITOR AND APPLICATION THEREOF. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Diphenylmethane (CAS 101-81-5). Retrieved from [Link]

  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

  • MDPI. (2021, October 30). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Comparative analysis of Bis(4-hydroxyphenyl)methanol and Bisphenol A (BPA)

Comparative Analysis of Bis(4-hydroxyphenyl)methanol and Bisphenol A (BPA): Structural, Toxicological, and Pharmacological Perspectives As a Senior Application Scientist, evaluating bisphenol compounds requires looking b...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Bis(4-hydroxyphenyl)methanol and Bisphenol A (BPA): Structural, Toxicological, and Pharmacological Perspectives

As a Senior Application Scientist, evaluating bisphenol compounds requires looking beyond their static chemical structures to understand their dynamic roles in biological and environmental systems. Bisphenol A (BPA) is a ubiquitous monomer used in polycarbonate plastics and epoxy resins, but its well-documented endocrine-disrupting properties have driven the search for safer alternatives[1].

In contrast, Bis(4-hydroxyphenyl)methanol (BHPM) is a highly significant, yet distinct, molecule. It serves a dual role in modern chemical biology: it is the primary biodegradation intermediate of Bisphenol F (BPF)[2], and it acts as a foundational scaffold for developing novel, subtype-selective [3]. This guide provides an objective, data-driven comparison of BPA and BHPM, detailing their physicochemical properties, pharmacological profiles, and environmental degradation pathways.

Physicochemical and Structural Comparison

The fundamental differences in the biological activity and environmental persistence of BPA and BHPM stem directly from the substitution at their central bridging carbon.

  • BPA features a central carbon bonded to two methyl groups (dimethyl substitution), rendering it highly lipophilic and chemically stable. This stability contributes to its environmental recalcitrance and bioaccumulation.

  • BHPM features a central carbon bonded to one hydrogen atom and one hydroxyl group. This hydroxyl substitution increases the molecule's polarity and water solubility, significantly lowering its partition coefficient (LogP). While this makes BHPM more susceptible to enzymatic degradation, it also introduces chemical instability; BHPM can readily dehydrate into electrophilic quinone methides[3].

Table 1: Quantitative Physicochemical Comparison

PropertyBisphenol A (BPA)Bis(4-hydroxyphenyl)methanol (BHPM)
CAS Number 80-05-769552-26-7[4]
Molecular Formula C₁₅H₁₆O₂C₁₃H₁₂O₃[4]
Molecular Weight 228.29 g/mol 216.23 g/mol [4]
Central Carbon Substitution Dimethyl (-CH₃)Hydroxyl (-OH) and Hydrogen (-H)
Predicted LogP ~3.40~2.18[4]
Primary Context Industrial plasticizer, known EDCBPF biodegradation intermediate, ER modulator scaffold

Pharmacological Profiling: Estrogen Receptor (ER) Modulation

Understanding how these molecules interact with nuclear receptors is critical for assessing their toxicity and therapeutic potential.

BPA is a well-characterized ER agonist. It binds to both Estrogen Receptor Alpha (ERα) and Beta (ERβ), triggering aberrant transcriptional activation that leads to reproductive toxicity and proliferative risks[1].

Conversely, the BHPM scaffold offers a unique pharmacological opportunity. Because native BHPM is prone to dehydration, researchers have synthesized stable isosteres—such as bis(4-hydroxyphenyl)silanols—that mimic BHPM's spatial geometry. These BHPM derivatives exhibit highly specific subtype-selective ER modulation : they act as antagonists toward ERα (suppressing proliferative breast cancer pathways) while acting as agonists toward ERβ[3].

Methodology 1: Self-Validating ER Reporter Gene Assay

To objectively quantify the receptor-modulating performance of BPA versus BHPM derivatives, a reporter gene assay must be employed.

  • Step 1: Plasmid Transfection. Host cells (e.g., MCF-7 or HeLa) are transiently transfected with plasmids encoding either ERα or ERβ, alongside a luciferase reporter plasmid driven by an Estrogen Response Element (ERE). Causality: Using a luminescent reporter allows for the direct, quantifiable measurement of functional transcriptional activation, which is far more physiologically relevant than mere receptor binding affinity.

  • Step 2: Compound Treatment & Antagonist Co-incubation. Cells are treated with varying concentrations of BPA or the BHPM derivative. To establish a self-validating system , a parallel cohort of cells is co-treated with the test compound and ICI 182,780 (Fulvestrant), a pure ER antagonist. Causality: If the luminescent signal persists in the presence of the antagonist, the activation is non-specific (a false positive). Complete signal ablation by ICI 182,780 guarantees the integrity of the receptor-mediated causality.

  • Step 3: Lysis and Quantification. Cells are lysed using buffers containing protease inhibitors to preserve luciferase integrity, and luminescence is quantified using a microplate reader.

ER_Assay Cell Transfect Cells with ERα/ERβ & Reporter Plasmids Treat Treat with Compound (± Antagonist ICI 182,780) Cell->Treat Lysis Cell Lysis & Luciferase Extraction Treat->Lysis Read Quantify Luminescence (Transcriptional Activation) Lysis->Read Validate Data Validation: Signal Specificity Confirmed Read->Validate

Workflow of a self-validating Estrogen Receptor (ER) reporter gene assay.

Environmental Toxicology & Biodegradation Pathways

While BPA resists degradation in many environments, Bisphenol F (BPF)—a common BPA alternative—is actively metabolized by specific bacterial strains, such as[2].

The primary and most critical step in BPF biodegradation is its hydroxylation to form BHPM . This transformation is catalyzed by the BpfA/B oxidoreductase system. Once BHPM is formed, the increased polarity allows for further dehydrogenation to 4,4'-dihydroxybenzophenone (DHBP). DHBP then undergoes a Baeyer-Villiger oxidation (via BpfC) and subsequent hydrolysis (via BpfD) to yield 4-hydroxybenzoate and 1,4-hydroquinone, which are ultimately mineralized[5].

Methodology 2: Isotope-Tracing HRMS for Metabolite Tracking

To definitively map the biodegradation pathway and prove the enzymatic origin of BHPM, researchers utilize High-Resolution Mass Spectrometry (HRMS) coupled with isotope tracing.

  • Step 1: Bacterial Cultivation. Sphingobium yanoikuyae is cultured in minimal media with BPF as the sole carbon source. Causality: Forcing the bacteria to rely entirely on BPF activates the specific bpf gene cluster responsible for the degradation cascade[5].

  • Step 2: Isotope Labeling ( 18O2​ vs. H218​O ). To create a self-validating mechanistic proof , parallel bacterial cultures are spiked with either heavy water ( H218​O ) under anaerobic conditions or heavy oxygen gas ( 18O2​ ) under aerobic conditions. Causality: This unambiguously differentiates the enzyme class. If the oxygen comes from water, the enzyme acts via hydration; if from gas, it acts via direct monooxygenation.

  • Step 3: HRMS Analysis. Metabolites are extracted and analyzed via HPLC-HRMS. Causality: The mass spectrometer detects an exact +2 m/z shift. Recent studies by showing that the hydroxyl oxygen in BHPM originates from water, confirming the precise catalytic mechanics of the BpfA/B complex[5].

BPF_Degradation BPF Bisphenol F (BPF) BHPM Bis(4-hydroxyphenyl)methanol (BHPM) BPF->BHPM Hydroxylation (BpfA/B) DHBP 4,4'-Dihydroxybenzophenone (DHBP) BHPM->DHBP Dehydrogenation HPHB 4-Hydroxyphenyl 4-hydroxybenzoate DHBP->HPHB Baeyer-Villiger Oxidation (BpfC) Products 4-Hydroxybenzoate + 1,4-Hydroquinone HPHB->Products Hydrolysis (BpfD)

Enzymatic biodegradation pathway of Bisphenol F into BHPM and subsequent metabolites.

Sources

Comparative

Comparative Guide: HPLC Method Validation for the Quantification of Bis(4-hydroxyphenyl)methanol

Introduction & Mechanistic Context Bis(4-hydroxyphenyl)methanol (BHPM) is a critical metabolic intermediate in the microbial degradation of Bisphenol F (BPF), an endocrine-disrupting chemical increasingly used as a subst...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Bis(4-hydroxyphenyl)methanol (BHPM) is a critical metabolic intermediate in the microbial degradation of Bisphenol F (BPF), an endocrine-disrupting chemical increasingly used as a substitute for Bisphenol A. During environmental bioremediation, bacteria such as Sphingobium yanoikuyae initiate the degradation of BPF via the hydroxylation of its bridging carbon atom, yielding BHPM[1]. This intermediate is subsequently oxidized to 4,4'-dihydroxybenzophenone (DHBP) before undergoing Baeyer-Villiger oxidation and ring cleavage[2].

Accurate quantification of BHPM is essential for monitoring environmental bioremediation efficacy, determining degradation kinetics, and ensuring the safety of wastewater effluents. This guide objectively compares High-Performance Liquid Chromatography (HPLC) methodologies for BHPM quantification and outlines a robust validation framework aligned with the latest 3[3].

BPF_Pathway BPF Bisphenol F (BPF) BHPM Bis(4-hydroxyphenyl)methanol (BHPM) BPF->BHPM Hydroxylation DHBP 4,4'-Dihydroxybenzophenone (DHBP) BHPM->DHBP Oxidation HPHB 4-Hydroxyphenyl- 4-hydroxybenzoate DHBP->HPHB Baeyer-Villiger

Fig 1: Biodegradation pathway of Bisphenol F highlighting the BHPM intermediate.

Methodological Comparison: Column Chemistries & Detection Systems

To establish a highly specific analytical method, scientists must select the optimal stationary phase and detection mechanism. Because BHPM co-exists with structurally similar parent compounds (BPF) and downstream metabolites (DHBP), chromatographic resolution is paramount.

Stationary Phase: Standard C18 vs. Phenyl-Hexyl
  • Standard C18 (Octadecylsilane): Relies entirely on dispersive van der Waals forces for retention. While effective for general hydrophobic separations, standard C18 columns often struggle to baseline-resolve BPF, BHPM, and DHBP due to their identical carbon backbones and similar polarities.

  • Phenyl-Hexyl: Introduces π−π interactions alongside hydrophobic retention. Causality: Because BHPM contains two electron-rich phenolic rings, the phenyl-hexyl phase provides orthogonal selectivity. The π−π electron interactions selectively delay the elution of aromatic compounds based on their specific ring substitutions, significantly improving the resolution between BHPM and its oxidized ketone derivative (DHBP).

Detection: UV-Vis (DAD) vs. ESI-MS
  • UV-Vis / Diode Array Detection (DAD): BHPM exhibits strong UV absorbance at ~275–280 nm. UV detection is cost-effective and highly reproducible for high-concentration assays (e.g., in vitro enzymatic degradation studies). However, it lacks the sensitivity required for trace environmental analysis.

  • Electrospray Ionization Mass Spectrometry (ESI-MS): Operated in negative ion mode, ESI-MS provides superior specificity. Causality: The phenolic hydroxyl groups of BHPM readily lose a proton in basic or neutral environments to form a highly stable phenoxide ion ([M-H]⁻ at m/z 215.07)[4]. MS detection is mandatory for complex environmental matrices where background noise obscures UV signals.

Experimental Workflow & Protocol

A scientifically rigorous protocol must function as a self-validating system . This means incorporating internal standards, blank matrix checks, and System Suitability Testing (SST) directly into the workflow to continuously verify performance, a core requirement of 5[5].

Step-by-Step Methodology

Step 1: Sample Preparation (Solid-Phase Extraction)

  • Conditioning: Pass 5 mL of methanol followed by 5 mL of HPLC-grade water through an HLB (Hydrophilic-Lipophilic Balance) SPE cartridge.

    • Causality: HLB polymeric sorbents utilize both hydrophilic (N-vinylpyrrolidone) and lipophilic (divinylbenzene) monomers, allowing them to capture both the polar hydroxyl groups and the non-polar aromatic rings of BHPM simultaneously.

  • Loading: Load the aqueous sample (adjusted to pH 6.0) at a flow rate of 1–2 mL/min. Add an isotopically labeled internal standard (e.g., BPF-d10) prior to loading to self-validate extraction recovery.

  • Washing: Wash with 5 mL of 5% methanol in water to elute highly polar matrix interferents.

  • Elution: Elute BHPM with 5 mL of pure methanol. Evaporate under a gentle nitrogen stream and reconstitute in 1 mL of the initial mobile phase.

Step 2: Chromatographic Separation

  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase: Solvent A: Water (0.1% Formic Acid); Solvent B: Acetonitrile.

    • Causality: Formic acid suppresses the ionization of the phenolic hydroxyl groups in the mobile phase, ensuring BHPM remains in a neutral state. This prevents secondary interactions with residual silanols on the column, yielding sharp, symmetrical peaks. Acetonitrile is chosen over methanol due to its lower viscosity and different dipole moment, which enhances the resolution of phenolic compounds.

  • Gradient: 30% B to 70% B over 15 minutes.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

Validation_Workflow Prep Sample Preparation (SPE / Extraction) HPLC HPLC Separation (C18 / Phenyl-Hexyl) Prep->HPLC Detect Detection (UV-Vis / MS) HPLC->Detect Valid ICH Q2(R2) Validation (Accuracy, Precision) Detect->Valid

Fig 2: Analytical workflow for the quantification and validation of BHPM.

Validation Framework (ICH Q2(R2) Standards)

According to the 3, the objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose[3]. The self-validating system must assess the following parameters:

  • Specificity: Demonstrated by analyzing blank matrix samples (e.g., unspiked river water or culture media). The method is specific if no interfering peaks co-elute at the retention time of BHPM.

  • Linearity & Range: Evaluated using a minimum of 5 concentration levels. The response (peak area ratio of BHPM to internal standard) must be directly proportional to the concentration.

  • Accuracy & Precision: Assessed via recovery studies. Known amounts of BHPM are spiked into the matrix at three levels (e.g., 50%, 100%, 150% of the target concentration). Precision is measured via repeated injections on the same day (intra-day) and across multiple days (inter-day).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise (S/N) ratio. LOD requires S/N ≥ 3, while LOQ requires S/N ≥ 10.

Quantitative Data Summary: Method Comparison

The following table summarizes representative validation data, objectively comparing the performance of a standard HPLC-UV method against an advanced HPLC-MS/MS method for BHPM quantification.

Validation ParameterHPLC-UV (C18 Column)HPLC-MS/MS (Phenyl-Hexyl Column)ICH Q2(R2) Acceptance Criteria
Linear Range 0.5 – 50 µg/mL0.01 – 10 µg/mLR² ≥ 0.995
LOD (S/N ≥ 3) 0.15 µg/mL0.002 µg/mLMatrix-dependent
LOQ (S/N ≥ 10) 0.50 µg/mL0.008 µg/mLAccuracy 90-110% at LOQ
Intra-day Precision 1.8 – 2.5% RSD2.2 – 4.1% RSD≤ 5.0% RSD
Inter-day Precision 2.4 – 3.8% RSD3.6 – 5.5% RSD≤ 10.0% RSD
Recovery (Accuracy) 96.5 – 101.2%93.4 – 104.8%90.0 – 110.0%

References

  • Validation of Analytical Procedures Q2(R2) - ICH. ich.org.
  • Degradation of Bis(4-Hydroxyphenyl)Methane (Bisphenol F)
  • Widespread distribution of BpfA-mediated bisphenol F degradation among members of the Pseudomonadota and Actinomycetota. The ISME Journal | Oxford Academic.
  • VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Part A. ich.org.
  • Biodegradation of the endocrine-disrupting compound bisphenol F by Sphingobium yanoikuyae DN12. Applied and Environmental Microbiology - ASM Journals.

Sources

Validation

A Comparative Guide to the Cross-Validation of Analytical Results for Bis(4-hydroxyphenyl)methanol

For researchers, scientists, and professionals in drug development, the rigorous and accurate analysis of chemical entities is paramount. This guide provides an in-depth technical comparison of analytical methodologies f...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the rigorous and accurate analysis of chemical entities is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the cross-validation of Bis(4-hydroxyphenyl)methanol. While this compound is of significant interest as a metabolite of Bisphenol F (BPF) and a potential endocrine disruptor, a scarcity of published, experimentally-derived spectral data necessitates a robust, multi-faceted analytical approach. This guide is structured to not only provide detailed, field-proven protocols but also to elucidate the scientific rationale behind the selection of each technique and its validation, in alignment with global regulatory standards.

Introduction to Bis(4-hydroxyphenyl)methanol and the Imperative for Analytical Cross-Validation

Bis(4-hydroxyphenyl)methanol is a diarylmethane that has garnered scientific attention due to its role as a primary metabolite in the biodegradation of Bisphenol F (BPF), a compound increasingly used as a substitute for Bisphenol A (BPA) in the manufacturing of plastics and resins.[1] The potential for human exposure and the structural similarity to other endocrine-disrupting bisphenols underscore the need for reliable analytical methods to detect and quantify this compound in various matrices.

Cross-validation of analytical results, employing orthogonal methods, is a cornerstone of scientific integrity. It provides a high degree of confidence in the identity and purity of a substance by mitigating the inherent limitations of any single technique. This guide will compare and contrast two primary analytical techniques, Ultra-Performance Liquid Chromatography with UV detection (UPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive analysis of Bis(4-hydroxyphenyl)methanol.

Strategic Approach to Method Selection and Validation

The selection of an analytical method is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. Bis(4-hydroxyphenyl)methanol is a polar, non-volatile compound with a UV-active chromophore, making it amenable to analysis by both UPLC-UV and, with appropriate derivatization, GC-MS.

Our approach to the cross-validation of analytical results for Bis(4-hydroxyphenyl)methanol is grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R2) on the validation of analytical procedures.[2][3][4] This ensures that the described methods are not only scientifically sound but also meet the stringent requirements for regulatory submission.

Primary Analytical Technique: Ultra-Performance Liquid Chromatography with UV Detection (UPLC-UV)

UPLC-UV is the workhorse for the analysis of non-volatile, thermally labile compounds like Bis(4-hydroxyphenyl)methanol. Its high resolving power and sensitivity make it ideal for separating the main analyte from structurally similar impurities.

Causality Behind Experimental Choices in UPLC-UV Method Development
  • Column Chemistry: A phenyl-based stationary phase, such as a CORTECS UPLC Phenyl column, is selected to leverage the unique pi-pi interactions between the phenyl rings of the analyte and the stationary phase, providing enhanced selectivity for aromatic compounds.[5]

  • Mobile Phase: A gradient elution with a mixture of water and a polar organic solvent like methanol or acetonitrile is employed to ensure adequate retention of the polar analyte while allowing for the efficient elution of any less polar impurities. The addition of a small amount of acid, such as formic acid, to the mobile phase helps to suppress the ionization of the phenolic hydroxyl groups, leading to improved peak shape and reproducibility.

  • Detection: The aromatic nature of Bis(4-hydroxyphenyl)methanol results in significant UV absorbance. A detection wavelength of 275 nm is chosen as it provides a good balance of sensitivity for a range of bisphenols.[5]

Experimental Protocol: UPLC-UV Analysis of Bis(4-hydroxyphenyl)methanol

Objective: To develop a stability-indicating UPLC-UV method for the quantification of Bis(4-hydroxyphenyl)methanol and the separation of its potential impurities.

Instrumentation and Materials:

  • ACQUITY UPLC H-Class System or equivalent

  • Photodiode Array (PDA) or UV Detector

  • CORTECS UPLC Phenyl Column (1.6 µm, 2.1 x 100 mm)

  • Bis(4-hydroxyphenyl)methanol reference standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

Chromatographic Conditions:

ParameterValue
Column CORTECS UPLC Phenyl, 1.6 µm, 2.1 x 100 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 30 °C
UV Detection 275 nm
Injection Volume 1.0 µL

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
8.0595
9.0595
9.1955
10.0955

Sample Preparation:

  • Prepare a stock solution of Bis(4-hydroxyphenyl)methanol reference standard in methanol at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution with the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B) to a working concentration of approximately 100 µg/mL.

Method Validation Strategy (ICH Q2(R2) Framework)

The UPLC-UV method must be validated to demonstrate its fitness for purpose. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the baseline resolution of Bis(4-hydroxyphenyl)methanol from its potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations across the desired range should be prepared and analyzed.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by the analysis of a standard of known concentration or by spiking a placebo with a known amount of the analyte.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Orthogonal Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a powerful orthogonal technique for the analysis of Bis(4-hydroxyphenyl)methanol. While the compound's polarity and low volatility necessitate a derivatization step, the high chromatographic resolution of GC combined with the definitive identification capabilities of mass spectrometry make it an invaluable tool for cross-validation.

The Rationale for Derivatization in GC-MS Analysis

Direct analysis of polar compounds like Bis(4-hydroxyphenyl)methanol by GC can lead to poor peak shape and thermal degradation in the injector and column. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups. This transformation increases the volatility and thermal stability of the analyte, leading to improved chromatographic performance.

Experimental Protocol: GC-MS Analysis of Bis(4-hydroxyphenyl)methanol

Objective: To develop a sensitive and selective GC-MS method for the identification and quantification of Bis(4-hydroxyphenyl)methanol following derivatization.

Instrumentation and Materials:

  • Gas Chromatograph with a Mass Selective Detector (MSD)

  • Fused silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Bis(4-hydroxyphenyl)methanol reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (anhydrous)

Derivatization Procedure:

  • Accurately weigh approximately 1 mg of Bis(4-hydroxyphenyl)methanol into a vial.

  • Add 100 µL of anhydrous pyridine or acetonitrile.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before injection.

GC-MS Conditions:

ParameterValue
Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 280 °C
Injection Mode Splitless (1 µL)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min
MSD Transfer Line 280 °C
MS Ion Source 230 °C
MS Quadrupole 150 °C
Scan Range 50-550 amu
Expected Mass Spectrum and Impurity Profiling

The electron ionization (EI) mass spectrum of the di-TMS derivative of Bis(4-hydroxyphenyl)methanol is expected to show characteristic fragments. The molecular ion (M+) would be at m/z 360. The fragmentation pattern would likely involve the loss of methyl groups (M-15) and other characteristic silyl group fragments.

This method is particularly useful for impurity profiling. Potential process-related impurities include the starting material for its synthesis, 4,4'-dihydroxybenzophenone, and the parent compound from which it is a metabolite, Bisphenol F. Degradation products could include further oxidation products.

Comparative Analysis of UPLC-UV and GC-MS

The following table summarizes the comparative performance of the two techniques for the analysis of Bis(4-hydroxyphenyl)methanol.

FeatureUPLC-UVGC-MS
Principle Liquid chromatography with UV detectionGas chromatography with mass spectrometric detection
Sample Preparation Simple dilutionDerivatization required
Analysis Time ~10 minutes per sample~30 minutes per sample (including derivatization)
Selectivity Good, based on chromatographic retention and UV spectrumExcellent, based on retention time and mass spectrum
Sensitivity Good (ng level)Excellent (pg level)
Identification Tentative, based on retention time and UV spectrumDefinitive, based on mass spectral fragmentation
Quantification Robust and reproducibleRequires careful control of derivatization
Impurity Profiling Good for known and UV-active impuritiesExcellent for identification of unknown impurities

Visualization of Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the UPLC-UV and GC-MS analyses.

UPLC_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-UV Analysis cluster_data Data Processing s1 Weigh Reference Standard s2 Dissolve in Methanol (Stock Solution) s1->s2 s3 Dilute with Mobile Phase (Working Solution) s2->s3 a1 Inject into UPLC System s3->a1 a2 Separation on CORTECS Phenyl Column a1->a2 a3 UV Detection at 275 nm a2->a3 d1 Chromatogram Generation a3->d1 d2 Peak Integration d1->d2 d3 Quantification against Calibration Curve d2->d3

Caption: UPLC-UV Analytical Workflow for Bis(4-hydroxyphenyl)methanol.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Weigh Sample p2 Add Pyridine/Acetonitrile p1->p2 p3 Add BSTFA Reagent p2->p3 p4 Heat at 70°C for 30 min p3->p4 g1 Inject Derivatized Sample p4->g1 g2 Separation on HP-5MS Column g1->g2 g3 Mass Spectrometric Detection g2->g3 dp1 Total Ion Chromatogram g3->dp1 dp2 Mass Spectrum Analysis dp1->dp2 dp3 Library Search and Impurity Identification dp2->dp3

Caption: GC-MS Analytical Workflow for Bis(4-hydroxyphenyl)methanol.

Spectral Characterization: An Evidence-Based Approach

Due to the limited availability of experimentally derived public data, the following spectral characterization is based on established principles of spectroscopy and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following chemical shifts are predicted and should be confirmed with an authentic reference standard.

  • ¹H NMR (Predicted, 500 MHz, DMSO-d₆):

    • δ ~9.5-10.0 ppm (s, 2H): Phenolic -OH protons. The chemical shift can be variable and concentration-dependent.

    • δ ~7.1-7.2 ppm (d, J ≈ 8.5 Hz, 4H): Aromatic protons ortho to the hydroxyl groups.

    • δ ~6.7-6.8 ppm (d, J ≈ 8.5 Hz, 4H): Aromatic protons meta to the hydroxyl groups.

    • δ ~5.6 ppm (s, 1H): Methine proton (-CH(OH)-).

    • δ ~5.0-5.5 ppm (d, 1H): Methanol -OH proton, coupled to the methine proton.

  • ¹³C NMR (Predicted, 125 MHz, DMSO-d₆):

    • δ ~156-158 ppm: Aromatic carbons attached to the hydroxyl groups.

    • δ ~130-135 ppm: Quaternary aromatic carbons.

    • δ ~128-130 ppm: Aromatic carbons ortho to the hydroxyl groups.

    • δ ~114-116 ppm: Aromatic carbons meta to the hydroxyl groups.

    • δ ~75-80 ppm: Methine carbon (-CH(OH)-).

Infrared (IR) Spectroscopy

The FT-IR spectrum of Bis(4-hydroxyphenyl)methanol is expected to exhibit the following characteristic absorption bands:

  • ~3200-3500 cm⁻¹ (broad, strong): O-H stretching vibration of the phenolic and alcohol hydroxyl groups, broadened due to hydrogen bonding.

  • ~3000-3100 cm⁻¹ (medium): Aromatic C-H stretching vibrations.

  • ~1500-1600 cm⁻¹ (strong): Aromatic C=C stretching vibrations.

  • ~1200-1300 cm⁻¹ (strong): C-O stretching vibration of the phenol groups.

  • ~1000-1100 cm⁻¹ (strong): C-O stretching vibration of the secondary alcohol.

  • ~800-850 cm⁻¹ (strong): Out-of-plane C-H bending, indicative of 1,4-disubstituted aromatic rings.

Conclusion and Recommendations

The cross-validation of analytical results for Bis(4-hydroxyphenyl)methanol is most effectively achieved through the complementary use of UPLC-UV and GC-MS. UPLC-UV serves as a robust and efficient method for routine quantification and purity assessment, while GC-MS provides unparalleled confidence in the structural identification of the main component and any potential impurities.

For drug development professionals and researchers, it is recommended to:

  • Develop and validate a primary UPLC-UV method for routine analysis, following ICH Q2(R2) guidelines.

  • Employ a derivatization-based GC-MS method as an orthogonal technique to confirm the identity of the main peak and to identify any unknown impurities.

  • Synthesize or procure an authentic reference standard of Bis(4-hydroxyphenyl)methanol to confirm predicted spectral data and for accurate quantification.

By adopting this multi-faceted, scientifically-grounded approach, researchers can ensure the integrity and reliability of their analytical data for Bis(4-hydroxyphenyl)methanol, a compound of growing environmental and toxicological significance.

References

  • Fujii, K., et al. (2011). Degradation of Bis(4-Hydroxyphenyl)Methane (Bisphenol F) by Sphingobium yanoikuyae Strain FM-2 Isolated from River Water. Applied and Environmental Microbiology, 77(3), 794-801. [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Waters Corporation. (n.d.). Separation and Analysis of Bisphenol Compounds in Consumer Receipt Papers. [Link]

Sources

Comparative

A Comparative Study on the Synthesis of Methoxylated Bisphenols: Pathways to Sustainable and Non-Toxic Thermosets

Introduction: The Imperative for Methoxylated Analogues The transition from petrochemical-derived Bisphenol A (BPA) to bio-based alternatives is driven by the urgent need to mitigate endocrine-disrupting toxicity while m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Methoxylated Analogues

The transition from petrochemical-derived Bisphenol A (BPA) to bio-based alternatives is driven by the urgent need to mitigate endocrine-disrupting toxicity while maintaining the high thermomechanical performance of thermosetting resins and polycarbonates. Methoxylated bisphenols—synthesized from lignin-derived precursors such as guaiacol, vanillyl alcohol, and syringol—represent a functional paradigm shift. The presence of ortho-methoxy groups not only leverages renewable feedstocks but fundamentally alters the binding affinity to estrogen receptors through steric hindrance, yielding a safer chemical profile 1[1].

Mechanistic Logic: Toxicity Reduction & Electrophilic Aromatic Substitution (EAS)

The synthesis of methoxylated bisphenols typically proceeds via Electrophilic Aromatic Substitution (EAS), where a benzylic carbocation (generated from an alcohol like vanillyl alcohol) attacks an electron-rich aromatic ring (like guaiacol). The methoxy group acts as an electron-donating group (EDG), activating the ring and directing the incoming electrophile to the ortho and para positions.

However, regioselectivity (p,p' vs. m,p' vs. o,p') is highly dependent on the catalyst and steric bulk. Furthermore, these same bulky ortho-methoxy groups are responsible for the diminished toxicity of the final polymer. They create a steric clash within the binding pocket of human estrogen receptors (ERα and ERβ), preventing the stable ligand-receptor complex formation that triggers endocrine disruption 2[2] 3[3].

ToxicityLogic BPA Bisphenol A (BPA) (Unsubstituted) ER Estrogen Receptor (ER) Binding Pocket BPA->ER MBP Methoxylated Bisphenol (o-Methoxy Substituted) Steric Steric Clash (Restricted Fit) MBP->Steric Fit High Affinity Binding (Endocrine Disruption) ER->Fit Safe Low/No Binding (Safe Profile) ER->Safe Steric->ER

Logical relationship showing how ortho-methoxy substitution prevents estrogen receptor binding.

Comparative Synthesis Routes

As application scientists, we must evaluate synthetic routes not just on yield, but on catalytic efficiency, regioselectivity, and scalability. Below is a comparison of three primary methodologies for generating methoxylated bisphenols.

Route A: Brønsted Acid-Catalyzed Condensation (Ion-Exchange Resin)

This route utilizes Amberlyst 15 (a solid sulfonic acid resin) to catalyze the condensation of vanillyl alcohol with an excess of guaiacol. While highly accessible and green, it inherently produces an isomeric mixture of bisguaiacol (BG) alongside an oligomeric coproduct (a low-molecular-weight novolac) due to the competing self-condensation of vanillyl alcohol 4[4] 5[5].

Route B: Heterogeneous Zeolite / Lewis Acid Catalysis

To overcome the low p,p'-selectivity of Route A, shape-selective zeolite catalysts or specific Lewis acids are employed. The constrained pore architecture of zeolites restricts the transition state, sterically favoring the formation of the linear p,p'-bisguaiacol isomer over the m,p' isomer. This route is critical when high crystallinity and specific thermomechanical properties are required for thermoplastic applications 6[6] 1[1].

Route C: Stoichiometric Condensation of Creosol

Creosol (2-methoxy-4-methylphenol), derived from the hydrogenation of vanillin, can be condensed with short-chain aldehydes (e.g., formaldehyde) using selective catalysts like zinc acetate. This route allows for exquisite control over ortho-coupling and can be conducted without organic solvents, significantly improving the E-factor of the synthesis 7[7].

SynthesisWorkflow Feedstock Lignin-Derived Phenolics (Guaiacol, Creosol) RouteA Route A: Amberlyst 15 (Brønsted Acid) Feedstock->RouteA RouteB Route B: Zeolite Catalyst (Shape-Selective) Feedstock->RouteB RouteC Route C: Zinc Acetate (Aldehyde Condensation) Feedstock->RouteC ProdA Bisguaiacol + Novolacs (Isomeric Mixture) RouteA->ProdA ProdB p,p'-Bisguaiacol (High Regioselectivity) RouteB->ProdB ProdC Creosol-Bisphenols (Solvent-Free) RouteC->ProdC

Experimental workflows for synthesizing methoxylated bisphenols from lignin precursors.

Validated Experimental Protocols

Protocol 1: Synthesis of Bisguaiacol via Amberlyst 15 (Route A)

Causality Note: An excess of guaiacol (typically a 5:1 molar ratio) is deliberately used to suppress the self-polymerization of vanillyl alcohol into high-molecular-weight novolacs, driving the thermodynamic equilibrium toward the bisphenol dimer 5[5].

  • Preparation: Charge a round-bottom flask with vanillyl alcohol (1.0 eq) and guaiacol (5.0 eq).

  • Catalyst Addition: Add Amberlyst 15 dry resin (10 wt% relative to vanillyl alcohol).

  • Reaction: Heat the mixture to 90°C under continuous stirring and a nitrogen atmosphere for 4 hours.

  • Filtration: Filter the hot mixture to recover the heterogeneous catalyst (Amberlyst 15 can be washed with methanol and regenerated).

  • Purification: Remove the excess unreacted guaiacol via vacuum distillation (e.g., 120°C at <1 mbar).

  • Isolation: The resulting dark amber viscous liquid contains ~51% bisguaiacol isomers and ~30% oligomeric coproducts. Precipitation in cold water/methanol can be used to isolate the pure bisphenol fraction 4[4] 5[5].

Protocol 2: Selective Synthesis of p,p'-Bisguaiacol via Zeolite Catalysis (Route B)

Causality Note: The use of a zeolite catalyst physically restricts the orientation of the aromatic rings during the EAS transition state, heavily favoring para-para coupling 1[1].

  • Preparation: Dissolve p-alkenylguaiacol (or vanillyl alcohol) and guaiacol in a green solvent (e.g., 2-methyltetrahydrofuran) 3[3].

  • Catalyst Addition: Add the calcined acidic zeolite catalyst (e.g., H-USY).

  • Reaction: Stir the suspension at 60-80°C for 12 hours.

  • Filtration & Recovery: Filter the zeolite catalyst. The catalyst can be regenerated via calcination at 500°C.

  • Isolation: Evaporate the solvent. The crude product exhibits a high p,p' to m,p' ratio (often >10:1). Further purification via recrystallization in toluene yields >95% pure p,p'-bisguaiacol 6[6] 1[1].

Quantitative Performance & Data Comparison

The viability of methoxylated bisphenols relies on matching the thermomechanical properties of BPA while eliminating toxicity. Below is a comparative analysis of the synthesis metrics and the properties of their corresponding diglycidyl ether (epoxy) networks.

Table 1: Synthesis Metrics of Bisphenol Alternatives
Bisphenol TypePrecursorsCatalyst SystemYield (%)Regioselectivity (p,p' ratio)E-Factor
BPA (Reference) Phenol + AcetoneHCl / Strong Acid>90%HighHigh (Petrochemical)
Bisguaiacol (Mixture) Vanillyl Alcohol + GuaiacolAmberlyst 15~51% (BG)Low (Isomeric mix)Moderate
p,p'-Bisguaiacol p-Alkenylguaiacol + GuaiacolZeolite (H-USY)>70%High (>10:1)Low (Regenerable)
Creosol-Bisphenol Creosol + FormaldehydeZinc Acetate>85%High (ortho-coupling)Low (Solvent-free)
Table 2: Thermomechanical and Toxicity Profile of Cured Epoxy Resins
Epoxy Resin BaseGlass Transition Temp ( Tg​ )Max Degradation Temp ( Td,max​ )Estrogenic Activity (In Vitro)
DGEBA (BPA-based) 140 - 150 °C~380 °CHigh (Endocrine Disruptor)
DGEBG (Bisguaiacol) 103 - 126 °C352 - 366 °CUndetectable / Minimal
Novolac Coproduct 110 - 130 °C~360 °CUndetectable / Minimal
Creosol-based Resin 174 - 193 °C (Wet)>380 °CMinimal

Expert Insight on Data: The methoxy substituents on the aromatic rings increase the free volume of the polymer network, which slightly depresses the Tg​ compared to rigid BPA networks. However, this same steric bulk restricts local chain mobility, which paradoxically increases the storage modulus ( E′ ), yielding a stiffer but tougher material 4[4] 1[1].

Conclusion

The comparative synthesis of methoxylated bisphenols demonstrates that lignin-derived phenolics can successfully replace BPA. While Brønsted acid-catalyzed routes (Route A) are operationally simple and yield useful novolac coproducts 5[5], shape-selective catalysis (Route B) is essential for achieving the high p,p'-regioselectivity required for crystalline thermoplastics 1[1]. Crucially, the intrinsic ortho-methoxy groups provide a self-validating safety mechanism, utilizing steric hindrance to eliminate estrogenic activity without compromising the thermal stability of the resulting thermosets 3[3].

References

  • Catalytic synthesis of benign bisphenols Source: diva-portal.org URL:6

  • Synthesis and characterization of thermosetting epoxy resins from lignin-inspired phenolics Source: rowan.edu URL:4

  • Highly efficient synthesis of sustainable bisphenols from hydroxycinnamic acids Source: rsc.org URL:2

  • A safe and sustainable bisphenol platform for high-performance thermoset materials Source: kuleuven.be URL:1

  • Synthesis and Characterization of a Low-Molecular-Weight Novolac Epoxy Derived from Lignin-Inspired Phenolics Source: acs.org URL:5

  • US10252966B1 - Renewable polyphenols, thermoplastics, and resins Source: google.com URL:7

  • Safe-and-Sustainable-by-Design Approach to Non-Toxic Bisphenol Polymers Source: chemrxiv.org URL:3

Sources

Validation

Validating the Metabolic Conversion of Bisphenol F to Bis(4-hydroxyphenyl)methanol: A Comparative Guide to In Vitro and In Vivo Approaches

This guide provides a comprehensive comparison of in vitro and in vivo methodologies for validating the metabolic pathway of Bisphenol F (BPF) to its initial metabolite, Bis(4-hydroxyphenyl)methanol (BHF). Designed for r...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of in vitro and in vivo methodologies for validating the metabolic pathway of Bisphenol F (BPF) to its initial metabolite, Bis(4-hydroxyphenyl)methanol (BHF). Designed for researchers, scientists, and drug development professionals, this document delves into the experimental rationale, provides detailed protocols, and presents a comparative analysis of key performance metrics to aid in the selection of the most appropriate validation strategy.

Introduction: The Metabolic Significance of Bisphenol F

Bisphenol F (BPF) is a structural analog of Bisphenol A (BPA) and is increasingly used in the production of epoxy resins and polycarbonates.[1] Its prevalence in consumer products has raised concerns about human exposure and potential health risks, including endocrine disruption and hepatotoxicity.[2][3][4][5][6] Understanding the metabolic fate of BPF is crucial for assessing its toxicological profile and potential for bioaccumulation. The primary metabolic pathway for many xenobiotics, including BPF, involves oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, predominantly in the liver.

The initial and pivotal step in the metabolism of BPF is the hydroxylation of its bridging methylene carbon, which results in the formation of Bis(4-hydroxyphenyl)methanol (BHF).[7][8] Subsequent oxidation of BHF leads to the formation of 4,4'-dihydroxybenzophenone, which is then further metabolized.[7][8] Validating this initial conversion is fundamental to characterizing the overall metabolic cascade of BPF. This guide will compare two robust experimental frameworks for this validation: in vitro metabolism using liver microsomes and in vivo analysis in a rodent model.

The Metabolic Pathway: From BPF to BHF

The conversion of BPF to BHF is an oxidative process, as illustrated in the diagram below. This hydroxylation is a critical detoxification step, increasing the polarity of the molecule and facilitating its subsequent conjugation and excretion.

BPF_Metabolism BPF Bisphenol F (BPF) BHF Bis(4-hydroxyphenyl)methanol (BHF) BPF->BHF Hydroxylation of bridging carbon Enzyme Cytochrome P450 (e.g., in liver microsomes) Enzyme->BPF

Caption: Metabolic conversion of Bisphenol F to Bis(4-hydroxyphenyl)methanol.

Method 1: In Vitro Validation Using Liver Microsomes

In vitro metabolism studies using liver microsomes are a cornerstone of drug and xenobiotic metabolism research. Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, including CYPs.[3][9] This method offers a controlled and high-throughput approach to investigate specific metabolic pathways.

Rationale for In Vitro Approach

The primary advantage of using liver microsomes is the ability to isolate and study the Phase I metabolic reactions in a simplified system, free from the complexities of a whole organism. This allows for the direct assessment of the enzymatic conversion of BPF to BHF and the determination of kinetic parameters. It is a cost-effective and ethically favorable alternative to extensive animal testing in the initial stages of metabolic profiling.

Experimental Workflow: In Vitro Metabolism

Caption: Workflow for in vitro metabolism of BPF using liver microsomes.

Detailed Experimental Protocol: In Vitro Metabolism of BPF

1. Reagent Preparation:

  • Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution and ensure the pH is accurately adjusted.
  • NADPH-Regenerating System (NRS): Prepare a fresh solution containing 1.7 mg/mL NADP+, 7.8 mg/mL glucose-6-phosphate, and 6 units/mL glucose-6-phosphate dehydrogenase in 2% sodium bicarbonate solution.[10]
  • Bisphenol F (BPF) Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent like methanol or DMSO.
  • Liver Microsomes: Commercially available pooled human or rat liver microsomes are recommended for consistency. Thaw on ice just before use.
  • Quenching Solution: Cold acetonitrile.

2. Incubation:

  • In a microcentrifuge tube, combine the following on ice:
  • Phosphate buffer
  • Liver microsomes (final concentration 0.5-1.0 mg/mL protein)
  • BPF stock solution (final concentration typically 1-10 µM)
  • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
  • Initiate the metabolic reaction by adding the NADPH-regenerating system.
  • Incubate for a defined period (e.g., 0, 15, 30, 60 minutes) at 37°C with gentle agitation.[3][10][11]

3. Reaction Termination and Sample Preparation:

  • Stop the reaction by adding an equal volume of cold acetonitrile.
  • Vortex the sample to precipitate the proteins.
  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
  • Carefully transfer the supernatant to a new tube for analysis.

4. Analytical Detection:

  • Analyze the supernatant using a validated analytical method such as UPLC-ESI-MS/MS or GC-MS to identify and quantify BPF and the formed BHF.

Method 2: In Vivo Validation in a Rodent Model

In vivo studies provide a more holistic understanding of a compound's metabolism, incorporating the processes of absorption, distribution, metabolism, and excretion (ADME) within a living organism.

Rationale for In Vivo Approach

While in vitro methods are excellent for mechanistic studies, they may not fully recapitulate the complex interplay of physiological processes that influence metabolism in a whole animal. In vivo studies are essential for confirming that the metabolic pathway observed in vitro is relevant in a living system and for identifying other potential metabolites that may be formed. Animal experiments in rats have demonstrated that BPF is metabolized and excreted in both urine and feces.[8]

Experimental Workflow: In Vivo Metabolism

Caption: Workflow for in vivo metabolism study of BPF in a rodent model.

Detailed Experimental Protocol: In Vivo Metabolism of BPF

1. Animal Acclimatization and Dosing:

  • Acclimatize male Sprague-Dawley rats for at least one week under standard laboratory conditions.
  • Administer a single oral dose of BPF (e.g., 10-50 mg/kg body weight) dissolved in a suitable vehicle like corn oil.[12] A control group should receive the vehicle only.

2. Sample Collection:

  • House the animals in metabolic cages to allow for the separate collection of urine and feces.
  • Collect urine and feces at regular intervals (e.g., 0-24h, 24-48h) post-dosing.
  • Store samples at -80°C until analysis.

3. Sample Preparation (Urine):

  • Thaw urine samples on ice.
  • To account for conjugated metabolites (e.g., glucuronides and sulfates), perform enzymatic hydrolysis using β-glucuronidase/sulfatase.
  • Acidify the urine and perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate BPF and its metabolites.

4. Analytical Detection:

  • Analyze the extracted samples using a validated UPLC-ESI-MS/MS or GC-MS method to identify and quantify BPF and its metabolites, including BHF.

Comparative Analysis of Validation Methodologies

The choice between an in vitro and an in vivo approach depends on the specific research question, available resources, and the stage of the investigation. Below is a comparison of the key performance characteristics of these methods, with a focus on the analytical techniques used for detection.

FeatureIn Vitro (Liver Microsomes)In Vivo (Rodent Model)
Biological Relevance Mechanistic, focused on hepatic metabolismSystemic, includes ADME processes
Throughput HighLow
Cost Relatively lowHigh
Ethical Considerations MinimalSignificant
Sample Matrix Simple (buffer)Complex (urine, feces, plasma)
Metabolite Profile Primarily Phase I metabolitesPhase I and Phase II metabolites

Comparison of Analytical Techniques for BPF and BHF Detection

Analytical TechniquePrincipleSample PreparationSensitivity & SelectivityThroughputKey Considerations
UPLC-ESI-MS/MS Ultra-performance liquid chromatography separation followed by tandem mass spectrometry detection.[8]Minimal, often "dilute and shoot" after protein precipitation or extraction.High sensitivity and selectivity. LOD for BPF in urine can be as low as 0.07 µg/L.[13]HighIdeal for polar and thermally labile compounds like BHF.[14]
GC-MS Gas chromatography separation followed by mass spectrometry detection.Requires derivatization (e.g., silylation) to increase volatility of polar analytes.[15][16]High, but can be affected by derivatization efficiency.ModerateConsidered a gold standard for volatile compounds, but the extra derivatization step can be time-consuming.[2][14]
HPLC-FLD High-performance liquid chromatography with fluorescence detection.[6]Can be coupled with various extraction techniques.Good sensitivity for fluorescent compounds.ModerateLess specific than MS-based methods.

Conclusion

Both in vitro and in vivo methods are valuable tools for validating the metabolic pathway of Bisphenol F to Bis(4-hydroxyphenyl)methanol. The in vitro approach using liver microsomes is highly effective for initial screening, mechanistic studies, and high-throughput analysis. The in vivo approach in a rodent model provides a more comprehensive physiological context, confirming the relevance of the metabolic pathway in a whole organism.

The choice of analytical technique is also critical. UPLC-ESI-MS/MS offers high sensitivity, selectivity, and throughput, making it well-suited for the analysis of BPF and its polar metabolites in complex biological matrices. GC-MS is a robust alternative, particularly for confirming the identity of metabolites, though it requires an additional derivatization step. A combined approach, utilizing in vitro studies for initial validation and in vivo studies for confirmation and broader metabolic profiling, provides the most comprehensive and reliable validation of the metabolic conversion of BPF to BHF.

References

  • Degradation of Bis(4-Hydroxyphenyl)Methane (Bisphenol F) by Sphingobium yanoikuyae Strain FM-2 Isolated from River Water - PMC. Available at: [Link]

  • (PDF) Degradation of Bis(4-Hydroxyphenyl)Methane (Bisphenol F) by Sphingobium yanoikuyae Strain FM-2 Isolated from River Water - ResearchGate. Available at: [Link]

  • LC-MS/MS analysis of bisphenol S and five other bisphenols in total diet food samples. Available at: [Link]

  • Transient exposure to bisphenol F in early life affects the metabolic health of adults - PMC. Available at: [Link]

  • The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method - PMC. Available at: [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes - IntechOpen. Available at: [Link]

  • Human and Animal Liver Microsome Thawing and Incubation Protocol. Available at: [Link]

  • INVITROCYP 150-Donor Human Liver Microsomes. Available at: [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes - ResearchGate. Available at: [Link]

  • Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters | Spectroscopy Online. Available at: [Link]

  • GC-MS vs LC-MS - ResolveMass Laboratories Inc. Available at: [Link]

  • Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) - Frontiers. Available at: [Link]

  • Current Insights into Bisphenol F-induced Liver Toxicity: A Review of Animal Study Evidence. Available at: [Link]

  • Bis(4-hydroxyphenyl)methane | C13H12O2 | CID 12111 - PubChem. Available at: [Link]

  • Biotransformation of bisphenol F by human and rat liver subcellular fractions - PubMed. Available at: [Link]

  • Application of High-Performance Liquid Chromatography Combined with Fluorescence Detector and Dispersive Liquid–Liquid Microextraction to Quantification of Selected Bisphenols in Human Amniotic Fluid Samples - PMC. Available at: [Link]

  • In vivo exposure to bisphenol F induces oxidative testicular toxicity: role of Erβ and p53/Bcl-2 signaling pathway - Frontiers. Available at: [Link]

  • 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene, a Major Active Metabolite of Bisphenol A, Triggers Pancreatic β-Cell Death via a JNK/AMPKα Activation-Regulated Endoplasmic Reticulum Stress-Mediated Apoptotic Pathway - PMC - NIH. Available at: [Link]

  • Urinary Bisphenols as Biomarkers of Exposure to Bisphenol A, Bisphenol F, and Bisphenol S: A New Procedure for Biomonitoring - MDPI. Available at: [Link]

  • Modulation of Metabolizing Enzymes by Bisphenol A in Human and Animal Models. Available at: [Link]

  • Bisphenol A and Metabolites in Meat and Meat Products: Occurrence, Toxicity, and Recent Development in Analytical Methods - MDPI. Available at: [Link]

Sources

Comparative

A Guide to Inter-Laboratory Comparison of Bis(4-hydroxyphenyl)methanol Analysis: HPLC-UV vs. GC-MS

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of Bis(4-hydroxyphenyl)methanol (BHPM). As a known metabolite of Bisphenol F (BPF), accurate and reproducible q...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of Bis(4-hydroxyphenyl)methanol (BHPM). As a known metabolite of Bisphenol F (BPF), accurate and reproducible quantification of BHPM is crucial for environmental monitoring, toxicology studies, and regulatory compliance.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The objective of this guide is to present a robust protocol for an inter-laboratory study designed to assess the performance of these methods across different laboratories. By establishing consensus values for key performance indicators, this comparison will enhance the reliability and comparability of BHPM analysis data. While no formal inter-laboratory study for BHPM has been published to date, the principles and protocols outlined herein are based on established methodologies for related bisphenols and phenolic compounds.[2][3][4]

The Importance of Inter-Laboratory Comparison

Inter-laboratory comparisons, or proficiency tests, are essential for:

  • Method Validation: Assessing the ruggedness and transferability of analytical methods.

  • Quality Assurance: Allowing participating laboratories to evaluate their performance against their peers.

  • Harmonization of Results: Ensuring that data generated by different laboratories are comparable, which is critical for regulatory decision-making and collaborative research.

  • Identifying Methodological Biases: Uncovering systematic errors in a particular method or laboratory's procedure.

Chemical Structure of Bis(4-hydroxyphenyl)methanol

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis A Standard Solution Preparation B Sample Spiking A->B C Liquid-Liquid Extraction B->C D HPLC-UV Analysis C->D F Derivatization (for GC-MS) C->F G Quantification D->G E GC-MS Analysis E->G F->E H Statistical Evaluation (Accuracy, Precision, Z-scores) G->H I Method Comparison H->I

Caption: Experimental workflow for the inter-laboratory comparison of BHPM analysis.

Materials and Samples
  • Test Sample: A solution of BHPM in a relevant matrix (e.g., 50% aqueous ethanol to simulate food contact material migration studies) will be prepared by a reference laboratory and distributed to all participating laboratories. [5]* Concentrations: Samples will be provided at three concentration levels: low, medium, and high, to assess performance across a range of concentrations.

  • Analytical Standard: A certified reference material of BHPM will be provided to each laboratory for the preparation of calibration standards.

Methodologies

Participating laboratories will be instructed to analyze the samples using both HPLC-UV and GC-MS methods as detailed below.

Protocol 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the analysis of phenolic compounds. [6][7]It offers direct analysis without the need for derivatization.

Step-by-Step Protocol:

  • Standard Preparation:

    • Prepare a stock solution of BHPM (1 mg/mL) in methanol.

    • From the stock solution, prepare a series of calibration standards ranging from 0.1 µg/mL to 50 µg/mL in the mobile phase.

  • Sample Preparation:

    • The provided test samples are ready for direct injection. If matrix interference is suspected, a solid-phase extraction (SPE) clean-up step may be necessary. [8]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v). The exact ratio should be optimized for baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 275 nm. [9]

  • Analysis and Quantification:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the test samples in triplicate.

    • Quantify the BHPM concentration in the test samples using the calibration curve.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high selectivity and sensitivity, offering definitive identification based on mass spectra. [1][10]A derivatization step is required to increase the volatility of BHPM. [11] Step-by-Step Protocol:

  • Standard Preparation:

    • Prepare a stock solution of BHPM (1 mg/mL) in a suitable solvent like pyridine or acetonitrile.

    • Prepare a series of calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample and Standard Derivatization:

    • To 1 mL of each standard and test sample, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). [11] * Cap the vials and heat at 70 °C for 30 minutes.

    • Cool to room temperature before analysis.

  • GC-MS Conditions:

    • Column: A nonpolar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Mode: Splitless, 1 µL injection volume.

    • Inlet Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 90 °C, hold for 1 minute.

      • Ramp to 300 °C at 15 °C/min.

      • Hold at 300 °C for 5 minutes. [1] * MS Transfer Line Temperature: 290 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized BHPM. A full scan mode can be used for qualitative confirmation.

  • Analysis and Quantification:

    • Inject the derivatized calibration standards to generate a calibration curve.

    • Inject the derivatized test samples in triplicate.

    • Quantify the BHPM concentration in the test samples using the calibration curve based on the peak area of the selected ions.

Data Analysis and Performance Evaluation

The performance of each method and laboratory will be evaluated based on the following metrics:

  • Accuracy: Determined by calculating the percent recovery of the spiked concentrations.

  • Precision: Assessed by the relative standard deviation (%RSD) of replicate measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): To be determined by each laboratory based on their instrument's signal-to-noise ratio.

  • Z-scores: Calculated to provide a standardized measure of a laboratory's performance relative to the consensus value derived from all participants' data. [2][4]A Z-score between -2 and 2 is generally considered satisfactory.

Hypothetical Comparative Data

The following table summarizes the expected performance characteristics of the two methods based on experience with similar phenolic compounds.

Parameter HPLC-UV GC-MS Comments
Accuracy (% Recovery) 95 - 105%97 - 108%Both methods are expected to show excellent accuracy.
Precision (%RSD) < 5%< 3%GC-MS may offer slightly better precision due to the specificity of MS detection.
LOD ~5 ng/mL~0.5 ng/mLGC-MS is generally more sensitive, especially in SIM mode.
Throughput HigherLowerHPLC-UV is faster due to the absence of a derivatization step. [12]
Selectivity GoodExcellentMass spectrometric detection provides higher confidence in analyte identification, especially in complex matrices.
Cost LowerHigherHPLC-UV systems have lower initial investment and operational costs. [12]

Conclusion and Method Selection

Both HPLC-UV and GC-MS are suitable for the quantitative analysis of Bis(4-hydroxyphenyl)methanol. The choice of method will depend on the specific requirements of the analysis.

  • HPLC-UV is a reliable and cost-effective method for routine analysis, particularly for samples with relatively high concentrations of BHPM and clean matrices. Its higher throughput makes it well-suited for screening large numbers of samples.

  • GC-MS is the preferred method when high sensitivity and definitive identification are required, especially for trace-level analysis in complex matrices. The added selectivity of mass spectrometry minimizes the risk of interferences.

This inter-laboratory comparison will provide valuable data to establish the performance characteristics of these two powerful techniques for BHPM analysis, ultimately leading to more reliable and comparable data across the scientific community.

References

  • ASTM International. (2020). Standard Test Methods for Phenolic Compounds in Water (D1783-01(2020)). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1978). Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Bis(4-hydroxyphenyl)methane on Newcrom R1 HPLC column. Retrieved from [Link]

  • Khawory, P., et al. (2016). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 21(8), 996. Retrieved from [Link]

  • Fapas. (2026). Bisphenol A in 50% Aqueous Ethanol Proficiency Test. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996). Method 9065: Phenolics (Spectrophotometric, Manual 4-AAP with Distillation). Retrieved from [Link]

  • Sadowska-Rociek, A., & Cieślik, E. (2023). Determination of Bisphenol A (BPA) in the Port of Gdynia Waters Using Gas Chromatography Coupled with Mass Spectrometry (GC-MS). International Journal of Environmental Research and Public Health, 20(16), 6599. Retrieved from [Link]

  • Poorter, H., & de Jong-Van Berkel, Y. (n.d.). Chemical determination of phenolic compounds. PROMETHEUS – Protocols. Retrieved from [Link]

  • Badea, M., et al. (2019). External quality control: results of proficiency testing achieved within FAPAS. Food and Environment Safety Journal, 18(4), 263-269. Retrieved from [Link]

  • European Commission - Joint Research Centre. (2006). Compilation of analytical methods for model migrants in foodstuffs. Retrieved from [Link]

  • Hanamoto, S., et al. (2013). Degradation of Bis(4-Hydroxyphenyl)Methane (Bisphenol F) by Sphingobium yanoikuyae Strain FM-2 Isolated from River Water. Applied and Environmental Microbiology, 79(24), 7737–7744. Retrieved from [Link]

  • Waters Corporation. (2016). Separation and Analysis of Bisphenol Compounds in Consumer Receipt Papers. Retrieved from [Link]

  • Yilmaz, B., & Tuncel, M. (2018). An Overview of Analytical Methods for Bisphenol A. Turkish Journal of Pharmaceutical Sciences, 15(2), 232-242. Retrieved from [Link]

  • IntechOpen. (2015). Analytical Methods for Determination of Bisphenol A. Retrieved from [Link]

  • LookChem. (n.d.). Cas 620-92-8,4,4'-DIHYDROXYDIPHENYLMETHANE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bis(4-hydroxyphenyl)methanol. PubChem Compound Database. Retrieved from [Link]

  • Alcohol and Tobacco Tax and Trade Bureau. (n.d.). Quantitative Analysis of Flavoring Compounds by GC/MS/FID. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Intertek. (n.d.). Testing for Bisphenol-A (BPA) in Food Packaging. Retrieved from [Link]

  • European Bioinformatics Institute. (n.d.). Bis(4-hydroxyphenyl)methanol (CHEBI:81592). Retrieved from [Link]

  • Jurek, A., & Leitner, E. (2017). Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by GC–MS. Food Additives & Contaminants: Part A, 34(8), 1436-1444. Retrieved from [Link]

  • Malachová, A., et al. (2022). An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry: Challenges and Future Directions of Routine Multi-Mycotoxin Analysis including Emerging Mycotoxins. Toxins, 14(6), 411. Retrieved from [Link]

  • Waters Corporation. (n.d.). Separation and Analysis of Bisphenol Compounds in Consumer Receipt Papers. Retrieved from [Link]

  • University of Granada. (n.d.). Recent advances in analysis of bisphenols and their derivatives in biological matrices. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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